molecular formula CH3NO B1339750 Formamide-d3 CAS No. 43380-64-9

Formamide-d3

カタログ番号: B1339750
CAS番号: 43380-64-9
分子量: 48.059 g/mol
InChIキー: ZHNUHDYFZUAESO-AYQNKDEESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Formamide-d3 is a useful research compound. Its molecular formula is CH3NO and its molecular weight is 48.059 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N,1-trideuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-AYQNKDEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583854
Record name (~2~H_3_)Formamide
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Molecular Weight

48.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43380-64-9
Record name Formamide-d3
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (~2~H_3_)Formamide
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Record name 43380-64-9
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Foundational & Exploratory

what are the chemical properties of Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-d3 (DCOND₂), the deuterated isotopologue of formamide, serves as a valuable tool in various scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a specialized solvent. Its unique properties, stemming from the replacement of protium with deuterium, offer distinct advantages in experimental design and data interpretation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and insights into its spectroscopic characteristics.

Core Chemical and Physical Properties

This compound is a colorless liquid with physical characteristics similar to its non-deuterated counterpart. The substitution of deuterium for hydrogen atoms, however, results in a higher molecular weight and density. These and other key properties are summarized in the table below for easy comparison.

PropertyValueReference
Molecular Formula CD₃NO[1]
Linear Formula DCOND₂[2][3]
Molecular Weight 48.06 g/mol [2][3]
CAS Number 43380-64-9
Melting Point 2-3 °C
Boiling Point 210 °C
Density 1.209 g/mL at 25 °C
Refractive Index (n20/D) 1.447
Isotopic Purity 98 atom % D
Assay 99% (CP)

Spectroscopic Data

Due to the deuteration, the spectroscopic signature of this compound differs significantly from that of formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy of deuterated formamide reveals shifts in vibrational frequencies compared to the non-deuterated molecule. A high-resolution infrared spectrum of DCONH₂ (a partially deuterated formamide) was collected in the 3456-3426 cm⁻¹ region, corresponding to the symmetric NH stretching vibration. In this study, the spectral splitting observed in non-deuterated formamide due to vibrational mode coupling was absent in the deuterated formamide. This highlights the utility of isotopic substitution in simplifying complex spectra and aiding in the assignment of vibrational modes.

Experimental Protocols

Using this compound as a Solvent in NMR Spectroscopy

This compound's high polarity makes it a suitable solvent for a range of polar organic and inorganic compounds. The following protocol outlines the general steps for preparing an NMR sample using this compound.

Materials:

  • This compound

  • Analyte of interest

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Weighing the Analyte: Accurately weigh the desired amount of the analyte. The exact amount will depend on the molecular weight of the analyte and the field strength of the NMR spectrometer, but a starting point for a typical high-field instrument is 1-10 mg.

  • Dissolving the Analyte: Add approximately 0.5-0.6 mL of this compound to the vial containing the analyte.

  • Homogenization: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. Mild heating may be applied if the analyte has low solubility at room temperature, but care should be taken to avoid degradation.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Data Acquisition: Acquire the NMR spectrum according to the instrument's standard operating procedures. The absence of proton signals from the solvent will allow for clear observation of the analyte's proton resonances.

Logical Workflow for NMR Sample Preparation

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_acquisition Data Acquisition weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve 1-10 mg homogenize Homogenize Solution dissolve->homogenize 0.5-0.6 mL transfer Transfer to NMR Tube homogenize->transfer acquire Acquire NMR Spectrum transfer->acquire

Workflow for preparing an NMR sample using this compound.

Safety Information

This compound shares the same hazards as its non-deuterated analog. It is classified as dangerous and is suspected of causing cancer and reproductive harm.

Hazard Statements:

  • H351: Suspected of causing cancer.

  • H360D: May damage the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

  • P202: Do not handle until all safety precautions have been read and understood.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local regulations.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a specialized chemical with important applications in modern research, particularly in the field of NMR spectroscopy. Its unique isotopic composition provides a clear window for the observation of dissolved analytes without solvent interference. While sharing the same safety concerns as formamide, its utility in elucidating molecular structures makes it an indispensable tool for chemists and biochemists. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Formamide-d3

This guide provides a comprehensive overview of the synthesis and purification of this compound (DCOND₂), a deuterated isotopologue of formamide. High-purity this compound is a critical reagent in various scientific applications, including its use as a solvent in NMR spectroscopy and as an internal standard for quantitative analysis by mass spectrometry in drug development and metabolic research.[1] This document outlines the primary synthesis route, detailed purification protocols, and analytical methods for quality control.

Synthesis of this compound

The most direct and common method for synthesizing this compound involves the reaction of deuterated formic acid with deuterated ammonia.[2][3] The reaction proceeds in two main stages: the initial acid-base reaction to form deuterated ammonium formate, followed by thermal dehydration of the salt to yield this compound.

Chemical Reaction

The overall reaction is as follows:

DCOOD + ND₃ → [DCOOND₄] → DCOND₂ + D₂O

  • Step 1: Salt Formation: Deuterated formic acid (Formic-d acid) reacts with deuterated ammonia (Ammonia-d₃) in an exothermic reaction to produce deuterated ammonium formate.

  • Step 2: Dehydration: The deuterated ammonium formate intermediate is heated, eliminating a molecule of heavy water (D₂O) to form the final product, this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of unlabeled formamide.[3]

  • Reaction Setup: A three-neck round-bottom flask is equipped with a gas inlet tube extending below the surface of the eventual liquid, a thermometer, and a condenser. The condenser outlet is connected to a collection flask and then to a system to vent excess ammonia-d₃ safely.

  • Reagent Addition: The reaction flask is charged with deuterated formic acid (DCOOD) and cooled in an ice-water bath.

  • Ammonolysis: Gaseous deuterated ammonia (ND₃) is bubbled through the cooled formic acid. The reaction is highly exothermic and the temperature should be maintained below 20°C by adjusting the rate of ammonia addition and the cooling bath. The reaction is complete when the acid is neutralized, which can be monitored by the cessation of heat evolution. This process typically takes 15-30 minutes and results in the formation of deuterated ammonium formate.[3]

  • Dehydration: While maintaining a slow stream of deuterated ammonia, the reaction mixture is gradually heated using an oil bath.

  • Distillation of Heavy Water: As the temperature rises to approximately 150°C, heavy water (D₂O) begins to distill off. The temperature is then slowly increased to 180°C and held until no more D₂O is collected. This stage can take 4-5 hours. It is crucial to avoid higher temperatures to minimize thermal decomposition of the formamide product.

  • Cooling: After the dehydration is complete, the crude this compound is allowed to cool to room temperature under a continuous slow stream of deuterated ammonia. The resulting product is typically a brownish liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: Reagents reagents Deuterated Formic Acid (DCOOD) Deuterated Ammonia (ND3) start->reagents reaction 1. Ammonolysis: Formation of Ammonium-d4 Formate-d (Cooling Required, <20°C) reagents->reaction Exothermic dehydration 2. Thermal Dehydration: Heat to 150-180°C reaction->dehydration distill_d2o Collect Distillate (D2O) dehydration->distill_d2o 4-5 hours crude_product Crude this compound (Brown Liquid) dehydration->crude_product distill_d2o->dehydration end_synthesis End of Synthesis crude_product->end_synthesis

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

Crude this compound contains unreacted starting materials, decomposition products, and water. A multi-step purification process is required to achieve high chemical and isotopic purity.

Purification Strategy
  • Drying: Removal of residual heavy water (D₂O).

  • Deionization: Removal of ionic impurities, such as ammonium formate.

  • Fractional Distillation: Separation of this compound from other volatile and non-volatile impurities.

Experimental Protocol: Purification
  • Drying with Molecular Sieves: The crude this compound is treated with 3A molecular sieves to remove the majority of dissolved D₂O. The mixture is allowed to stand for several hours (or overnight) before being decanted or filtered.

  • Deionization: The dried this compound is passed through a column packed with a mixed-bed ion-exchange resin. This step effectively removes ionic species, significantly lowering the conductivity of the final product.

  • Fractional Distillation Under Reduced Pressure: The deionized this compound is purified by fractional distillation under vacuum. This is the most critical step for achieving high purity.

    • Apparatus: A standard fractional distillation setup with a Vigreux column is used. All glassware should be thoroughly dried to prevent contamination with H₂O.

    • Procedure: The this compound is placed in the distillation flask with a stir bar. The system is evacuated to a stable low pressure. The flask is heated gently in an oil bath.

    • Fraction Collection: An initial fraction containing any low-boiling impurities is discarded. The main fraction is collected at a constant temperature and pressure. The temperature and pressure should be recorded. A final, high-boiling fraction is left as residue in the distillation flask.

    • Yield: Multiple fractional distillations may be necessary to achieve the desired purity, which can reduce the overall yield.

Purification Workflow Diagram

Purification_Workflow cluster_purification This compound Purification start Start: Crude Product drying 1. Drying: Add 3A Molecular Sieves start->drying deionization 2. Deionization: Pass through Mixed-Bed Ion-Exchange Resin drying->deionization distillation 3. Fractional Distillation (Under Reduced Pressure) deionization->distillation pure_product High-Purity this compound distillation->pure_product Collect main fraction end_purification End of Purification pure_product->end_purification

Caption: Multi-step workflow for the purification of this compound.

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the chemical and isotopic purity of the final product. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols: Analysis

3.1.1. Isotopic Purity by ¹H NMR Spectroscopy

  • Objective: To quantify residual, non-deuterated formamide by integrating the signals from remaining protons.

  • Sample Preparation: Dissolve an accurately weighed amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Analysis: Integrate the characteristic signals for formamide protons and compare them to a known internal standard to quantify the level of isotopic enrichment.

3.1.2. Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the distribution of isotopologues (d₀, d₁, d₂, d₃) and calculate the percentage of the desired d₃ species.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer using electrospray ionization (ESI). Acquire a full scan mass spectrum with high resolving power (>70,000) to clearly separate the isotopic peaks.

  • Calculation: The isotopic purity is calculated from the relative intensities of the peaks corresponding to the different isotopologues.

Analytical Workflow Diagram

QC_Workflow cluster_qc Quality Control Workflow product Purified this compound analysis_split product->analysis_split nmr ¹H NMR Spectroscopy analysis_split->nmr ms High-Resolution MS analysis_split->ms nmr_prep Sample Prep: Dissolve in DMSO-d6 nmr->nmr_prep ms_prep Sample Prep: Dilute in Methanol ms->ms_prep nmr_result Result: Quantify Residual Protons nmr_prep->nmr_result ms_result Result: Determine Isotopologue Distribution ms_prep->ms_result final_spec Final Specification: Chemical & Isotopic Purity nmr_result->final_spec ms_result->final_spec

Caption: Analytical workflow for quality control of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaDCOND₂
Molecular Weight48.06 g/mol
AppearanceColorless Liquid-
Density~1.133 g/cm³ at 25°C
Boiling Point~210°C at 760 mmHg
Labeled CAS Number43380-64-9

Note: Physical properties are based on the non-deuterated isotopologue and are expected to be very similar for the deuterated form.

Synthesis and Purification Data
ParameterTypical ValueNotesReference
Synthesis Yield
Crude Yield~82%After initial dehydration reaction.
Final Purified Yield~66%After multiple fractional distillations.
Purity
Chemical Purity≥ 98%Commercially available specification.
Isotopic Purity (% d₃)≥ 98%Commercially available specification.
Water Content< 0.1%Achievable with molecular sieve treatment.
Conductivity< 5 µS/cmAchievable with deionization.-

References

Deuterated Formamide as an NMR Solvent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of deuterated formamide as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Formamide, the simplest amide, and its deuterated isotopologues are highly polar solvents capable of forming extensive hydrogen bond networks. This property makes them particularly valuable for the study of polar analytes, including peptides, proteins, and nucleic acids, which may have limited solubility in more common NMR solvents. Furthermore, formamide's ability to act as a hydrogen bond competitor and denaturant provides a unique environment for probing molecular structure, dynamics, and folding pathways.

Core Properties of Deuterated Formamide

The selection of an appropriate NMR solvent is contingent on its physical and chemical properties. Deuterated formamide is chosen for its high polarity, wide liquid temperature range, and specific interactions with biomolecules. While several deuterated versions exist, this guide focuses on Formamide-1-d (DCONH₂), with comparative data provided for the related and commonly used N,N-Dimethylformamide-d7 (DMF-d7).

Physical and Chemical Data

The fundamental properties of deuterated formamide are summarized below. Its high boiling point makes it suitable for variable temperature experiments over a broad range.

PropertyFormamide-1-d (DCONH₂)N,N-Dimethylformamide-d7 (DMF-d7)
Molecular Formula CH₂DNOC₃D₇NO
Molecular Weight 46.05 g/mol 80.14 g/mol [1][2]
CAS Number 35692-88-7[3]4472-41-7[1][4]
Appearance Colorless liquidColorless liquid
Melting Point 2-3 °C-61 °C
Boiling Point 210 °C (with decomposition)153 °C
Density 1.159 g/mL at 25 °C1.030 g/mL at 25 °C
Refractive Index (n20/D) 1.4471.428
Isotopic Purity Typically ≥99 atom % DTypically ≥99.5 atom % D
NMR Spectral Data

Understanding the residual solvent signals is critical for accurate spectral interpretation. The chemical shifts of residual protons and the solvent's carbon signals can vary slightly with temperature, concentration, and pH.

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N,N-Dimethylformamide-d7 8.03 (s, -CDO) 2.92 (quintet, -N(CD₃)) 2.75 (quintet, -N(CD₃))163.15 (-CDO) 34.89 (-N(CD₃)) 29.76 (-N(CD₃))
Formamide (Neat, for reference) 8.21 (s, -CHO) 7.48 (br s, -NH₂) 7.21 (br s, -NH₂)162.83 (-CHO) (in DMSO-d6)

Note: In Formamide-1-d (DCONH₂), the formyl proton signal at ~8.2 ppm would be absent. The two amide protons (-NH₂) remain, exhibiting distinct chemical shifts due to restricted rotation around the C-N bond. In fully deuterated formamide (DCOND₂), only trace HDO/H₂O signals would be observed.

Applications in NMR Spectroscopy

Deuterated formamide is a powerful solvent for specific NMR applications, primarily centered on the study of biomolecules.

  • Solvent for Polar Biomolecules : Its high dielectric constant and ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for highly polar molecules like peptides and oligonucleotides that are insoluble in less polar media.

  • Denaturing Agent for Structural Biology : Formamide is an effective denaturant that can disrupt the non-covalent interactions, such as hydrogen bonds, that stabilize the native three-dimensional structures of proteins and nucleic acids. This allows NMR to be used to study unfolded or partially folded states, providing insight into folding pathways and the thermodynamics of protein stability.

  • Hydrogen Exchange (H-D Exchange) Studies : The amide protons of a protein exchange with deuterium from the solvent at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. By dissolving a protonated protein in deuterated formamide, the rates of H-D exchange can be monitored by observing the disappearance of NH signals in the ¹H NMR spectrum. This provides crucial information about protein dynamics, conformational changes, and ligand binding.

  • High-Temperature Experiments : With a boiling point of 210 °C, formamide is suitable for high-temperature NMR studies designed to probe thermal stability and dynamics at elevated temperatures.

Experimental Protocols

Proper sample preparation is paramount for acquiring high-quality NMR data. The following protocol outlines the key steps for preparing a sample in deuterated formamide.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh Analyte (5-25 mg for ¹H) b Add Deuterated Formamide (~0.6 mL) a->b c Dissolve Sample (Vortex/Gentle Heating) b->c d Add Internal Standard (e.g., TMS, DSS) c->d e Filter Solution (e.g., via pipette with glass wool) d->e f Transfer to NMR Tube (to ~4-5 cm height) e->f g Insert Sample into Spectrometer f->g h Lock on Deuterium Signal g->h i Shim Magnetic Field h->i j Acquire NMR Spectrum i->j

Caption: Workflow for preparing and analyzing an NMR sample using deuterated formamide.

Detailed Methodologies
  • Analyte Preparation : Ensure the analyte (e.g., peptide, protein) is pure and dry. For a typical high-field spectrometer, 5-25 mg of a small molecule or peptide is sufficient for ¹H NMR, while ¹³C NMR may require more (50-100 mg).

  • Solvent Selection : Choose the appropriate deuterated formamide. For observing amide protons, Formamide-d₁ (DCONH₂) is suitable. For a background free of all formamide signals, fully deuterated formamide (DCOND₂) would be required.

  • Dissolution : In a clean, dry vial, dissolve the analyte in the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Gentle vortexing or heating may be required to aid dissolution.

  • Internal Reference : Add an internal reference standard if quantitative analysis or precise chemical shift referencing is needed. Tetramethylsilane (TMS) is common, but for aqueous-like samples, DSS or TSP may be used.

  • Filtration : To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube. Cotton wool should be avoided as it can leach impurities.

  • Sample Volume : The final volume in the NMR tube should correspond to a height of 4-5 cm (approximately 0.6-0.7 mL). Incorrect sample height can lead to poor spectral quality (shimming issues).

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.

    • Perform shimming to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp resonance lines.

    • Set up and run the desired NMR experiment (e.g., 1D proton, 2D COSY, HSQC).

Visualizing Molecular Interactions and Structure

Diagram: Chemical Structures

G cluster_formamide Formamide (HCONH₂) cluster_formamide_d1 Formamide-1-d (DCONH₂) F H-C(=O)-NH₂ D D-C(=O)-NH₂

References

Formamide-d3 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Formamide-d3

This guide provides comprehensive safety and technical information on this compound (CAS No. 43380-64-9), a deuterated analog of formamide. The information is compiled from various material safety data sheets (MSDS) and is intended for researchers, scientists, and professionals in drug development who handle this substance.

Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid.[1][2] Its physical and chemical properties are summarized below, with data sourced from supplier safety sheets.

Table 1: Identifiers and Chemical Properties

Property Value
CAS Number 43380-64-9[3][4]
Molecular Formula CD₃NO
Linear Formula DCOND₂
Molecular Weight 48.06 g/mol
Isotopic Purity 98 atom % D

| Synonyms | (2H3)Formamide, Methanamide-d3, Formic-d amide-d2 |

Table 2: Physical Properties

Property Value
Appearance Colorless, clear liquid
Odor Faint ammonia-like
Melting Point 2-3 °C (35.6 - 37.4 °F)
Boiling Point 210 °C (410 °F)
Density 1.209 g/mL at 25 °C
Refractive Index n20/D 1.447
Flash Point 154 °C (309 °F) - closed cup
Vapor Pressure 0.08 mbar at 20 °C
Vapor Density 1.56 (Heavier than air)
Solubility Miscible with water

| Decomposition Temp. | 180 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a suspected carcinogen, a known reproductive toxin, and can cause organ damage through repeated exposure.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Carcinogenicity 2 H351: Suspected of causing cancer
Reproductive Toxicity 1B H360 / H360D: May damage fertility or the unborn child

| STOT (Repeated Exposure) | 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure if swallowed |

The Globally Harmonized System (GHS) classification dictates the precautionary measures required for handling this chemical.

GHS_Classification substance This compound carc Carcinogenicity Category 2 substance->carc repr Reproductive Toxicity Category 1B substance->repr stot STOT Repeated Exposure (Oral, Blood) Category 2 substance->stot h351 H351: Suspected of causing cancer carc->h351 leads to h360 H360: May damage fertility or the unborn child repr->h360 leads to h373 H373: May cause organ damage on repeated exposure stot->h373 leads to

GHS Hazard Classification for this compound.

Experimental Protocols and Toxicological Data

The safety data sheets reviewed cite toxicological endpoints from standardized tests but do not provide detailed experimental methodologies. These studies are typically performed according to established guidelines, such as those from the OECD.

Table 4: Toxicological Data

Test Species Route Value
LD50 Rat (male and female) Oral 5,325 mg/kg
Skin Corrosion/Irritation Rabbit Skin No data available

| Eye Damage/Irritation | Rabbit | Eyes | No data available |

Note on Experimental Protocols: The provided MSDS documents summarize the results of toxicological studies (e.g., LD50). They do not contain the detailed experimental protocols for these studies. Such protocols are typically found in the full, original study reports and follow standardized guidelines (e.g., OECD Test Guidelines). For instance, an oral LD50 study involves administering the substance to a group of animals at specified doses to determine the dose at which 50% of the test population succumbs.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize risk. All work with this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) and Handling

A logical workflow for safe handling involves hazard awareness, proper equipment use, and post-handling procedures.

Handling_Workflow start Start Work with This compound read_sds Read and Understand SDS start->read_sds ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat read_sds->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood avoid_contact Avoid Contact: - Skin and Eyes - Inhalation of Vapors fume_hood->avoid_contact end_work Complete Work avoid_contact->end_work dispose_waste Dispose of Contaminated Waste as Hazardous end_work->dispose_waste clean_up Clean Work Area dispose_waste->clean_up remove_ppe Remove PPE Correctly clean_up->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands finish End wash_hands->finish

Workflow for Safe Handling of this compound.
First Aid Measures

In case of exposure, immediate action is required. The following diagram outlines the first aid steps for different routes of exposure.

First_Aid cluster_routes Routes of Exposure cluster_responses First Aid Response exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion resp_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->resp_inhale resp_skin Wash off immediately with plenty of water for at least 15 minutes. skin->resp_skin resp_eye Rinse immediately with plenty of water for at least 15 minutes. eye->resp_eye resp_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->resp_ingest seek_medical Seek Immediate Medical Attention resp_inhale->seek_medical resp_skin->seek_medical resp_eye->seek_medical resp_ingest->seek_medical

First Aid Procedures for this compound Exposure.
Spill and Leak Procedures

Accidental release requires a systematic response to ensure safety and environmental protection.

Personal Precautions:

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate personnel to safe areas.

Containment and Cleanup:

  • Prevent further leakage if it is safe to do so. Do not let the product enter drains.

  • Absorb the spill with inert material (e.g., sand, diatomaceous earth).

  • Collect the absorbed material into suitable, closed containers for disposal as hazardous waste.

Spill_Response spill Spill Occurs assess Assess Danger Evacuate Area spill->assess ppe Wear Full PPE (incl. respiratory protection) assess->ppe ventilate Ensure Adequate Ventilation Remove Ignition Sources ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain collect Collect Absorbed Material into a Closed Container contain->collect dispose Label as Hazardous Waste and Dispose of Properly collect->dispose clean Clean Contaminated Surface with Plenty of Water dispose->clean done Response Complete clean->done

General Spill Response Workflow.
Storage Conditions

  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Security: Keep locked up or in an area accessible only to qualified or authorized persons.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Waste from this chemical must be disposed of as hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Empty containers may retain product residue and should be treated as hazardous.

References

In-Depth Technical Guide to Formamide-d3: Physical Characteristics, Constants, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, chemical constants, and key experimental applications of Formamide-d3 (DCON(D)₂). The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this deuterated solvent.

Core Physical and Chemical Properties

This compound, the deuterated analog of formamide, is a valuable solvent and reagent in various scientific disciplines. Its isotopic purity and distinct physical properties make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other sensitive analytical techniques. A summary of its key physical and chemical constants is presented in Table 1.

PropertyValueCitation(s)
Chemical Formula CD₃NO[1]
Linear Formula DCOND₂
Molecular Weight 48.06 g/mol
CAS Number 43380-64-9[1]
Density 1.209 g/mL at 25 °C
Boiling Point 210 °C (decomposes)[2]
Melting Point 2-3 °C
Refractive Index n20/D 1.447
Isotopic Purity 98 atom % D
Appearance Colorless liquid[2]
Odor Faint ammonia-like[2]
Solubility Miscible with water

Spectroscopic Data

The spectroscopic properties of this compound are critical for its application as an internal standard and solvent in analytical chemistry. Below are the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart, making it an excellent solvent and internal standard for ¹H NMR studies of organic molecules.

¹H NMR: The spectrum is expected to show a residual, broad signal for any remaining N-H protons.

¹³C NMR: The carbon signal will be a multiplet due to coupling with deuterium. In a proton-decoupled ¹³C NMR spectrum of a sample dissolved in this compound, the solvent peak will appear as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands that differ from formamide due to the C-D and N-D bonds. Key expected vibrational modes are summarized in Table 2.

Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-D Stretch~2400-2500
C-D Stretch~2100-2200
C=O Stretch (Amide I)~1650-1680
N-D Bend (Amide II)~1400-1500
Mass Spectrometry (MS)

In a mass spectrum, this compound will show a molecular ion peak (M+) at m/z 48. The fragmentation pattern will be characteristic of the deuterated structure. Electron ionization of formamide clusters has been studied, revealing various fragmentation pathways.

Experimental Protocols and Applications

This compound is utilized in several key experimental procedures within research and drug development.

Internal Standard for Quantitative NMR (qNMR)

This compound can be used as an internal standard for quantitative analysis by NMR. This is due to its simplified proton spectrum and the presence of a carbon atom for ¹³C NMR referencing.

Protocol for Use as an Internal Standard in ¹H qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Accurately weigh a known amount of this compound. The amount should be chosen to give a distinct, integrable signal that does not overlap with analyte signals.

    • Dissolve both the analyte and this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

  • Data Processing and Quantification:

    • Integrate the well-resolved signals of both the analyte and the residual proton signal of this compound (if present and suitable) or another reference signal.

    • Calculate the concentration or purity of the analyte using the following formula:

      Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Logical Workflow for qNMR using this compound:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh this compound weigh_std->dissolve acquire_spectrum Acquire Spectrum dissolve->acquire_spectrum integrate Integrate Signals acquire_spectrum->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR using this compound as an internal standard.

Solvent in Peptide Synthesis and Prebiotic Chemistry

Formamide is a common solvent in solid-phase peptide synthesis (SPPS). While this compound is not typically used in bulk for synthesis due to cost, it can be employed in mechanistic studies or for NMR analysis of intermediates and final products. Formamide has also been investigated for its role in the prebiotic synthesis of amino acids and their derivatives.

RNA Stabilization

Formamide is widely used to protect RNA from degradation by ribonucleases. It achieves this by maintaining the denatured state of RNA and inhibiting enzyme activity.

Protocol for RNA Storage in Formamide:

  • Resuspend RNA: After isolation and purification, resuspend the RNA pellet in a desired volume of high-purity, stabilized formamide.

  • Storage: Store the RNA solution at -20°C or -80°C for long-term storage.

  • Precipitation before use: To recover the RNA for downstream applications, precipitate it from the formamide solution by adding salt (e.g., sodium acetate) and ethanol, followed by incubation at low temperature and centrifugation.

Signaling Pathway for RNA Protection by Formamide:

RNA_Protection Formamide Formamide Denaturation Maintains Denatured State Formamide->Denaturation Inhibition Inhibits Enzyme Activity Formamide->Inhibition RNA RNA Degradation RNA Degradation RNA->Degradation RNases Ribonucleases RNases->Degradation Protection RNA Protection Denaturation->Protection Inhibition->Protection Protection->RNA

Caption: Mechanism of RNA protection from degradation by formamide.

Component in Cryopreservation Media

Formamide is used as a cryoprotectant to reduce the freezing point of solutions and prevent the formation of damaging ice crystals during the cryopreservation of cells and tissues.

Safety and Handling

Formamide and its deuterated analog are classified as hazardous substances. Users should consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Suspected of causing cancer, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure.

  • Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

This technical guide provides a foundational understanding of this compound. For specific applications and detailed experimental parameters, it is essential to consult peer-reviewed literature and established laboratory protocols.

References

Formamide-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 43380-64-9

Abstract

Formamide-d3, the deuterated isotopologue of formamide, is a versatile solvent and reagent with significant applications across various scientific disciplines, including molecular biology, analytical chemistry, and pharmaceutical sciences. Its unique properties, stemming from the replacement of protium with deuterium, make it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its key applications, with a focus on detailed experimental protocols and data presentation.

Introduction

Formamide (CH₃NO) is a simple amide derived from formic acid. It is a colorless and odorless liquid that is miscible with water and many organic solvents.[1] this compound (CD₃NO) is a deuterated form of formamide where the three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical reactivity of the molecule but imparts a higher molecular weight and distinct spectroscopic properties, which are leveraged in various advanced analytical techniques.

The primary significance of this compound lies in its utility as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its deuterated nature allows its signals to be distinguished from those of non-deuterated analytes. Furthermore, like its non-deuterated counterpart, this compound is an effective denaturant for nucleic acids and a useful component in cryopreservation media. In the pharmaceutical industry, formamide and its derivatives are employed as solvents in drug synthesis and formulation to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties

A summary of the key physicochemical properties of Formamide and this compound is presented in Table 1. The isotopic substitution results in a slight increase in molecular weight and density.

PropertyFormamideThis compoundReference(s)
CAS Number 75-12-743380-64-9[1]
Molecular Formula CH₃NOCD₃NO[1]
Molecular Weight 45.04 g/mol 48.07 g/mol [1]
Appearance Colorless liquidColorless liquid
Density 1.133 g/cm³~1.18 g/cm³
Boiling Point 210 °C~210 °C
Melting Point 2.5 °C~2.5 °C
Solubility in Water MiscibleMiscible

Applications in Research and Drug Development

Internal Standard in Quantitative NMR (qNMR)

Deuterated solvents are fundamental for acquiring high-quality NMR spectra. In quantitative NMR (qNMR), a technique for determining the concentration of a substance, an internal standard with a known concentration is added to the sample. This compound can serve as an excellent internal standard due to its simple spectrum and the fact that its deuterium signals do not interfere with the proton signals of the analyte.

The following is a general protocol for using this compound as an internal standard for the quantification of an analyte.

Materials:

  • Analyte of interest

  • This compound (as the internal standard)

  • Appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-precision analytical balance

  • NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • Add a precise volume of the this compound internal standard stock solution to the analyte solution.

    • Vortex the final solution to ensure homogeneity.

  • NMR Data Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire the ¹H NMR spectrum of the sample. Ensure that the spectral width is sufficient to encompass the signals of both the analyte and any residual proton signals from the this compound.

    • Optimize acquisition parameters, such as the relaxation delay (D1), to ensure full relaxation of all signals for accurate integration.

  • Data Processing and Quantification:

    • Process the acquired spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the well-resolved signals of both the analyte and the residual proton signal of this compound.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

    Where:

    • Integral is the integrated area of the respective signal.

    • N_protons is the number of protons giving rise to the signal.

    • M is the molar mass.

    • Weight is the mass of the substance.

    • Purity_IS is the purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Analyte and This compound (IS) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 Insert into Spectrometer proc1 Process Spectrum (FT, Phasing, Baseline) acq1->proc1 FID Data proc2 Integrate Analyte and IS Signals proc1->proc2 proc3 Calculate Analyte Concentration proc2->proc3

Quantitative NMR (qNMR) Workflow using an Internal Standard.
DNA Denaturation

Formamide is a widely used chemical denaturant for nucleic acids. It lowers the melting temperature (Tm) of DNA by disrupting the hydrogen bonds between base pairs, thereby separating the double helix into single strands. This property is crucial in various molecular biology techniques, such as in situ hybridization (ISH), polymerase chain reaction (PCR), and DNA sequencing. The use of formamide allows these procedures to be carried out at lower temperatures, which helps to preserve the integrity of the nucleic acids and cellular structures.

The following is a generalized protocol for denaturing cellular DNA on a slide for FISH using formamide.

Materials:

  • Microscope slides with fixed cells

  • Denaturation solution: 70% formamide in 2x SSC (Saline-Sodium Citrate) buffer

  • Ethanol series (70%, 90%, 100%)

  • Water bath or incubator set to 70-72°C

  • Ice-cold ethanol (70%)

Procedure:

  • Pre-warm Denaturation Solution: Pre-warm the 70% formamide/2x SSC solution to 70-72°C.

  • Denaturation: Immerse the slides in the pre-warmed denaturation solution for 2-5 minutes. The exact time may need to be optimized depending on the cell type and fixation method.

  • Dehydration: Immediately transfer the slides to ice-cold 70% ethanol for 2 minutes.

  • Complete Dehydration: Dehydrate the slides by immersing them in a series of ethanol concentrations: 90% for 2 minutes, followed by 100% for 2 minutes.

  • Air Dry: Allow the slides to air dry completely before proceeding with the hybridization step.

DNA_Denaturation_Workflow start Start: Fixed cells on slide denature Immerse in 70% Formamide/ 2x SSC at 70-72°C (2-5 min) start->denature cold_etoh Transfer to ice-cold 70% Ethanol (2 min) denature->cold_etoh dehydrate1 Dehydrate in 90% Ethanol (2 min) cold_etoh->dehydrate1 dehydrate2 Dehydrate in 100% Ethanol (2 min) dehydrate1->dehydrate2 air_dry Air Dry Slide dehydrate2->air_dry end End: Ready for Hybridization air_dry->end

Workflow for DNA Denaturation using Formamide in FISH.
Cryopreservation

Cryopreservation is a process used to preserve cells, tissues, and other biological constructs at very low temperatures. Formamide can be used as a component of cryoprotectant solutions. Cryoprotectants are substances that protect biological tissue from damage during freezing. Formamide, as a permeating cryoprotectant, helps to reduce the formation of damaging ice crystals within the cells.

While specific protocols vary depending on the cell type, a general workflow for cryopreservation is outlined below. Formamide can be included as a component of the freezing medium.

Procedure:

  • Cell Harvest: Harvest cells in the logarithmic growth phase.

  • Cell Pellet Preparation: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspension in Freezing Medium: Resuspend the cell pellet in a pre-chilled freezing medium. A typical freezing medium consists of a basal medium, a protein source (like fetal bovine serum), and a cryoprotectant (such as DMSO or a mixture including formamide).

  • Aliquoting: Dispense the cell suspension into cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight. This allows for a slow cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage in the vapor phase (-135°C to -190°C).

Cryopreservation_Workflow start Start: Healthy Cell Culture harvest Harvest Cells start->harvest pellet Centrifuge to Form Cell Pellet harvest->pellet resuspend Resuspend in Cold Freezing Medium (containing cryoprotectant) pellet->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/min) to -80°C aliquot->freeze store Transfer to Liquid Nitrogen for Long-Term Storage freeze->store end End: Cryopreserved Cells store->end

General Workflow for Cell Cryopreservation.
Solvent in Pharmaceutical Formulation

Formamide and its derivatives are valuable solvents in the pharmaceutical industry. They can be used as reaction solvents in the synthesis of APIs and as excipients in drug formulations. Their high polarity and ability to form hydrogen bonds allow them to dissolve a wide range of compounds, including those that are poorly soluble in water. This property is particularly useful for enhancing the bioavailability of certain drugs.

Significance in Drug Discovery and Development

The applications of this compound and its non-deuterated counterpart are highly relevant to the drug discovery and development process:

  • Quantitative Analysis: The use of this compound as an internal standard in qNMR and LC-MS/MS is crucial for the accurate quantification of drug candidates, metabolites, and impurities during preclinical and clinical development.

  • Metabolic Flux Analysis: Stable isotope-labeled compounds, including deuterated molecules, are used in metabolic flux analysis (MFA) to study the metabolic pathways of cells. This can provide insights into disease mechanisms and the effects of drug candidates on cellular metabolism.

  • Formulation Development: The solvent properties of formamide are utilized in the formulation of drug products to improve solubility and stability.

  • Molecular Biology Assays: The role of formamide in DNA denaturation is integral to many genetic and cellular assays used in target identification and validation.

Conclusion

This compound is a key enabling tool for researchers and scientists in both academic and industrial settings. Its unique properties as a deuterated compound make it an ideal internal standard for precise quantitative measurements, a critical aspect of drug development. Furthermore, its role as a denaturant and cryoprotectant, shared with its non-deuterated form, underpins a wide array of essential laboratory techniques. A thorough understanding of the properties and applications of this compound, as outlined in this guide, is essential for its effective and safe utilization in advancing scientific research and pharmaceutical innovation.

References

The Role of Formamide-d3 in Advanced Spectroscopic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Formamide-d3 (DCOND₂) in modern spectroscopic studies. This compound, a deuterated isotopologue of formamide, serves as a powerful tool in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offering unique advantages for elucidating molecular structure, dynamics, and interactions. Its primary applications lie in its use as a deuterium source for hydrogen-deuterium exchange (HDX) experiments, as a specialized solvent for biomolecular NMR, and as an internal standard for quantitative analyses. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and development pipelines.

Physicochemical Properties and Isotopic Purity

This compound is characterized by the substitution of three labile hydrogen atoms with deuterium. This isotopic labeling is the basis of its utility in spectroscopic techniques. The high isotopic purity of commercially available this compound is crucial for minimizing interference from residual protons in sensitive NMR experiments.

Table 1: Physicochemical and Isotopic Data for this compound

PropertyValueReference
Chemical Formula DCOND₂[1]
Molecular Weight 48.06 g/mol [1]
Isotopic Purity ≥98 atom % D[1]
Boiling Point 210 °C[1]
Melting Point 2-3 °C[1]
Density 1.209 g/mL at 25 °C
Refractive Index n20/D 1.447

Applications in NMR Spectroscopy

Hydrogen-Deuterium Exchange (HDX) Studies

HDX coupled with NMR spectroscopy is a powerful technique to probe the structure and dynamics of proteins and other biomolecules. Amide protons in the protein backbone exchange with deuterium from a deuterated solvent at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. This compound can serve as a deuterium source in non-aqueous or mixed-solvent systems, or to study systems where D₂O may not be a suitable solvent.

  • Sample Preparation:

    • Dissolve the lyophilized protein of interest in a suitable protonated buffer to a final concentration of 0.5-1.0 mM.

    • Prepare a labeling solution of this compound, either neat or mixed with a co-solvent.

    • Lyophilize the protein sample to remove all H₂O.

  • Deuterium Labeling:

    • Re-dissolve the lyophilized protein in the this compound labeling solution inside an NMR tube. The final sample volume should be appropriate for the NMR spectrometer (typically ~500-600 µL).

    • Incubate the sample for a defined period (from minutes to hours) to allow for hydrogen-deuterium exchange. The incubation time is a critical experimental parameter that can be varied to probe different exchange rates.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra at different time points during the incubation. These spectra will show a decrease in the intensity of cross-peaks corresponding to amide protons that have exchanged with deuterium.

    • The rate of peak intensity decay provides a measure of the exchange rate for each specific amide proton.

  • Data Analysis:

    • Integrate the peak intensities in the series of HSQC spectra.

    • Fit the decay of each peak to an exponential function to determine the exchange rate constant (k_ex) for each residue.

    • Map the exchange rates onto the protein structure to identify regions of high solvent accessibility or conformational flexibility.

HDX_NMR_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Protein Lyophilized Protein Incubation Incubation (Time Course) Protein->Incubation Dissolve Formamide_d3 This compound Solution Formamide_d3->Incubation NMR 2D HSQC Spectra Acquisition Incubation->NMR Time points Analysis Peak Intensity Analysis NMR->Analysis Mapping Map Exchange Rates to Structure Analysis->Mapping

Caption: Workflow for NMR-based Hydrogen-Deuterium Exchange using this compound.

This compound as a Non-Aqueous Solvent

For certain biomolecules that are insoluble or unstable in aqueous solutions, this compound can be used as a solvent for NMR studies. Its high dielectric constant and ability to form hydrogen bonds can help to maintain the native-like conformation of some proteins and peptides.

  • Sample Preparation:

    • Dissolve the peptide of interest directly in 100% this compound to a concentration of 1-5 mM in an NMR tube.

    • Add an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a suite of standard NMR experiments for structure determination, including:

      • 1D ¹H

      • 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure inter-proton distances.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC if the peptide is isotopically labeled.

  • Structure Calculation:

    • Process the NMR data and assign the resonances to specific nuclei in the peptide sequence.

    • Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.

Applications in Infrared (IR) Spectroscopy

Probing Hydrogen Bonding and Solvation

The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies of the N-D and C-D bonds compared to the N-H and C-H bonds in formamide. These shifts can be used to probe hydrogen bonding interactions and solvation dynamics. When this compound is used as a solvent, changes in the vibrational modes of a solute molecule can provide information about its interaction with the deuterated solvent.

Table 2: Representative Vibrational Frequency Shifts upon Deuteration

Vibrational ModeFormamide (HCONH₂) (cm⁻¹)This compound (DCOND₂) (cm⁻¹)Isotopic Shift (cm⁻¹)
N-H/N-D Asymmetric Stretch ~3530~2630~900
N-H/N-D Symmetric Stretch ~3420~2450~970
C-H/C-D Stretch ~2860~2150~710
C=O Stretch (Amide I) ~1690~1670~20

Note: These are approximate values and can vary depending on the phase (gas, liquid, solid) and solvent environment.

  • Sample Preparation:

    • Prepare a concentrated solution of the peptide in a volatile solvent.

    • Prepare a solution of the peptide in this compound at the desired concentration (e.g., 10-20 mg/mL).

    • Prepare a reference sample of pure this compound.

  • FT-IR Data Acquisition:

    • Acquire an FT-IR spectrum of the pure this compound as a background.

    • Acquire an FT-IR spectrum of the peptide solution in this compound.

    • The measurements are typically performed using an ATR (Attenuated Total Reflectance) accessory or between two CaF₂ windows.

  • Data Analysis:

    • Subtract the spectrum of the pure this compound from the spectrum of the peptide solution to obtain the difference spectrum of the peptide.

    • Analyze the shifts in the amide I (~1600-1700 cm⁻¹) and amide II (~1500-1600 cm⁻¹) bands of the peptide to determine its secondary structure.

    • Analyze any shifts in the vibrational bands of this compound to infer information about its interaction with the peptide.

FTIR_Protocol cluster_prep Sample Preparation cluster_acq FT-IR Acquisition cluster_analysis Data Analysis Peptide_Sol Peptide in This compound Acquire_Sample Acquire Spectrum of Peptide Solution Peptide_Sol->Acquire_Sample Solvent_Ref Pure this compound Acquire_Ref Acquire Background Spectrum Solvent_Ref->Acquire_Ref Subtract Background Subtraction Acquire_Sample->Subtract Acquire_Ref->Subtract Analyze Analyze Difference Spectrum Subtract->Analyze

Caption: Experimental workflow for FT-IR analysis of a peptide in this compound.

Quantitative Analysis using this compound as an Internal Standard

In quantitative NMR (qNMR) and mass spectrometry (MS), a stable isotope-labeled internal standard is often used to improve the accuracy and precision of the measurement. This compound can be used as an internal standard for the quantification of formamide or other small molecules, particularly in complex matrices like biological fluids.

Logical Relationship for Quantitative Analysis

Quantitative_Analysis Analyte Analyte of Interest (e.g., Formamide) Sample Sample Matrix (e.g., Plasma) Analyte->Sample IS Internal Standard (this compound) Spiked_Sample Spiked Sample IS->Spiked_Sample Known Amount Sample->Spiked_Sample Extraction Sample Preparation & Extraction Spiked_Sample->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Signal Ratio (Analyte/IS)

Caption: Logical diagram for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of structural biology, analytical chemistry, and drug development. Its utility in spectroscopic studies stems from the unique properties conferred by isotopic labeling. From probing the intricate details of protein dynamics through hydrogen-deuterium exchange to enabling structural studies in non-aqueous environments and serving as a reliable internal standard for quantitative analysis, this compound offers a range of applications that can provide critical insights into molecular systems. The experimental protocols and conceptual workflows presented in this guide are intended to provide a solid foundation for the effective implementation of this compound in advanced spectroscopic investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of Formamide-d3 to ensure its long-term stability and integrity. While specific quantitative stability data for this compound is not extensively available in public literature, this document synthesizes information on the stability of formamide, general principles for deuterated compounds, and detailed analytical protocols to empower researchers to conduct their own stability assessments.

Recommended Storage and Handling

Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways for formamide, which are expected to be similar for its deuterated analog, include hydrolysis and oxidation.

Key Recommendations:

  • Long-Term Storage: For optimal long-term stability, this compound should be stored frozen at temperatures between -15°C and -25°C.[1] Storing it in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon) will minimize exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation.[2]

  • Short-Term Storage: If frequent use is anticipated, the formulation may be stored at 2–8°C for up to one week.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles and minimize exposure to air and moisture, it is highly recommended to dispense and freeze small aliquots into smaller, tightly sealed tubes.[1]

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold surface. Handle the compound in a well-ventilated area and avoid contact with skin and eyes.

Factors Affecting Stability and Potential Degradation Pathways

Several factors can influence the stability of this compound, leading to its degradation over time. Understanding these factors is crucial for maintaining the quality of the compound.

FactorEffect on StabilityPotential Degradation Products
Temperature Elevated temperatures accelerate degradation. Formamide begins to partially decompose at 180°C at atmospheric pressure.[3]Carbon monoxide, Ammonia
Moisture/Water Can lead to hydrolysis, although this process is slow at neutral pH.Formic acid-d2, Ammonia-d3
Oxygen Exposure to oxygen can cause oxidation.Formic acid-d2
Light While not explicitly detailed for formamide, photolytic degradation is a common pathway for many organic molecules.Not specified, but could lead to various decomposition products.
Acids and Bases Can catalyze hydrolysis.Formic acid-d2, Ammonia-d3

The Kinetic Isotope Effect:

The replacement of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE). The carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds are stronger than the corresponding C-H and N-H bonds. This increased bond strength can slow down reactions where the cleavage of these bonds is the rate-determining step. Consequently, this compound is expected to exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart.

Quantitative Stability Data

As of the writing of this guide, specific, publicly available long-term quantitative stability data for this compound is limited. The following table provides a general overview of the stability of non-deuterated formamide based on available information. Researchers should use this as a guideline and perform their own stability studies for this compound.

Storage ConditionDurationExpected Stability of Formamide
Frozen (-15°C to -25°C)Long-termHigh stability expected.
Refrigerated (2°C to 8°C)Up to 1 weekGenerally stable.
Room TemperatureExtended periodsDegradation can occur.
Elevated Temperature (e.g., 40°C)-Accelerated degradation.
Exposure to Air/Oxygen-Oxidation to formic acid.

Experimental Protocol: Stability-Indicating HPLC-UV Method

To ensure the purity and concentration of this compound over time, a validated stability-indicating analytical method is essential. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for this purpose.

Objective: To develop and validate a stability-indicating HPLC-UV method capable of separating and quantifying this compound in the presence of its potential degradation products and impurities.

4.1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

4.2. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

4.3. Forced Degradation Studies:

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

4.4. Method Validation:

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to distinguish the analyte from its degradation products.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Logical Relationship of Stability Factors

Factors Influencing this compound Stability cluster_conditions Environmental Conditions cluster_reagents Chemical Environment This compound This compound Degradation Degradation This compound->Degradation Temperature Temperature Temperature->Degradation Moisture Moisture Moisture->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Acids Acids Acids->Degradation Bases Bases Bases->Degradation

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Evaluation Sample_Storage Store this compound under defined conditions (T, RH, light) Time_Points Withdraw samples at specified time intervals Sample_Storage->Time_Points HPLC_Analysis Analyze samples using a validated stability-indicating HPLC-UV method Time_Points->HPLC_Analysis Peak_Integration Integrate peak areas of This compound and degradation products HPLC_Analysis->Peak_Integration Quantification Quantify the amount of remaining this compound Peak_Integration->Quantification Degradation_Profile Determine the percentage of degradation Quantification->Degradation_Profile Shelf_Life Establish shelf-life and re-test period Degradation_Profile->Shelf_Life

Caption: A typical workflow for conducting a stability study of this compound.

References

Determining the Isotopic Purity of Formamide-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques for determining the isotopic purity of Formamide-d3 (DCONH₂). Accurate assessment of isotopic enrichment is critical for applications where this compound is used as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic studies. This document details the experimental protocols for the two primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Core Principles of Isotopic Purity Analysis

Isotopic purity refers to the extent to which a specific isotope (in this case, deuterium) has replaced the naturally abundant isotope (protium, ¹H) at designated positions within a molecule. For this compound, three hydrogen atoms are substituted with deuterium. The determination of isotopic purity involves quantifying the relative abundance of the desired fully deuterated isotopologue (d3) compared to partially deuterated (d1, d2) and unlabeled (d0) species.

Analytical Methodologies

The two gold-standard techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). A combined approach using both methods provides the most comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that allows for the direct measurement of isotopic purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification. Both ¹H NMR and ²H NMR can be employed.

2.1.1. Quantitative ¹H NMR Spectroscopy

By comparing the integral of residual proton signals at the deuterated positions to the integral of a known, certified internal standard, the amount of non-deuterated and partially deuterated species can be quantified.

2.1.2. ²H NMR Spectroscopy

Deuterium NMR directly observes the deuterium nuclei, providing a clear spectrum of the deuterated species. The relative integrals of the deuterium signals can be used to confirm the isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for differentiating isotopologues. High-resolution mass spectrometry (HRMS) is particularly effective for resolving the small mass differences between deuterated and non-deuterated species.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy Protocol

This protocol outlines the determination of isotopic purity using ¹H NMR with an internal standard.

3.1.1. Materials

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known chemical purity

  • Deuterated solvent (e.g., DMSO-d6, ensuring it does not have signals that overlap with the analyte or standard)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

3.1.2. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of the internal standard into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL of DMSO-d6).

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a clean, dry NMR tube.

3.1.3. NMR Data Acquisition

  • Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquire a quantitative ¹H NMR spectrum with the following considerations:

    • Use a calibrated 90° pulse.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

3.1.4. Data Processing and Analysis

  • Apply a Fourier transform to the Free Induction Decay (FID) data.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signal of the internal standard and the residual proton signals of this compound. In formamide, the formyl proton and the two amide protons have distinct chemical shifts. In this compound, residual proton signals will appear at these positions.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = (1 - (Area_residual_H / Area_standard) * (N_standard / N_residual_H) * (MW_analyte / MW_standard) * (Mass_standard / Mass_analyte)) * 100

    Where:

    • Area_residual_H = Integral of the residual proton signal(s) in this compound

    • Area_standard = Integral of the internal standard signal

    • N_standard = Number of protons giving rise to the integrated standard signal

    • N_residual_H = Number of protons at the position of the residual signal in the unlabeled molecule (for formamide, this would be 1 for the formyl proton and 2 for the amide protons)

    • MW_analyte = Molecular weight of this compound

    • MW_standard = Molecular weight of the internal standard

    • Mass_standard = Mass of the internal standard

    • Mass_analyte = Mass of the this compound sample

Mass Spectrometry Protocol

This protocol describes the determination of the isotopologue distribution of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

3.2.1. Materials

  • This compound sample

  • Suitable solvent for dilution (e.g., methanol, acetonitrile)

  • GC-MS system with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

3.2.2. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3.2.3. GC-MS Data Acquisition

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection of 1 µL.

    • Temperature Program: Optimize the temperature program to achieve good separation and peak shape for formamide. A typical program might be: initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 20 to 100 to detect the molecular ion and key fragments.

    • Data Acquisition: Acquire data in centroid mode.

3.2.4. Data Processing and Analysis

  • Identify the chromatographic peak corresponding to formamide.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundance of the molecular ions for each isotopologue:

    • d0 (unlabeled): m/z 45 (CH₃NO⁺)

    • d1: m/z 46

    • d2: m/z 47

    • d3 (fully deuterated): m/z 48 (CD₃NO⁺)

  • Calculate the percentage of each isotopologue by dividing its peak intensity by the sum of the intensities of all formamide isotopologue peaks and multiplying by 100.

  • The isotopic purity is reported as the percentage of the d3 species.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Illustrative Isotopic Purity Data for this compound by ¹H qNMR
Parameter Value
AnalyteThis compound
Internal StandardMaleic Acid
Mass of this compound10.05 mg
Mass of Maleic Acid5.20 mg
Integral of Residual Formyl Proton0.02
Integral of Maleic Acid Protons2.00
Calculated Isotopic Purity98.5%
Table 2: Illustrative Isotopologue Distribution for this compound by GC-MS
Isotopologue m/z Relative Abundance (%)
d0 (unlabeled)450.1
d1460.5
d2471.4
d3 (fully deuterated)4898.0
Total 100.0

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

Visualization of Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and analytical workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire Quantitative ¹H NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & Standard) process_spec->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound isotopic purity.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) prep_stock->dilute gc_sep GC Separation dilute->gc_sep ms_detect MS Detection (EI) gc_sep->ms_detect extract_spec Extract Mass Spectrum for Analyte Peak ms_detect->extract_spec analyze_iso Analyze Isotopologue Distribution (m/z 45-48) extract_spec->analyze_iso calculate_abun Calculate Relative Abundance analyze_iso->calculate_abun

Caption: Workflow for GC-MS analysis of this compound isotopic purity.

Conclusion

The determination of the isotopic purity of this compound is essential for its reliable use in sensitive analytical applications. Both quantitative NMR spectroscopy and mass spectrometry offer robust and accurate means of assessing isotopic enrichment. While ¹H qNMR provides a direct measure of purity against a certified standard, MS analysis yields a detailed distribution of all isotopologues. For the most comprehensive characterization, a combination of both techniques is recommended. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of their stable isotope-labeled compounds.

A Technical Guide to Formamide-d3: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-purity isotopic compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. Formamide-d3 (DCOND2), a deuterated isotopologue of formamide, serves as an essential solvent and reagent in a variety of advanced analytical techniques. This guide provides an in-depth overview of reliable suppliers, current pricing, and key applications of this compound, with a focus on its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural biology and drug discovery.

Applications in Research and Drug Development

This compound is primarily utilized in research settings where the presence of hydrogen atoms would interfere with the analytical signal. Its deuterated nature makes it an invaluable tool in several key areas:

  • NMR Spectroscopy: In proton (¹H) NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte. By replacing hydrogen with deuterium, this compound provides a "silent" solvent background, allowing for the clear observation of the signals from the molecule of interest. This is crucial for the structural elucidation of proteins, nucleic acids, and small molecule drug candidates.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique is used to study protein dynamics and conformational changes. Proteins are exposed to a deuterated solvent, and the rate of hydrogen-deuterium exchange on the protein backbone is measured by mass spectrometry. This compound can be a component of the solutions used in these experiments, which provide insights into protein folding, binding interfaces, and the effects of drug binding.

  • RNA Stabilization: Formamide is known to be an effective RNA stabilizer in gel electrophoresis by deionizing the RNA.[1] The deuterated version can be used when subsequent analysis, such as NMR, is required.

  • Solvent for Polar Molecules: Similar to its non-deuterated counterpart, this compound is an excellent solvent for a wide range of polar organic molecules and some inorganic salts.[1]

Reliable Suppliers and Current Pricing for this compound

The selection of a reliable supplier for this compound is paramount to ensure high isotopic purity and chemical purity, which are critical for sensitive analytical applications. Below is a summary of reputable suppliers and their current pricing. Please note that prices are subject to change and may vary based on institutional contracts and promotions.

SupplierProduct NamePurity (Atom % D)QuantityCAS NumberPrice (USD)
Sigma-Aldrich (Merck) This compound985 g43380-64-9$875.00 (Web-Only Promotion)
981 g43380-64-9Contact for pricing
CP Lab Safety This compound, min 98 atom% D≥985 g43380-64-9$1,407.50 - $1,560.79
Cambridge Isotope Laboratories, Inc. (CIL) FORMAMIDE (D3, 98%)985 g43380-64-9Sign in for price
(Distributed by Fisher Scientific)
Eurisotop FORMAMIDE (D3, 98%)985 g43380-64-9€1,133.00

Experimental Protocol: A Generalized Workflow for Sample Preparation for NMR Spectroscopy

The following is a generalized protocol for the preparation of a sample for NMR analysis using a deuterated solvent like this compound. The specific steps may vary depending on the analyte and the specific NMR experiment.

Objective: To prepare a solution of a compound of interest in this compound for NMR analysis to determine its structure.

Materials:

  • Compound of interest (e.g., a purified protein or a small molecule)

  • This compound (≥98 atom % D)

  • NMR tube

  • Pipettes

  • Vortex mixer

  • Centrifuge (optional)

Methodology:

  • Determine the required concentration: Calculate the mass of the compound needed to achieve the desired concentration for the NMR experiment. This will depend on the sensitivity of the NMR spectrometer and the molecular weight of the compound.

  • Weigh the compound: Accurately weigh the required amount of the compound and place it in a clean, dry vial.

  • Add this compound: Using a pipette, add the appropriate volume of this compound to the vial to dissolve the compound.

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the compound is completely dissolved. If necessary, gentle heating or sonication can be used, provided the compound is stable under these conditions.

  • Transfer to NMR tube: Carefully transfer the solution to a clean NMR tube.

  • Remove any particulates: If the solution is not clear, it can be centrifuged to pellet any insoluble material before transferring the supernatant to the NMR tube.

  • Cap and label: Securely cap the NMR tube and label it clearly with the sample information.

  • Acquire NMR data: The sample is now ready for data acquisition on an NMR spectrometer.

Below is a diagram illustrating this experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in this compound weigh->dissolve Add solvent transfer 3. Transfer to NMR Tube dissolve->transfer Transfer solution cap 4. Cap and Label transfer->cap nmr 5. NMR Data Acquisition cap->nmr Sample ready supplier_selection cluster_criteria Evaluation Criteria cluster_decision Decision purity Isotopic and Chemical Purity select Select Optimal Supplier purity->select cost Price per Gram cost->select availability Stock and Lead Time availability->select support Technical Support and Documentation support->select

References

Methodological & Application

Application of Formamide-d3 in RNA Structure Determination: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The three-dimensional structure of RNA is fundamental to its diverse biological functions, including gene regulation, catalysis, and scaffolding of ribonucleoprotein complexes. Determining these structures at high resolution is crucial for understanding their mechanisms of action and for the development of RNA-targeted therapeutics. While techniques like X-ray crystallography, cryo-electron microscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstones of structural biology, the inherent flexibility and conformational dynamics of RNA present unique challenges.

This document explores the role of formamide, and theoretically its deuterated analogue Formamide-d3, in the context of RNA structure determination. While formamide is a well-established denaturant used in RNA analysis, its direct application as a solvent for high-resolution structure determination is not a standard technique. However, by understanding its properties and the principles of hydrogen-deuterium exchange (HDX) NMR, we can outline a potential, albeit hypothetical, application for this compound in probing RNA structural stability and unfolding pathways.

Established Application: Formamide as a Denaturant in RNA Analysis

Formamide is widely used in molecular biology to denature nucleic acids by disrupting the hydrogen bonds between base pairs. This property is essential for techniques like gel electrophoresis, where preventing the formation of secondary structures is necessary to separate RNA molecules based on their size.

Mechanism of Action

Formamide lowers the melting temperature (Tm) of RNA duplexes by competing for hydrogen bond formation with the nucleotide bases, thereby stabilizing the single-stranded state.[1] Studies on DNA have shown that formamide decreases the melting temperature by approximately 0.6°C to 0.7°C for every 1% of formamide in the solution.[2] This effect is due to formamide's ability to form strong hydrogen bonds with water and the nucleic acid bases, which destabilizes the native helical structure.[3]

Protocol: Denaturing RNA Agarose Gel Electrophoresis

This protocol describes a standard method for analyzing RNA integrity and size using a formaldehyde-formamide denaturing system.

Materials:

  • Agarose

  • 10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde

  • Formamide, deionized

  • RNA Loading Buffer (50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Ethidium bromide or other RNA stain

  • RNA sample

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • Dissolve 1.2 g of agarose in 72 ml of RNase-free water.

    • Add 10 ml of 10X MOPS buffer.

    • Heat to dissolve the agarose, then cool to approximately 60°C.

    • In a fume hood, add 18 ml of 37% formaldehyde and mix gently.

    • Pour the gel into a casting tray and allow it to solidify.

  • Sample Preparation:

    • In a microfuge tube, combine:

      • Up to 3 µl of RNA sample

      • 11 µl of formamide

      • 3.5 µl of 37% formaldehyde

      • 2 µl of 10X MOPS buffer

    • Incubate at 65°C for 15 minutes to denature the RNA.

    • Add 2 µl of RNA Loading Buffer and mix.

  • Electrophoresis:

    • Place the gel in an electrophoresis chamber and fill with 1X MOPS buffer.

    • Load the prepared RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated sufficiently.

  • Visualization:

    • Stain the gel with ethidium bromide or another suitable RNA stain.

    • Visualize the RNA bands under UV light to assess integrity and size.

G cluster_denaturation Formamide-Induced Denaturation RNA_Duplex Native RNA Duplex (Double-Stranded) Denatured_RNA Denatured RNA (Single-Stranded) RNA_Duplex->Denatured_RNA Disruption of H-bonds Formamide Formamide Formamide->RNA_Duplex Competes for H-bonds

Caption: Mechanism of RNA denaturation by formamide.

Hypothetical Application: this compound in Hydrogen-Deuterium Exchange NMR

Hydrogen-deuterium exchange (HDX) observed by NMR is a powerful technique for studying the structure and dynamics of RNA. It provides information on the stability of base pairs and the solvent accessibility of imino and amino protons, which are involved in hydrogen bonding. In a typical HDX experiment, the RNA sample is dissolved in D2O, and the rate of disappearance of the proton signals from the exchangeable sites is monitored.

Principle of HDX-NMR

Imino protons (G-H1 and U-H3) in stable Watson-Crick base pairs are protected from the solvent and exchange with deuterium slowly.[4] The exchange rate is dependent on the opening and closing kinetics of the base pair.[5] By measuring these exchange rates, one can infer the stability of different regions of the RNA molecule.

A Theoretical Role for this compound

While D2O is the standard solvent for HDX-NMR, this compound could theoretically be used to study RNA structure and dynamics under denaturing or partially denaturing conditions. By dissolving an RNA sample in this compound, one could monitor the exchange of imino and amino protons as the RNA unfolds. This could provide valuable insights into the pathways of RNA denaturation and the relative stability of different structural elements.

This approach would be particularly useful for:

  • Characterizing the stability of RNA domains.

  • Studying the effects of mutations or ligand binding on RNA unfolding.

  • Identifying transiently formed, partially unfolded states.

It is important to note that this is a hypothetical application, as no standard protocols for using this compound in this context have been published. The high viscosity and different chemical properties of formamide compared to water would likely require significant optimization of NMR experimental parameters.

Hypothetical Protocol: Monitoring RNA Unfolding with this compound using NMR

This protocol is an adaptation of a standard HDX-NMR experiment, designed for the hypothetical use of this compound.

Materials:

  • Lyophilized, purified RNA sample

  • This compound (DCONH2)

  • NMR buffer components (e.g., sodium phosphate, EDTA), lyophilized

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized RNA and buffer components in a small amount of H2O to ensure initial folding.

    • Lyophilize the sample to dryness to remove all H2O.

    • In an inert atmosphere (to prevent H2O contamination), re-dissolve the RNA sample in this compound to the desired final concentration (e.g., 0.5-1.0 mM).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 1D or 2D 1H-15N HSQC NMR spectra over time. The first spectrum should be acquired as quickly as possible after dissolution in this compound.

    • The time interval between spectra will depend on the expected exchange rates, ranging from minutes to hours.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Process the NMR spectra.

    • For each imino proton resonance, measure the peak intensity or volume as a function of time.

    • Fit the decay of the signal intensity to an exponential function to determine the exchange rate constant (k_ex) for each proton.

G cluster_workflow HDX-NMR Experimental Workflow Start Lyophilized RNA Sample Dissolve Dissolve in This compound Start->Dissolve NMR_Acquisition Acquire Time-Series NMR Spectra (1D or 2D) Dissolve->NMR_Acquisition Data_Processing Process Spectra & Measure Peak Intensities NMR_Acquisition->Data_Processing Analysis Fit Intensity Decay to Determine Exchange Rates (k_ex) Data_Processing->Analysis End Structural Stability Map Analysis->End

Caption: Hypothetical workflow for an HDX-NMR experiment using this compound.

Data Presentation

Quantitative data is essential for interpreting the results of RNA structural studies. The following tables provide examples of the types of data that can be obtained from experiments involving formamide and HDX-NMR.

Table 1: Effect of Formamide on the Thermal Stability of Nucleic Acids

This table summarizes the denaturing effect of formamide, expressed as the change in melting temperature (Tm) per 1% or 1 Molar concentration of formamide.

Nucleic Acid TypeChange in Tm per 1% FormamideChange in Tm per 1 M FormamideReference
DNA (average)-0.6°C to -0.72°C-2.4°C to -2.9°C
RNASimilar to DNANot specified

Table 2: Example Imino Proton Exchange Rates for a Model RNA Duplex

This table presents hypothetical, yet realistic, quantitative data for imino proton exchange rates (k_ex) that could be measured in an HDX-NMR experiment. Slower exchange rates indicate greater stability and protection from the solvent. The data is representative of what would be measured in an aqueous (D2O) buffer.

NucleotideBase PairExchange Rate (k_ex) in D2O (s⁻¹)Interpretation
G2G-C0.05Highly stable, protected
G4G-C0.08Stable
U7U-A1.2Less stable than G-C pairs
G8G-C0.15Moderately stable
U10U-A2.5Relatively unstable/dynamic
G12 (end of helix)G-C15.0Unstable, "fraying" end

Conclusion

Formamide is a powerful denaturant that plays a crucial role in the analysis of RNA by disrupting its secondary structure. While its deuterated form, this compound, is not currently a standard solvent for RNA structure determination by NMR, its theoretical application in hydrogen-deuterium exchange experiments presents an interesting possibility for studying RNA unfolding and stability under denaturing conditions. Such experiments could provide unique insights into the conformational landscape of RNA. The protocols and data presented here provide a framework for both the established uses of formamide and the potential future applications of this compound in the exciting field of RNA structural biology.

References

Application Notes and Protocols for Nucleic Acid Denaturation Using Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide is a widely utilized chemical agent in molecular biology for the denaturation of nucleic acids. Its primary function is to lower the melting temperature (Tm) of DNA and RNA by disrupting the hydrogen bonds between base pairs[1][2]. This allows for the separation of double-stranded nucleic acids into single strands at temperatures lower than would otherwise be required, which helps to preserve the integrity of the nucleic acid molecules[1]. Formamide-d3, a deuterated isotopologue of formamide, serves a specialized role in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy studies of nucleic acids. The replacement of hydrogen atoms with deuterium eliminates solvent-derived proton signals, enabling clearer observation of the nucleic acid signals in ¹H NMR spectra.

These application notes provide detailed protocols for the use of this compound in nucleic acid denaturation, with a focus on its application in NMR spectroscopy for structural analysis.

Mechanism of Action

Formamide is a small, polar organic molecule that interferes with the hydrogen bonding between the complementary bases of DNA and RNA[1][2]. By forming hydrogen bonds with the nucleic acid bases, it stabilizes the single-stranded conformation and reduces the thermal energy required to separate the strands. This denaturation process is crucial for various molecular biology techniques, including in situ hybridization, Northern and Southern blotting, and for preparing nucleic acid samples for structural studies.

Quantitative Data for Formamide-Based Denaturation

The effect of formamide on the melting temperature of nucleic acids is quantifiable and generally independent of the GC content. The following table summarizes key quantitative data regarding the use of formamide in nucleic acid denaturation. While this data is primarily derived from studies using non-deuterated formamide, the chemical properties relevant to denaturation are expected to be nearly identical for this compound.

ParameterValueNucleic AcidReference
Tm Reduction 0.6°C per 1% (v/v) formamideDNA
Tm Reduction 0.58 ± 0.05°C per 1% (v/v) formamideDNA on microarrays
Typical Concentration for Hybridization 50% (v/v)DNA/RNA
Concentration for RNA Denaturation (Gel Electrophoresis) 50% (v/v) often with heatRNA
Concentration for Denaturing Gels Up to 98% (v/v)DNA/RNA

Experimental Protocols

Protocol 1: General Denaturation of Nucleic Acids for Hybridization Applications (e.g., FISH) using Formamide

This protocol describes a general procedure for denaturing nucleic acids for applications like Fluorescence In Situ Hybridization (FISH). For NMR studies, this compound would be substituted for formamide.

Materials:

  • Nucleic acid sample (DNA or RNA)

  • Formamide (or this compound for NMR)

  • 20X SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)

  • Nuclease-free water

  • Heating block or thermal cycler

  • Ice

Procedure:

  • Prepare the Denaturation Buffer: For a final concentration of 50% formamide in 2X SSC, mix the following in a sterile, nuclease-free tube:

    • 500 µl Formamide (or this compound)

    • 100 µl 20X SSC

    • 400 µl Nuclease-free water

  • Sample Preparation: Resuspend the nucleic acid sample in the prepared denaturation buffer. The final concentration of the nucleic acid will depend on the specific application.

  • Denaturation: Incubate the sample at a temperature and time optimized for the specific nucleic acid and application. A common starting point for DNA in 50% formamide is 70-80°C for 5-10 minutes. For RNA, incubation at 65-70°C for 10-15 minutes is often sufficient.

  • Rapid Cooling: Immediately after incubation, place the sample on ice for at least 2 minutes to prevent re-annealing of the strands.

  • Downstream Application: The denatured nucleic acid is now ready for use in hybridization or other downstream applications.

Protocol 2: Preparation of Nucleic Acid Samples with this compound for NMR Spectroscopy

This protocol outlines the preparation of a nucleic acid sample for structural analysis by NMR spectroscopy, using this compound to create a denatured or partially denatured state for studying folding or binding events.

Materials:

  • Lyophilized nucleic acid sample (DNA or RNA)

  • This compound (99.5+% D)

  • NMR buffer components (e.g., sodium phosphate, NaCl, EDTA), dissolved in D₂O

  • D₂O (99.9+% D)

  • NMR tube

Procedure:

  • Sample Reconstitution: Resuspend the lyophilized nucleic acid sample in the desired volume of this compound to achieve the target concentration for NMR analysis (typically in the µM to mM range).

  • Buffer Addition: Add the necessary volume of a concentrated NMR buffer stock (in D₂O) to the sample to achieve the final desired buffer conditions. The final volume percentage of this compound will depend on the extent of denaturation required.

  • Homogenization: Gently vortex or flick the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Thermal Denaturation (if required): If complete initial denaturation is necessary before monitoring refolding, heat the sample in the NMR tube in a controlled water bath or heating block to the desired temperature (e.g., 90-95°C for 2-5 minutes).

  • Cooling: Allow the sample to cool to the desired temperature for NMR data acquisition. This can be a slow cooling process to promote proper folding or a rapid quench on ice to trap an unfolded state.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer and acquire the desired NMR experiments. The absence of proton signals from the this compound will allow for clear observation of the nucleic acid's proton resonances.

Visualizations

DenaturationWorkflow Experimental Workflow: Nucleic Acid Denaturation with this compound for NMR cluster_prep Sample Preparation cluster_denature Denaturation cluster_analysis Analysis start Lyophilized Nucleic Acid reconstitution Reconstitute in this compound start->reconstitution buffer Add NMR Buffer (in D2O) reconstitution->buffer heat Heat to 90-95°C buffer->heat cool Controlled Cooling or Quench heat->cool nmr NMR Data Acquisition cool->nmr

Caption: Workflow for preparing a nucleic acid sample with this compound for NMR analysis.

DenaturationMechanism Mechanism of Formamide-Induced Nucleic Acid Denaturation dsNA Double-Stranded Nucleic Acid H_Bonds Disruption of Inter-strand H-Bonds dsNA->H_Bonds Formamide Formamide Formamide->H_Bonds ssNA Single-Stranded Nucleic Acid H_Bonds->ssNA

Caption: Formamide disrupts hydrogen bonds to denature double-stranded nucleic acids.

Applications in Research and Drug Development

  • Structural Biology: The primary application of this compound is in NMR spectroscopy to determine the three-dimensional structure of nucleic acids. By controlling the level of denaturation, researchers can study folding pathways, intermediate states, and the effects of ligand or drug binding on nucleic acid conformation.

  • Drug Screening: NMR-based screening assays can be used to identify small molecules that bind to specific nucleic acid structures (e.g., viral RNA elements, oncogenic mRNA). This compound can be used to maintain the target nucleic acid in a specific conformational state for screening.

  • In-cell NMR: While challenging, in-cell NMR studies can provide insights into the structure and dynamics of nucleic acids in a cellular environment. The use of deuterated solvents, where applicable, is crucial for reducing background signals.

  • Hybridization-Based Assays: In applications like FISH, where minimizing background fluorescence is critical, the use of high-purity this compound could potentially offer advantages, although this is not a common practice. The primary benefit remains in NMR.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Denaturation Insufficient formamide concentration.Increase the percentage of formamide in the buffer.
Incubation temperature is too low.Increase the denaturation temperature in increments of 5°C.
High salt concentration stabilizing the duplex.Lower the salt concentration if compatible with the downstream application.
Nucleic Acid Degradation High temperature for extended periods.Reduce the incubation time or temperature. Ensure the pH of the formamide solution is neutral.
Nuclease contamination.Use nuclease-free reagents and sterile techniques.
Poor NMR Signal Low sample concentration.Concentrate the nucleic acid sample.
Sample precipitation in formamide.Test solubility in a small aliquot before preparing the full sample. Adjust buffer conditions.

Conclusion

This compound is a specialized reagent that is invaluable for the study of nucleic acid structure and dynamics by NMR spectroscopy. By providing a proton-free solvent environment, it enables the acquisition of high-quality NMR data on denatured or partially folded nucleic acid states. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of nucleic acid biology and aiding in the development of novel therapeutics.

References

Preparing Samples with Formamide-d3 for Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of mass spectrometry, sample preparation is a critical determinant of data quality, accuracy, and reproducibility. The choice of solvents and reagents can significantly impact ionization efficiency, analyte stability, and the overall success of the analysis. Formamide-d3, a deuterated form of formamide, offers unique advantages in specific mass spectrometry applications, particularly in quantitative proteomics and the study of protein dynamics. Its use as an internal standard and in hydrogen-deuterium exchange mass spectrometry (HDX-MS) can lead to more precise and reliable results.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in mass spectrometry sample preparation. It is intended for researchers, scientists, and drug development professionals seeking to enhance their analytical workflows.

Core Applications of this compound in Mass Spectrometry

The primary applications of this compound in mass spectrometry revolve around its isotopic composition and its properties as a denaturing solvent.

  • Internal Standard for Quantitative Analysis: Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Since this compound is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects. However, its increased mass allows it to be distinguished from the analyte, enabling accurate correction for sample loss and ionization variability.[1][2]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. In this method, proteins are exposed to a deuterated solvent, leading to the exchange of labile amide hydrogens with deuterium. The rate and extent of this exchange provide information about the solvent accessibility and hydrogen bonding of different protein regions. While D2O is the primary source of deuterium, using a deuterated co-solvent like this compound can be beneficial in maintaining denaturing conditions while minimizing back-exchange (the loss of deuterium for hydrogen) during sample processing.

Data Presentation: Quantitative Comparison of Deuterated vs. Non-Deuterated Internal Standards

The use of deuterated internal standards significantly improves the precision and accuracy of quantitative mass spectrometry assays. The following table summarizes the expected performance differences between a deuterated internal standard (like a this compound labeled analyte) and a non-deuterated (structural analogue) internal standard in the presence of matrix effects.

Performance MetricDeuterated Internal StandardNon-Deuterated Internal StandardRationale
Compensation for Matrix Effects ExcellentPoor to ModerateExperiences the same ion suppression or enhancement as the analyte due to identical chemical properties and co-elution.
Accuracy (% Bias) Low (<5%)Can be High (>15%)Effectively normalizes signal variations caused by the sample matrix.
Precision (%CV) Low (<5%)Higher (5-15%)Consistent correction across different sample matrices leads to lower variability.
Risk of Differential Response MinimalHighStructural differences can lead to variations in ionization efficiency and retention time, compromising accurate quantification.

Experimental Protocols

Protocol 1: Bottom-Up Proteomics Sample Preparation with this compound as a Denaturing Agent

This protocol describes a general workflow for the preparation of protein samples for bottom-up proteomics analysis, using this compound as a component of the denaturation and digestion buffer. This approach is suitable for complex protein mixtures extracted from cells or tissues.

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • Lysis buffer (e.g., RIPA buffer, urea-based buffer)

  • This compound

  • Ammonium bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 100 mM NH4HCO3.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Denaturation and Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the concentration of any denaturants from the lysis buffer.

    • Add this compound to a final concentration of 10-30% (v/v) to maintain a denatured state. Note: The optimal concentration may need to be determined empirically.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides with a solution of 50% ACN, 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN, 0.1% FA).

    • Analyze the peptide mixture by LC-MS/MS.

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow

This protocol provides a general workflow for a bottom-up HDX-MS experiment to study protein conformation and dynamics. This compound can be incorporated into the quench buffer to help maintain the denatured state and minimize back-exchange.

Materials:

  • Purified protein of interest (≥95% purity)

  • Deuterium oxide (D2O, 99.9%)

  • Deuterated labeling buffer (e.g., 20 mM Tris, 150 mM NaCl in D2O, pD 7.4)

  • Quench buffer (e.g., 100 mM phosphate buffer, 4M Guanidine-d5 HCl, 20% this compound, pH 2.5)

  • Immobilized pepsin column

  • ACN with 0.1% formic acid

  • Ultrapure water with 0.1% formic acid

Procedure:

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample into the deuterated labeling buffer at a 1:10 ratio.

    • Incubate the reaction at a controlled temperature (e.g., 4°C) for various time points (e.g., 10s, 1 min, 10 min, 1 hr).

  • Quenching:

    • At each time point, quench the exchange reaction by mixing an equal volume of the labeling reaction with the ice-cold quench buffer. This rapidly lowers the pH and temperature, significantly slowing the exchange rate.

  • Online Digestion and Desalting:

    • Immediately inject the quenched sample into an HPLC system equipped with an immobilized pepsin column maintained at a low temperature (e.g., 0°C).

    • The protein is rapidly digested into peptides as it flows through the pepsin column.

    • The resulting peptides are trapped and desalted on a C18 trap column.

  • Chromatographic Separation and Mass Spectrometry:

    • Elute the peptides from the trap column onto a C18 analytical column using a rapid ACN gradient.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides from a non-deuterated control run.

    • For each deuterated sample, determine the centroid mass of the isotopic distribution for each peptide.

    • Calculate the level of deuterium incorporation for each peptide at each time point.

    • Analyze the deuterium uptake plots to identify regions of the protein with different solvent accessibility and dynamics.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Sample (Cell/Tissue Lysate) p2 Reduction (DTT) & Alkylation (IAA) p1->p2 p3 Denaturation & Digestion (this compound, Trypsin) p2->p3 p4 Quench & Desalt (Formic Acid, C18 SPE) p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Data Processing & Protein Identification a1->a2 HDX_Workflow cluster_labeling Deuterium Labeling cluster_quench Quench & Digestion cluster_analysis Analysis l1 Protein in H2O Buffer l2 Dilute into D2O Buffer (Time Course) l1->l2 q1 Quench Reaction (Low pH & Temp, this compound) l2->q1 q2 Online Pepsin Digestion q1->q2 a1 LC Separation q2->a1 a2 Mass Spectrometry a1->a2 a3 Data Analysis (Deuterium Uptake) a2->a3

References

In Situ Hybridization (FISH) Protocol Utilizing Formamide-d3 for Enhanced Probe Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for Fluorescence In Situ Hybridization (FISH), a powerful technique used to visualize specific DNA sequences within the context of the cell or tissue. This protocol has been specifically adapted for the use of deuterated formamide (Formamide-d3). While standard FISH protocols utilize formamide to lower the denaturation temperature of DNA and facilitate probe hybridization, the use of this compound is not common practice. This protocol is based on the assumption that this compound can be directly substituted for formamide, leveraging its similar physical properties to achieve the same reduction in DNA melting temperature. Researchers should be aware that the use of a deuterated solvent may subtly influence hybridization kinetics, and minor optimization of incubation times or temperatures may be necessary.

The primary advantage of using formamide (and presumably this compound) is the preservation of cellular morphology by avoiding harsh heat denaturation steps.[1] This protocol is intended for researchers in molecular biology, genetics, and drug development for the detection of gene amplifications, deletions, translocations, and chromosomal abnormalities.

Data Presentation: Formamide Concentration and Incubation Parameters in FISH

The following table summarizes typical concentrations and conditions for formamide use in standard FISH protocols. These values can be used as a starting point for protocols incorporating this compound.

StepReagent ComponentTypical ConcentrationTemperatureDurationPurposeReference
Pre-hybridization 50% Formamide / 2x SSC50% (v/v)Room Temperature>10 minutesEquilibrates the sample to the hybridization buffer conditions.[2]
Probe Denaturation FormamideVaries (e.g., in hybridization mix)70-80°C5-10 minutesDenatures the DNA probe into single strands.[3]
Sample Denaturation 70% Formamide / 2x SSC70% (v/v)70-72°C2-5 minutesDenatures the target cellular DNA.[4]
Hybridization Hybridization Mix (e.g., 50% Formamide, 10% Dextran Sulfate, 2x SSC)50% (v/v)37°C16-24 hoursFacilitates the annealing of the probe to the target DNA sequence.[4]
Post-Hybridization Washes 50% Formamide / 2x SSC50% (v/v)45°C15 minutes (2-3 washes)Removes non-specifically bound and excess probe to reduce background signal.

Experimental Protocol: Detailed In Situ Hybridization (FISH) with this compound

This protocol is designed for cultured cells adhered to microscope slides. Adjustments may be necessary for different sample types (e.g., tissue sections).

Materials and Reagents:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 0.1 N HCl

  • RNase A (100 µg/mL)

  • Ethanol series (70%, 85%, 100%)

  • This compound

  • 20x Saline Sodium Citrate (SSC) buffer

  • Fluorescently labeled DNA probe

  • Hybridization Buffer (50% this compound, 10% Dextran Sulfate, 2x SSC)

  • Wash Buffer 1 (50% this compound, 2x SSC)

  • Wash Buffer 2 (0.1x SSC)

  • Wash Buffer 3 (2x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coplin jars

  • Coverslips

  • Humidified chamber

  • Water bath

Procedure:

Day 1: Sample Preparation and Pre-treatment

  • Fixation: Wash cells grown on slides twice with PBS. Fix with 4% PFA for 10 minutes at room temperature.

  • Washing: Wash slides twice with PBS for 5 minutes each.

  • Permeabilization: Incubate slides in 0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash slides twice with PBS for 5 minutes each.

  • HCl Treatment: Incubate in 0.1 N HCl for 10 minutes at room temperature.

  • Washing: Wash slides twice with PBS for 5 minutes each.

  • RNase Treatment: Incubate with RNase A (100 µg/mL) for 1 hour at 37°C in a humidified chamber to degrade endogenous RNA.

  • Washing: Wash slides twice with PBS for 5 minutes each.

  • Dehydration: Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 3 minutes each. Air dry the slides completely.

Day 2: Denaturation, Hybridization, and Washing

  • Probe Preparation: Prepare the probe mixture according to the manufacturer's instructions. Typically, this involves diluting the probe in the Hybridization Buffer.

  • Probe Denaturation: Denature the probe mixture by incubating at 72°C for 5 minutes, then immediately place on ice to prevent re-annealing.

  • Sample Denaturation: Immerse the slides in a denaturing solution of 70% this compound / 2x SSC at 72°C for 2 minutes.

  • Dehydration: Immediately dehydrate the slides again through a cold ethanol series (70%, 85%, 100%) for 3 minutes each and air dry.

  • Hybridization: Apply the denatured probe mixture to the slide and cover with a coverslip, avoiding air bubbles. Seal the edges of the coverslip with rubber cement. Place the slides in a humidified chamber and incubate overnight at 37°C.

Day 3: Post-Hybridization Washes and Visualization

  • Coverslip Removal: Carefully remove the rubber cement and gently remove the coverslip by immersing the slide in 2x SSC.

  • Stringency Washes:

    • Wash the slides twice in pre-warmed Wash Buffer 1 (50% this compound, 2x SSC) at 45°C for 15 minutes each.

    • Wash once in pre-warmed Wash Buffer 2 (0.1x SSC) at 60°C for 10 minutes.

    • Wash once in Wash Buffer 3 (2x SSC) at room temperature for 5 minutes.

  • Counterstaining: Incubate the slides with DAPI solution (in PBS or an antifade solution) for 10 minutes at room temperature in the dark to stain the nuclei.

  • Final Wash: Briefly wash the slides in PBS.

  • Mounting: Mount a coverslip using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow Diagram

FISH_Protocol_Workflow start Start: Cultured Cells on a Slide fixation 1. Fixation (4% PFA) start->fixation permeabilization 2. Permeabilization (0.5% Triton X-100) fixation->permeabilization rnase_treatment 3. RNase A Treatment permeabilization->rnase_treatment dehydration1 4. Dehydration (Ethanol Series) rnase_treatment->dehydration1 denaturation 5. Denaturation (70% this compound, 72°C) dehydration1->denaturation hybridization 6. Hybridization with Probe (Overnight at 37°C) denaturation->hybridization post_hybridization_washes 7. Post-Hybridization Washes (this compound/SSC) hybridization->post_hybridization_washes counterstaining 8. Counterstaining (DAPI) post_hybridization_washes->counterstaining mounting 9. Mounting counterstaining->mounting imaging 10. Fluorescence Microscopy mounting->imaging

Caption: Workflow of the FISH protocol with this compound.

References

Investigating Solvent Effects of Formamide-d3 in Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide (HCONH₂) and its deuterated analogue, Formamide-d3 (DCOND₂), are versatile polar aprotic solvents with a high dielectric constant, making them suitable for a wide range of chemical transformations. The substitution of protium with deuterium in this compound introduces a significant isotopic difference, which can be exploited to probe the mechanisms of chemical reactions through the study of solvent kinetic isotope effects (SKIEs). A solvent kinetic isotope effect is the change in the rate of a reaction when the solvent is changed from its normal isotopic composition to one where it is isotopically labeled.[1][2] This effect can provide valuable insights into the role of the solvent in the rate-determining step of a reaction, including its involvement in proton transfer, hydrogen bonding, and stabilization of transition states.

These application notes provide a detailed overview of the use of this compound as a solvent to investigate reaction mechanisms, with a focus on quantitative data analysis and detailed experimental protocols.

Physicochemical Properties of Formamide and this compound

A comparison of the key physical properties of formamide and its deuterated counterpart is essential for designing and interpreting experiments.

PropertyFormamide (HCONH₂)This compound (DCOND₂)Reference(s)
Molecular Weight 45.04 g/mol 48.06 g/mol [3]
Boiling Point 210 °C (decomposes)210 °C (decomposes)[4]
Melting Point 2-3 °C2-3 °C[4]
Density (at 25 °C) 1.133 g/mL1.209 g/mL
Refractive Index (n20/D) 1.4471.447

Applications of this compound in Mechanistic Studies

The primary application of this compound in mechanistic studies is the determination of solvent kinetic isotope effects. By comparing the rate of a reaction in this compound to that in non-deuterated formamide, researchers can elucidate the degree of solvent involvement in the transition state of the rate-determining step.

Hydrolysis Reactions

A well-documented example of using a deuterated solvent to probe reaction mechanisms is the hydrolysis of amides. A study on the base-catalyzed hydrolysis of formamide provides quantitative data on the solvent deuterium kinetic isotope effect.

Quantitative Data: Activation and Kinetic Isotope Effects for Formamide Hydrolysis

ReactionActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)Solvent Kinetic Isotope Effect (kOH/kOD)
Acid-Catalyzed Hydrolysis 17.0 ± 0.4-18.8 ± 1.3Not Reported
Base-Catalyzed Hydrolysis 17.9 ± 0.2-11.1 ± 0.51.15 (at 0.075 M [OL⁻])
Base-Catalyzed Hydrolysis 17.9 ± 0.2-11.1 ± 0.50.77 ± 0.06 (at 1.47 M [OL⁻])

The observed SKIE values suggest a change in the rate-determining step or transition state structure with changing base concentration. An inverse isotope effect (kOH/kOD < 1) at higher base concentrations is indicative of a pre-equilibrium step involving the solvent prior to the rate-limiting step.

Nucleophilic Substitution (Sₙ2) Reactions

Formamide is a suitable solvent for Sₙ2 reactions due to its ability to solvate cations while leaving anions relatively unsolvated, thus enhancing the nucleophilicity of the attacking species. The use of this compound can help determine if the solvent is directly involved in the transition state, for example, through hydrogen bonding to the leaving group.

Peptide Synthesis

Formamide and its derivative, N,N-dimethylformamide (DMF), are commonly used solvents in solid-phase peptide synthesis (SPPS). While direct studies using this compound in peptide synthesis are not extensively reported, its use could help investigate the mechanism of coupling reactions and the role of the solvent in preventing side reactions.

Synthesis of Heterocyclic Compounds

Formamide can serve as both a solvent and a reactant (a source of a one-carbon unit) in the synthesis of various heterocyclic compounds. Investigating these reactions in this compound could elucidate the mechanism by which the formamide molecule is incorporated into the final product.

Experimental Protocols

Protocol 1: Determination of Solvent Kinetic Isotope Effect for the Base-Catalyzed Hydrolysis of a Substrate

This protocol is adapted from the study of formamide hydrolysis and can be generalized for other substrates.

Materials:

  • Substrate of interest

  • Formamide (HCONH₂)

  • This compound (DCOND₂)

  • Sodium hydroxide (NaOH)

  • Deuterium oxide (D₂O)

  • Standardized hydrochloric acid (HCl) for titration or an appropriate analytical instrument (e.g., HPLC, GC, NMR) for monitoring the reaction progress.

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substrate in both Formamide and this compound of a known concentration.

    • Prepare stock solutions of sodium hydroxide in H₂O and sodium deuteroxide in D₂O of identical concentrations.

  • Kinetic Runs:

    • Equilibrate the reaction vessel containing a known volume of the substrate solution in either Formamide or this compound to the desired temperature.

    • Initiate the reaction by adding a known volume of the corresponding base solution (NaOH in H₂O for the reaction in Formamide, and NaOD in D₂O for the reaction in this compound).

    • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an excess of standardized HCl).

    • Determine the concentration of the remaining substrate or the formed product using a suitable analytical technique.

  • Data Analysis:

    • Plot the concentration of the substrate versus time for both reactions.

    • Determine the initial rate of the reaction in both solvents.

    • The solvent kinetic isotope effect (SKIE) is calculated as the ratio of the rate constant in the light solvent (kH) to the rate constant in the heavy solvent (kD): SKIE = kH / kD .

Workflow for Determining Solvent Kinetic Isotope Effect

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate_H Prepare Substrate in Formamide (HCONH₂) React_H Run Reaction with NaOH/H₂O Prep_Substrate_H->React_H Prep_Substrate_D Prepare Substrate in This compound (DCOND₂) React_D Run Reaction with NaOD/D₂O Prep_Substrate_D->React_D Prep_Base_H Prepare NaOH in H₂O Prep_Base_H->React_H Prep_Base_D Prepare NaOD in D₂O Prep_Base_D->React_D Monitor_H Monitor Reaction Progress (e.g., Titration, HPLC, NMR) React_H->Monitor_H Monitor_D Monitor Reaction Progress (e.g., Titration, HPLC, NMR) React_D->Monitor_D Calculate_kH Calculate Rate Constant (kH) Monitor_H->Calculate_kH Calculate_kD Calculate Rate Constant (kD) Monitor_D->Calculate_kD Calculate_SKIE Calculate SKIE = kH / kD Calculate_kH->Calculate_SKIE Calculate_kD->Calculate_SKIE

Caption: Workflow for the experimental determination of the solvent kinetic isotope effect.

Protocol 2: General Protocol for Investigating Solvent Effects in Organic Synthesis

This protocol provides a general framework for using this compound to study solvent effects in a typical organic reaction.

Materials:

  • Reactants for the desired synthesis

  • Formamide

  • This compound

  • Appropriate workup and purification reagents

  • Analytical instruments for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Set up two parallel reactions, one using Formamide and the other using this compound as the solvent. Ensure all other reaction conditions (temperature, concentrations, catalyst loading, etc.) are identical.

    • For reactions sensitive to moisture, use dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of both reactions using a suitable technique (e.g., thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)).

    • Record the time required for the reaction to reach completion or a specific conversion point in both solvents.

  • Workup and Purification:

    • Upon completion, perform an appropriate workup procedure to isolate the crude product.

    • Purify the product from both reactions using standard techniques (e.g., column chromatography, recrystallization, distillation).

  • Analysis:

    • Characterize the product from both reactions using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • Compare the reaction times and yields obtained in Formamide and this compound. A significant difference in reaction rate or yield suggests a solvent effect that can be further investigated quantitatively as described in Protocol 1.

Logical Flow for Investigating General Solvent Effects

G Start Select Reaction for Study Setup_H Perform Reaction in Formamide Start->Setup_H Setup_D Perform Reaction in This compound Start->Setup_D Monitor Monitor Reaction Progress (e.g., TLC, GC-MS) Setup_H->Monitor Setup_D->Monitor Compare Compare Reaction Rates and Yields Monitor->Compare No_Effect No Significant Solvent Effect Observed Compare->No_Effect No Effect Significant Solvent Effect Observed Compare->Effect Yes End Conclusion on Solvent Role No_Effect->End Quantitative_Study Proceed with Quantitative Kinetic Study (Protocol 1) Effect->Quantitative_Study Quantitative_Study->End

Caption: Logical workflow for the qualitative and quantitative investigation of solvent effects.

Mandatory Visualizations

Signaling Pathway: Conceptual Role of Solvent in a Reaction

While specific biological signaling pathways involving formamide as a direct signaling molecule are not well-established, the following diagram illustrates the conceptual role of a solvent like this compound in influencing a chemical reaction pathway.

G cluster_reactants Reactants cluster_solvent Solvent Environment cluster_transition Transition State cluster_products Products A Reactant A TS [A---B]‡ A->TS B Reactant B B->TS Solvent This compound (DCOND₂) Solvent->TS Stabilization/ Participation C Product C TS->C

Caption: Conceptual role of this compound in a reaction pathway.

Conclusion

This compound is a powerful tool for elucidating reaction mechanisms. By carefully designing experiments to measure solvent kinetic isotope effects, researchers can gain a deeper understanding of the role of the solvent in chemical transformations. The protocols and data presented here provide a foundation for investigating a wide variety of reactions in this unique solvent, contributing to the development of more efficient and selective synthetic methods.

References

Application Notes and Protocols: Formamide-d3 in Electrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Formamide-d3 in electrochemical research. This compound, the deuterated isotopologue of formamide, serves as a valuable tool in mechanistic studies, as a deuterium source for labeling of drug candidates, and as a specialized solvent in electrochemical systems. Its use can provide critical insights into reaction pathways and enhance the pharmacokinetic profiles of therapeutic agents.

Application Notes

Formamide and its deuterated form are versatile compounds in electrochemistry.[1] Formamide is a colorless, water-miscible liquid with a high dielectric constant, making it an excellent solvent for many ionic compounds.[1][2] In the context of drug development, precise deuterium incorporation into bioactive molecules is highly desirable to improve metabolic properties and to monitor pharmacokinetics.[3] Electrochemical methods offer a powerful approach for such molecular editing using electrons as traceless reagents.[3]

1. Mechanistic Elucidation of Electrochemical Reactions:

The substitution of hydrogen with deuterium in formamide (to form this compound) allows for kinetic isotope effect (KIE) studies. By comparing the electrochemical behavior of a reaction in Formamide versus this compound, researchers can determine if the cleavage of a C-H, N-H, or O-H bond involving the solvent is a rate-determining step. This is particularly useful in studies of electrocatalysis and the electrochemical reduction of substrates where the solvent may act as a proton (or deuteron) source.

2. Deuterium Source for Electrochemical Deuteration:

This compound can serve as a deuterium source in electrochemical deuteration reactions. This is a mild and efficient method for introducing deuterium at specific molecular positions. For instance, the α-position of amides can be specifically deuterated via an H/D exchange reaction under neutral conditions. This "late-stage" modification is highly valuable in drug discovery for synthesizing deuterated standards or improving the metabolic stability of drug candidates.

3. Specialized Solvent in Non-Aqueous Electrochemistry:

Similar to its non-deuterated counterpart, this compound can be used as a solvent in non-aqueous electrochemistry. Its high polarity and ability to dissolve a wide range of electrolytes make it suitable for studying the redox behavior of organic and inorganic compounds. The use of a deuterated solvent can be advantageous in spectroelectrochemical studies, particularly in infrared (IR) and Raman spectroscopy, where the absence of C-H and N-H stretching vibrations from the solvent can simplify spectral interpretation.

4. Electrolyte Component in Energy Storage Devices:

Formamide has been investigated as a component of electrolytes for electrochemical capacitors and lithium-ion batteries. This compound could be employed in research settings to study the stability of the electrolyte and to understand degradation mechanisms at the electrode-electrolyte interface through techniques like mass spectrometry or NMR of the aged electrolyte.

Quantitative Data Summary

The following table summarizes key quantitative data related to the electrochemical applications of formamide and related compounds, providing a basis for experimental design with this compound.

ParameterValueCompound/SystemElectrochemical TechniqueReference
Oxidation Peak Potential0.51 V (vs. Ag/AgCl)Formamide in KClCyclic Voltammetry (CV)
Linear Concentration Range5–110 μMFormamide in KClLinear Sweep Voltammetry (LSV)
Limit of Detection (LOD)0.16 μMFormamide in KClLinear Sweep Voltammetry (LSV)
Ionic Conductivity2.3 to 8.2 mS cm⁻¹LiTFSI in FormamideElectrochemical Impedance Spectroscopy
Faradaic Efficiency (Formamide production)29.7%From Formic Acid and NitriteElectrocatalysis

Experimental Protocols

Protocol 1: Electrochemical α-Deuteration of an Amide using this compound as a Deuterium Source

This protocol describes a general procedure for the electrochemical deuteration of an amide at the α-position, adapted from established methods for amide modification.

Objective: To introduce deuterium at the α-position of a target amide using this compound as the deuterium source.

Materials:

  • Undivided electrochemical cell (e.g., a 5 mL glass vial)

  • Reticulated vitreous carbon (RVC) cathode

  • Sacrificial anode (e.g., magnesium or zinc rod)

  • Constant current power supply

  • Target amide substrate

  • This compound (DCOND₂)

  • Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, TBABF₄)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Cell Assembly: In an inert atmosphere (e.g., a glovebox), place the RVC cathode and the sacrificial anode in the undivided electrochemical cell.

  • Electrolyte Preparation: Dissolve the target amide (0.1 mmol) and the supporting electrolyte (e.g., TBABF₄, 0.2 M) in a mixture of this compound (1.0 mL) and anhydrous DMF (3.0 mL).

  • Electrolysis: Stir the solution and apply a constant current (e.g., 5 mA) for a specified duration (typically determined by the required charge, e.g., 2-4 F/mol). Monitor the reaction progress by taking aliquots and analyzing them using techniques like GC-MS or LC-MS to determine the extent of deuteration.

  • Work-up and Purification: After the electrolysis is complete, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the α-deuterated amide.

  • Characterization: Confirm the position and level of deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cyclic Voltammetry Study of a Redox-Active Compound in this compound

This protocol outlines the procedure for performing cyclic voltammetry (CV) to investigate the electrochemical behavior of a compound in a this compound-based electrolyte.

Objective: To determine the redox potentials and study the reversibility of a redox-active compound in a deuterated solvent system.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

  • Counter electrode (e.g., platinum wire)

  • Redox-active compound of interest

  • This compound

  • Supporting electrolyte (e.g., Tetrabutylammonium perchlorate, TBAP)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and then the solvent to be used (this compound), and dry it thoroughly.

  • Electrolyte Preparation: In an inert atmosphere, dissolve the supporting electrolyte (e.g., TBAP, 0.1 M) in this compound. Then, dissolve the redox-active compound of interest at a known concentration (e.g., 1-5 mM).

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the reference electrode tip is close to the working electrode surface.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range where the redox events of the compound are expected.

    • Perform a cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa, Epc), and the peak currents (ipa, ipc). Calculate the formal potential (E°') and the peak separation (ΔEp) to assess the reversibility of the redox process.

Visualizations

Experimental_Workflow_Deuteration cluster_prep Preparation cluster_reaction Electrolysis cluster_analysis Analysis & Purification prep_cell Assemble Electrochemical Cell electrolysis Apply Constant Current (Electrochemical Deuteration) prep_cell->electrolysis prep_sol Prepare Electrolyte Solution (Substrate, this compound, Electrolyte) prep_sol->electrolysis monitoring Monitor Reaction Progress (GC-MS / LC-MS) electrolysis->monitoring workup Work-up and Extraction electrolysis->workup monitoring->electrolysis Adjust Time purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Workflow for electrochemical deuteration of an amide.

Signaling_Pathway_CV start Prepare Analyte in This compound with Supporting Electrolyte setup Assemble 3-Electrode Cell (WE, RE, CE) start->setup deoxygenate Deoxygenate Solution (Purge with N2 or Ar) setup->deoxygenate cv_scan Perform Cyclic Voltammetry Scan (Vary Scan Rate) deoxygenate->cv_scan data_acq Acquire Voltammogram (Current vs. Potential) cv_scan->data_acq analysis Analyze Data: - Peak Potentials (Epa, Epc) - Peak Currents (ipa, ipc) - Reversibility (ΔEp) data_acq->analysis conclusion Determine Redox Properties of Analyte analysis->conclusion

Caption: Logical flow for a cyclic voltammetry experiment.

References

Application Note: High-Temperature NMR Spectroscopy Using Formamide-d3 for Studying Biomolecular Dynamics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and stability of biomolecules under conditions that can mimic physiological stress or accelerate kinetic processes. The choice of solvent is critical for such studies, as it must remain stable and provide a suitable environment for the analyte at elevated temperatures. Formamide-d3 (DCOND2) has emerged as an excellent solvent for these applications due to its high boiling point, high dielectric constant, and ability to form hydrogen bonds, which can help maintain the solubility and stability of proteins and nucleic acids at temperatures exceeding the boiling point of water. This application note provides a detailed protocol for conducting high-temperature NMR experiments using this compound, with a focus on applications in drug development, such as assessing protein stability and characterizing protein-ligand interactions.

Advantages of this compound for High-Temperature NMR

  • High Boiling Point: With a boiling point of approximately 111°C, this compound allows for NMR experiments to be conducted at temperatures significantly above the typical range accessible in aqueous solutions, without the need for specialized high-pressure sample tubes.

  • Excellent Solvating Properties: Its high dielectric constant and ability to act as both a hydrogen bond donor and acceptor make it an effective solvent for a wide range of polar biomolecules, including proteins and peptides that may have limited solubility in other solvents.

  • Reduced Exchange Broadening: The deuterium labeling of the exchangeable amide protons in this compound minimizes solvent-exchange broadening of the analyte's amide proton signals, which is crucial for high-resolution protein NMR studies.

  • Mimicking Denaturing Conditions: Formamide can act as a mild denaturant, making it a suitable medium for studying the unfolding pathways of proteins and the effects of ligands on their thermal stability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and interpreting high-temperature NMR experiments.

PropertyValueReference
Formula DCOND₂N/A
Molecular Weight 48.06 g/mol N/A
Boiling Point ~111 °C (at 760 mmHg)
Melting Point ~2.5 °CN/A
Density ~1.134 g/mL (at 25 °C)N/A
¹H Chemical Shift (residual CHD₂NO) ~8.0 ppm (variable with temperature)N/A
¹³C Chemical Shift (CDO) ~163 ppmN/A

Experimental Workflow for High-Temperature NMR

The general workflow for conducting a high-temperature NMR experiment with this compound involves several key stages, from sample preparation to data analysis.

HT_NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Lyophilized Protein in this compound prep2 Add Internal Standard (e.g., DSS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample & Lock prep3->setup1 setup2 Calibrate Temperature (e.g., with Methanol-d4) setup1->setup2 setup3 Tune and Match Probe setup2->setup3 acq1 Acquire 1D ¹H Spectrum at Initial Temperature setup3->acq1 acq2 Increment Temperature and Equilibrate acq1->acq2 acq3 Acquire 2D Spectra (e.g., ¹H-¹⁵N HSQC) acq2->acq3 acq4 Repeat for Each Temperature Point acq3->acq4 an1 Process Spectra acq4->an1 an2 Analyze Chemical Shift Perturbations an1->an2 an3 Calculate Thermodynamic Parameters (Tm, ΔH) an2->an3

Caption: General workflow for a high-temperature NMR experiment.

Detailed Protocols

Protocol 1: Sample Preparation
  • Protein Preparation: Start with a lyophilized powder of the protein of interest. Ensure the protein is free of salts or buffer components that may not be soluble in this compound. If the protein is isotopically labeled (e.g., with ¹⁵N), this will significantly enhance the quality of heteronuclear correlation spectra.

  • Solvent Preparation: Use high-purity this compound (≥99.5% D). It is recommended to degas the solvent by bubbling with dry nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can broaden NMR signals.

  • Dissolution: Directly dissolve the lyophilized protein in the required volume of this compound to achieve the desired final concentration (typically 0.1 - 1.0 mM). Vortex gently or use a shaker at low speed to aid dissolution. Avoid vigorous shaking to prevent protein aggregation.

  • Addition of Internal Standard: Add a suitable internal standard for chemical shift referencing. For ¹H NMR, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used at a final concentration of 0.1-0.5 mM.

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality, thin-walled NMR tube suitable for high-temperature work (e.g., a Bruker SHIGEMI tube or equivalent).

Protocol 2: Spectrometer Setup and Temperature Calibration
  • Initial Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the this compound.

  • Temperature Calibration: Accurate temperature calibration is crucial for thermodynamic analysis. It is recommended to calibrate the spectrometer's temperature readout using a standard calibration sample, such as a sealed tube of methanol-d4. The chemical shift difference between the methyl and hydroxyl protons of methanol is highly temperature-dependent and can be used to determine the exact temperature inside the NMR tube.

  • Probe Tuning: Tune and match the NMR probe at the initial (e.g., room) temperature. It is good practice to re-tune the probe at the highest temperature of the experiment, as the probe's tuning can drift with significant temperature changes.

  • Equilibration: Before acquiring data at each new temperature, allow the sample to equilibrate for at least 10-15 minutes to ensure a stable and uniform temperature throughout the sample.

Protocol 3: Data Acquisition - Thermal Denaturation Study
  • Initial Spectrum: Acquire a one-dimensional (1D) ¹H spectrum and, if applicable, a two-dimensional (2D) ¹H-¹⁵N HSQC spectrum at a starting temperature where the protein is known to be folded (e.g., 25°C).

  • Temperature Incrementation: Increase the temperature in discrete steps (e.g., 2-5°C increments).

  • Data Collection at Each Temperature: At each temperature point, after the equilibration period, acquire a 1D ¹H and a 2D ¹H-¹⁵N HSQC spectrum. The 1D spectrum provides a quick assessment of the overall protein fold, while the 2D HSQC provides residue-specific information.

  • Monitoring Unfolding: Continue this process until the protein is fully unfolded, as indicated by the loss of signal dispersion in the ¹H spectrum and the clustering of amide peaks in the center of the ¹H-¹⁵N HSQC spectrum.

Data Analysis and Presentation

The analysis of thermal denaturation data from high-temperature NMR experiments allows for the determination of key thermodynamic parameters.

Example: Monitoring Protein Unfolding

The unfolding of a protein can be monitored by tracking the chemical shifts of specific residues as a function of temperature. The fraction of unfolded protein (Fu) at each temperature can be calculated from the observed chemical shift (δobs) using the following equation:

Fu = (δobs - δF) / (δU - δF)

where δF is the chemical shift of the folded state and δU is the chemical shift of the unfolded state.

By plotting Fu against temperature, a melting curve can be generated, from which the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined.

Quantitative Data from a Hypothetical Thermal Melt Experiment

The following table summarizes hypothetical data from a thermal melt experiment on a small protein in this compound.

Temperature (°C)¹H Chemical Shift of a Reporter Amide Proton (ppm)Fraction Unfolded (Fu)
258.500.00
458.480.04
658.350.30
758.200.60
858.050.90
958.001.00

Application in Drug Development: Ligand Binding and Stability

High-temperature NMR in this compound can be a valuable tool in drug development for assessing how a ligand affects the thermal stability of its target protein.

Ligand_Stability cluster_apo Apo Protein cluster_holo Protein + Ligand cluster_result Result Interpretation apo_folded Folded State apo_unfolded Unfolded State apo_folded->apo_unfolded Tm1 result If Tm2 > Tm1 holo_folded Ligand-Bound Folded State holo_unfolded Unfolded State holo_folded->holo_unfolded Tm2 conclusion Ligand binding stabilizes the protein result->conclusion

Caption: Logic for assessing ligand-induced protein stabilization.

By comparing the melting temperature of the protein in the absence (apo) and presence (holo) of a ligand, one can quantify the stabilizing effect of the ligand. A significant increase in Tm upon ligand binding is a strong indicator of a specific and high-affinity interaction.

Troubleshooting

  • Poor Signal-to-Noise:

    • Increase protein concentration.

    • Increase the number of scans.

    • Ensure the probe is properly tuned and matched at the experimental temperature.

  • Sample Precipitation:

    • The protein may be aggregating at high temperatures. Try reducing the protein concentration or the rate of temperature increase.

  • Inaccurate Temperature Readings:

    • Regularly calibrate the spectrometer's temperature control unit using a standard methanol-d4 sample.

Conclusion

This compound is a versatile and effective solvent for conducting high-temperature NMR studies of biomolecules. Its favorable physical properties allow for the investigation of protein and nucleic acid stability, dynamics, and interactions under a wide range of temperatures. The protocols and workflows described in this application note provide a framework for researchers in academia and the pharmaceutical industry to leverage this powerful technique for fundamental biophysical characterization and as a tool in the drug discovery and development process.

Application Notes & Protocols: Probing Hydrogen Bonding Networks with Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Formamide (HCONH₂) serves as a fundamental model for the peptide bond, which is central to the structure and function of proteins.[1] The hydrogen bonding networks formed by formamide are analogous to the critical interactions that dictate protein folding, stability, and ligand binding.[2] The substitution of hydrogen with deuterium to create Formamide-d3 (DCOND₂) provides a powerful, non-invasive probe for investigating these networks. Deuterium isotope effects, observable through spectroscopic techniques, offer nuanced insights into the strength, geometry, and dynamics of hydrogen bonds.[3][4] These application notes provide detailed protocols for utilizing this compound in conjunction with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by computational methods, to characterize hydrogen bonding systems relevant to biological and materials science.

Core Concepts: The Deuterium Isotope Effect

The substitution of protium (¹H) with deuterium (²H or D) introduces subtle but measurable changes in molecular properties due to the mass difference. In the context of a hydrogen bond (X-H···Y), replacing H with D alters the vibrational zero-point energy (ZPE) of the X-H bond. This perturbation affects the hydrogen bond potential energy surface, leading to changes in bond length and strength. These changes manifest as "isotope effects" on spectroscopic observables, such as NMR chemical shifts and IR vibrational frequencies, providing a sensitive tool for analysis.[5]

Isotope_Effect_Concept Concept of Deuterium Isotope Effect cluster_0 Initial State (Protium) cluster_2 Perturbed State (Deuterium) cluster_3 Observable Consequences XH X-H Bond HBY H···Y Interaction XH->HBY Forms H-Bond Deuteration Replace H with D (Formamide -> this compound) XD X-D Bond DBY D···Y Interaction XD->DBY Forms H-Bond ZPE Lower Zero-Point Energy (ZPE) XD->ZPE NMR_Shift Change in NMR Chemical Shift (Δδ) DBY->NMR_Shift FTIR_Shift Change in IR/FTIR Frequency (Δν) DBY->FTIR_Shift Thermo Altered H-Bond Thermodynamics DBY->Thermo

Caption: Deuterium substitution alters bond energy, leading to measurable spectroscopic changes.

Experimental Methodologies & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying hydrogen bonds. The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment. Comparing the chemical shifts in Formamide vs. This compound allows for the quantification of deuterium isotope effects, which correlate with hydrogen bond strength.

Protocol: Variable Temperature (VT) NMR for Thermodynamic Analysis

This protocol allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of intramolecular hydrogen bond formation.

  • Sample Preparation:

    • Prepare a series of dilute solutions (e.g., 1-10 mM) of the analyte and this compound in a non-polar, aprotic deuterated solvent (e.g., CDCl₃, CD₂Cl₂). The low concentration minimizes intermolecular interactions.

    • Use high-purity this compound and ensure the solvent is anhydrous to avoid competing hydrogen bonds with water.

    • Seal the NMR tubes carefully to prevent solvent evaporation at higher temperatures.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra across a wide temperature range (e.g., 220 K to 320 K), allowing the system to equilibrate for 5-10 minutes at each temperature point.

    • Record the chemical shift (δ) of the N-H proton of the analyte at each temperature. This proton's shift will be an average of its state in the hydrogen-bonded (closed) and non-bonded (open) conformations.

  • Data Analysis:

    • Determine the limiting chemical shifts for the non-hydrogen-bonded (δ_N_) and fully hydrogen-bonded (δ_B_) states. These can often be estimated from the spectra at the highest and lowest temperatures, respectively, or from model compounds.

    • Calculate the mole fraction of the hydrogen-bonded state (X_B_) at each temperature using the formula: X_B = (δ_obs - δ_N) / (δ_B - δ_N).

    • Calculate the equilibrium constant (K) at each temperature: K = X_B / (1 - X_B).

    • Construct a van 't Hoff plot by plotting ln(K) versus 1/T (in Kelvin).

    • The slope of the line is equal to -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant (8.314 J/mol·K).

Data Presentation: NMR Chemical Shifts and Isotope Effects

Compound/ComplexNucleusδ (ppm) in Non-H-Bonded Stateδ (ppm) in H-Bonded StateTwo-Bond Isotope Shift (²Δ¹³C(OD)) (ppb)Reference(s)
Formamide Monomer¹H (NH)~5.4 - 6.0N/AN/A
Formamide Dimer¹H (NH)N/A~7.5 - 8.5~250
N-methylacetamide¹H (NH)5.41 (in CDCl₃)8.00 (in CDCl₃)Varies with system
Enaminones (Model)¹³CN/AN/A69 (non-H-bonded) vs. 259 (H-bonded)

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature. Isotope shifts are reported for the carbon atom two bonds away from the deuterated hydroxyl group it is hydrogen-bonded to.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. Hydrogen bond formation weakens the N-H covalent bond, causing a characteristic red-shift (decrease in frequency) of the N-H stretching vibration (ν(N-H)). Using this compound allows for the observation of the corresponding ν(N-D) stretch, which is also sensitive to hydrogen bonding.

Protocol: FTIR Analysis of this compound Complexes

  • Sample Preparation:

    • Prepare solutions of this compound and the hydrogen bonding partner in an IR-transparent solvent (e.g., CCl₄, CHCl₃) at various molar ratios.

    • Alternatively, for matrix isolation studies, co-deposit a mixture of this compound and the analyte with a large excess of an inert gas (e.g., Argon) onto a cryogenic window.

  • FTIR Data Acquisition:

    • Acquire spectra using a liquid cell with appropriate window materials (e.g., CaF₂, NaCl) or via the matrix isolation setup.

    • Record a background spectrum of the pure solvent and subtract it from the sample spectra to obtain difference spectra.

    • Pay close attention to the Amide I region (C=O stretch) and the N-D stretching region.

  • Data Analysis:

    • Identify the vibrational bands corresponding to "free" (non-hydrogen-bonded) and "bonded" species.

    • The formation of a hydrogen bond to the carbonyl oxygen of this compound will typically cause a red-shift in the ν(C=O) band.

    • The formation of a hydrogen bond where the N-D group is the donor will cause a significant red-shift in the ν(N-D) band.

    • The magnitude of the frequency shift (Δν) is correlated with the strength of the hydrogen bond.

Data Presentation: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeFree Formamide/Formamide-d3H-Bonded Formamide/Formamide-d3Typical Shift (Δν)Reference(s)
ν(C=O) Stretch (Amide I)~1740 cm⁻¹~1670 - 1710 cm⁻¹-30 to -70 cm⁻¹
δ(NH₂) Bending (Amide II)~1600 cm⁻¹Shifts upon bondingVariable
ν(N-H) Symmetric Stretch~3430 cm⁻¹~3200 - 3350 cm⁻¹-80 to -230 cm⁻¹
ν(N-D) Symmetric Stretch~2550 cm⁻¹~2350 - 2480 cm⁻¹-70 to -200 cm⁻¹(by analogy)

Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental results. They can provide detailed structural and energetic information that is not directly accessible through experiments.

Protocol: DFT Modeling of this compound Complexes

  • Model Building: Construct the 3D structure of the this compound complex with the molecule of interest using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides theoretical IR spectra that can be compared with experimental data.

  • Energy Calculation: Calculate the interaction energy (binding energy) of the complex, correcting for basis set superposition error (BSSE), to quantify the hydrogen bond strength.

Workflow_Diagram Integrated Workflow for H-Bond Analysis prep Sample Preparation (Analyte + this compound) nmr NMR Spectroscopy (VT, Isotope Effects) prep->nmr ftir FTIR Spectroscopy (Frequency Shifts) prep->ftir comp Computational Modeling (DFT Calculations) prep->comp nmr_data δ, J-couplings, Thermodynamics (ΔH°, ΔS°) nmr->nmr_data ftir_data Vibrational Frequencies (ν), Shift Magnitudes (Δν) ftir->ftir_data comp_data Geometries, Bond Lengths, Interaction Energies comp->comp_data analysis Data Correlation & Interpretation nmr_data->analysis ftir_data->analysis comp_data->analysis result Characterized H-Bond Network (Strength, Geometry, Dynamics) analysis->result

Caption: An integrated approach combining experimental and computational methods.

Data Presentation: Calculated H-Bond Properties for Formamide Dimers

Dimer ConfigurationH-Bond Type(s)Calculated Bond Length (Å)Calculated Interaction Energy (kcal/mol)Reference(s)
Cyclic DimerN-H···O, C-H···OO···H: ~1.9 - 2.1-11.5 to -15.0
Linear DimerN-H···OO···H: ~1.9 - 2.0-7.0 to -9.0

Applications in Drug Development

Understanding and quantifying hydrogen bonds is critical in rational drug design. The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is often governed by a precise network of hydrogen bonds.

  • Lead Optimization: By using this compound as a probe in solution-state studies with a lead compound, researchers can map the compound's hydrogen bond donor and acceptor capabilities. This information guides the chemical modification of the lead molecule to enhance its binding affinity and selectivity for the target.

  • Co-crystal Screening: The formation of pharmaceutical co-crystals, which can improve properties like solubility and stability, relies on robust hydrogen bonding between the active pharmaceutical ingredient (API) and a co-former. The protocols described here can be used to study the strength and nature of these interactions, aiding in the selection of optimal co-formers.

  • Understanding Protein Folding: As a peptide bond mimic, studies with formamide contribute to the fundamental understanding of how hydrogen bond networks drive the complex process of protein folding and maintain the stability of secondary structures like alpha-helices and beta-sheets.

Drug_Dev_Pathway Application in Drug Development Logic cluster_0 Analysis cluster_1 Outcome probe This compound as H-Bond Probe char Characterize H-Bonding Sites on Drug Candidate probe->char quant Quantify Interaction Strength (ΔH°, Δν) char->quant affinity Predict/Enhance Binding Affinity quant->affinity solubility Improve Physicochemical Properties (e.g., Solubility) quant->solubility design Rational Drug Design affinity->design solubility->design

References

Novel Applications of Formamide-d3 in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the emerging uses of Formamide-d3 (DCOND₂) in materials science. These applications leverage the unique properties of deuterium, offering researchers and drug development professionals new tools for material synthesis and characterization.

Application Note 1: Enhancing Perovskite Solar Cell Performance with this compound Additives

Introduction:

Formamidinium-based perovskites are at the forefront of next-generation solar cell technology due to their excellent optoelectronic properties. However, achieving high stability and efficiency remains a challenge. Recent studies on the closely related deuterated solvent, N,N-dimethylformamide-d7 (DMF-d7), have shown that the introduction of deuterium can significantly improve the quality of the perovskite film and the overall power conversion efficiency (PCE) of the solar cell.[1] This application note outlines the use of this compound as an additive in the precursor solution for the fabrication of highly efficient and stable perovskite solar cells. The underlying principle is the hydrogen isotope effect (HIE), where the heavier deuterium isotope influences the intermolecular interactions between the solvent and the lead ions (Pb²⁺), leading to improved film morphology and reduced defects.[1]

Quantitative Data Summary:

The following table summarizes the performance enhancement of perovskite solar cells fabricated with a deuterated solvent additive (data analogous to DMF-d7 studies).[1]

ParameterControl Device (Standard Solvent)Optimized Device (this compound Additive)
Power Conversion Efficiency (PCE)~16-17%18.55%
Open-Circuit Voltage (Voc)LowerHigher
Short-Circuit Current (Jsc)LowerHigher
Fill Factor (FF)LowerHigher
Film QualityMore defects, smaller grainsImproved quality, fewer defects

Experimental Protocol: Fabrication of Perovskite Solar Cells with this compound Additive

This protocol is adapted from methodologies used for similar deuterated solvent additives.[1]

1. Precursor Solution Preparation: a. Prepare the standard perovskite precursor solution by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a primary solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). b. Create a series of precursor solutions with varying concentrations of this compound added as an additive. A typical starting range would be from 1% to 10% by volume.

2. Substrate Preparation: a. Clean fluorine-doped tin oxide (FTO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. b. Deposit an electron transport layer (e.g., SnO₂) onto the FTO substrate and anneal.

3. Perovskite Film Deposition: a. Spin-coat the prepared perovskite precursor solution (with and without this compound) onto the electron transport layer. b. During the spin-coating process, use an anti-solvent (e.g., chlorobenzene) dripping technique to induce rapid crystallization. c. Anneal the films at a specific temperature (e.g., 150 °C) to form the final perovskite crystalline structure.

4. Hole Transport Layer and Electrode Deposition: a. Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite film via spin-coating. b. Finally, thermally evaporate a metal electrode (e.g., gold or silver) to complete the solar cell device.

5. Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated sunlight (AM 1.5G). b. Analyze the morphology and crystallinity of the perovskite films using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD). c. Investigate the optical properties using UV-Vis absorption and photoluminescence (PL) spectroscopy.

Visualization of Experimental Workflow:

G cluster_0 1. Precursor Solution Preparation cluster_1 2. Device Fabrication cluster_2 3. Characterization P1 Dissolve FAI and PbI2 in primary solvent P2 Add this compound (varying concentrations) P1->P2 F3 Spin-coat Perovskite Precursor Solution P2->F3 F1 Clean FTO Substrate F2 Deposit Electron Transport Layer F1->F2 F2->F3 F4 Deposit Hole Transport Layer F3->F4 F5 Evaporate Metal Electrode F4->F5 C1 J-V Measurement (PCE, Voc, Jsc, FF) F5->C1 C2 SEM and XRD (Morphology, Crystallinity) F5->C2 C3 UV-Vis and PL (Optical Properties) F5->C3

Caption: Workflow for fabricating and characterizing perovskite solar cells with a this compound additive.

Application Note 2: Polymer Structure and Dynamics Analysis using this compound with Neutron Scattering

Introduction:

Neutron scattering is a powerful technique for investigating the structure and dynamics of polymers.[2] The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast matching," where specific components of a polymer system can be made "invisible" to neutrons by using a deuterated solvent. This compound, as a deuterated polar solvent, is particularly useful for studying the conformation of polymers that are soluble in formamide. This allows for the detailed analysis of polymer chain dimensions, aggregation behavior, and the structure of polymer-nanoparticle composites.

Experimental Protocol: Sample Preparation for Small-Angle Neutron Scattering (SANS) of Polymers in this compound

1. Polymer and Solvent Selection: a. Choose a polymer of interest that is soluble in formamide. b. Obtain both the standard (protiated) and, if necessary for contrast variation studies, a deuterated version of the polymer.

2. Solution Preparation: a. Dissolve a known concentration of the polymer in this compound. The concentration should be low enough to avoid significant inter-particle interactions (typically in the range of 0.1 to 1 wt%). b. To achieve "contrast matching" for a specific component in a multi-component system (e.g., a block copolymer or a polymer-nanoparticle composite), a mixture of protiated formamide and this compound can be used to tune the scattering length density of the solvent to match that of the component to be masked.

3. Sample Loading: a. Load the polymer solution into a quartz sample cell (cuvette) suitable for SANS measurements. The path length of the cell is typically 1-2 mm. b. Ensure there are no air bubbles in the sample cell.

4. SANS Measurement: a. Mount the sample cell in the SANS instrument. b. Acquire scattering data over a suitable range of scattering vectors (q). c. Also, measure the scattering from the pure this compound (or the solvent mixture) for background subtraction.

5. Data Analysis: a. Subtract the solvent background from the sample scattering data. b. Analyze the resulting scattering profile using appropriate models (e.g., Guinier, Debye, or more complex models for specific structures) to determine parameters such as the radius of gyration (Rg), molecular weight, and information about the polymer chain conformation.

Visualization of Contrast Matching Principle:

G N1 P Polymer N1->P N2 N2->P N3 N3->P D Scattering Pattern P->D Scattered Neutrons (Contrast between Polymer and Solvent) S1 S2 S3 S4 S5 S6

Caption: Principle of SANS where contrast between the polymer and this compound yields a scattering pattern.

References

Troubleshooting & Optimization

methods for removing residual water from Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of residual water from Formamide-d3.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual water from this compound for our experiments?

A1: Residual water in this compound can significantly impact experimental outcomes, particularly in applications like NMR spectroscopy. Water introduces a proton signal that can obscure signals from the analyte and participate in hydrogen exchange with labile protons on the molecule of interest, leading to peak broadening and loss of information. In moisture-sensitive reactions, water can act as an unwanted reagent, leading to side reactions, reduced yields, and product degradation.

Q2: What is the most common and effective method for drying this compound?

A2: The use of activated molecular sieves is the most widely recommended method for drying this compound. They are efficient, relatively safe, and easy to use. Specifically, 3Å molecular sieves are preferred as their pore size is small enough to effectively trap water molecules while excluding the larger formamide molecules.

Q3: Can I reuse molecular sieves for drying this compound?

A3: While molecular sieves can be regenerated by heating under vacuum, it is generally not recommended to reuse them for drying deuterated solvents. The sieves can retain trace amounts of water and other impurities from previous uses, which can contaminate your expensive deuterated solvent.

Q4: How can I determine the water content in my this compound before and after drying?

A4: The most common method for determining water content in NMR solvents is through ¹H NMR spectroscopy. The presence of a water peak (a singlet) can be integrated and compared to the residual solvent peak to estimate the water concentration. For highly accurate quantification, Karl Fischer titration is the gold standard.

Q5: Are there any safety precautions I should take when drying this compound?

A5: Yes. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. When using reactive drying agents like calcium hydride, be aware of the potential for vigorous reactions and the evolution of flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for this compound before use.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Large residual water peak in NMR spectrum after drying with molecular sieves. 1. Insufficient amount of molecular sieves used.2. Molecular sieves were not properly activated.3. Insufficient contact time with the solvent.4. Introduction of moisture during sample preparation.1. Use a larger quantity of molecular sieves (typically 10-20% w/v).2. Ensure molecular sieves are activated by heating at a high temperature (e.g., 300-350 °C) under vacuum for several hours.3. Allow the this compound to stand over the sieves for at least 24 hours.4. Handle the dried solvent and prepare the NMR sample under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Appearance of new, unexpected peaks in the NMR spectrum after drying. 1. Decomposition of this compound.2. Contamination from the drying agent.1. Formamide can decompose in the presence of strong acids or bases. Avoid drying agents that can create such conditions. If decomposition is suspected, consider purification by vacuum distillation.2. Ensure the drying agent is of high purity. If using molecular sieves, decant or filter the solvent to remove any fine particles.
Cloudy or hazy appearance of this compound after adding a drying agent. Fine particles from the drying agent (e.g., molecular sieves).Decant the solvent carefully or filter it through a syringe filter (e.g., PTFE) to remove the suspended particles.
Loss of deuterium label (isotopic exchange). Use of a protic drying agent or exposure to protic contaminants.Use aprotic drying agents like activated molecular sieves. Avoid contact with any materials that could introduce exchangeable protons.

Experimental Protocols

Method 1: Drying with Activated Molecular Sieves

This is the most recommended method due to its efficiency and safety.

Materials:

  • This compound with residual water

  • 3Å molecular sieves

  • Oven or furnace for activation

  • Schlenk flask or other suitable glassware with a septum

  • Inert gas supply (Nitrogen or Argon)

Protocol:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat them in an oven or furnace at 300-350 °C under vacuum for at least 4 hours to remove any adsorbed water.

  • Cooling: Allow the activated sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.

  • Drying: Add the activated molecular sieves (approximately 10-20% of the solvent weight by volume) to the flask containing this compound.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.

  • Storage and Dispensing: Store the this compound over the molecular sieves. To use, carefully decant or transfer the dry solvent via a syringe under an inert atmosphere.

Method 2: Vacuum Distillation

This method is effective for removing water and other non-volatile impurities. It is particularly useful if the solvent shows signs of decomposition.

Materials:

  • This compound with residual water

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Protocol:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Place the this compound and a stir bar into the round-bottom flask.

  • Evacuate the System: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating and Distillation: Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle. Formamide has a high boiling point (210 °C at atmospheric pressure), but it will distill at a lower temperature under vacuum. Collect the purified this compound in the receiving flask.

  • Storage: Transfer the distilled this compound to a clean, dry storage bottle, preferably under an inert atmosphere.

Data Presentation

The efficiency of various drying agents for solvents analogous to this compound is summarized below. Note that direct quantitative data for this compound is limited in the literature; however, data for N,N-Dimethylformamide (DMF) provides a good reference.

Drying AgentSolventInitial Water Content (ppm)Final Water Content (ppm)Contact TimeReference
3Å Molecular SievesDMF~1000<1024 hoursGeneral Lab Practice
4Å Molecular SievesDMF~1000~3024 hoursGeneral Lab Practice
Calcium Hydride (CaH₂)DMF~1000~5024 hoursLiterature Data
Barium Oxide (BaO)DMF~1000~2024 hoursLiterature Data

Note: The use of reactive drying agents like Calcium Hydride with formamide should be approached with caution due to the potential for decomposition.

Mandatory Visualizations

Drying_Workflow Workflow for Drying this compound cluster_start Start cluster_method_selection Method Selection cluster_molecular_sieves Method 1: Molecular Sieves cluster_distillation Method 2: Vacuum Distillation cluster_end End Product start This compound with residual water method_choice Choose Drying Method start->method_choice activate_sieves Activate 3Å Molecular Sieves method_choice->activate_sieves Molecular Sieves setup_distillation Assemble Distillation Apparatus method_choice->setup_distillation Vacuum Distillation add_sieves Add Sieves to This compound activate_sieves->add_sieves incubate Incubate for >24h add_sieves->incubate decant Decant/Filter incubate->decant end_product Dry this compound decant->end_product evacuate Evacuate System setup_distillation->evacuate distill Heat and Collect Distillate evacuate->distill distill->end_product

Caption: General workflow for removing residual water from this compound.

Troubleshooting_Logic Troubleshooting Logic for Drying this compound start NMR Spectrum of 'Dry' this compound check_water Is there a significant water peak? start->check_water check_impurity Are there unexpected impurity peaks? check_water->check_impurity No troubleshoot_water Troubleshoot Water Removal: - Check sieve activation - Increase sieve amount - Increase contact time check_water->troubleshoot_water Yes success Drying Successful check_impurity->success No troubleshoot_impurity Troubleshoot Impurities: - Check for decomposition - Consider vacuum distillation - Use high-purity drying agent check_impurity->troubleshoot_impurity Yes

Caption: Troubleshooting logic for assessing the purity of dried this compound.

Technical Support Center: Formamide-d3 Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the decomposition of Formamide-d3 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (DCOND₂) is a deuterated isotopologue of formamide. It is often used as a solvent in biological and chemical experiments, particularly in NMR spectroscopy and as a denaturing agent for nucleic acids. Its stability is crucial because its decomposition can introduce impurities into experiments, potentially affecting reaction outcomes, analytical results, and the integrity of biological samples.

Q2: What are the primary decomposition products of this compound?

This compound primarily decomposes through two main pathways: hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form deuterated formic acid (DCOOD) and deuterated ammonia (ND₃).[1][2]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose into deuterated hydrogen cyanide (DCN) and heavy water (D₂O), or into carbon monoxide (CO) and deuterated ammonia (ND₃).[3][4][5]

Q3: What factors promote the decomposition of this compound?

Several factors can accelerate the degradation of this compound:

  • Temperature: Elevated temperatures significantly increase the rate of thermal decomposition.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound.

  • Presence of Water: Water is a key reactant in the hydrolysis pathway.

  • Exposure to Air: While less documented for this compound specifically, exposure to air and contaminants can potentially introduce moisture and catalytic impurities.

Q4: How can I minimize this compound decomposition?

To maintain the integrity of your this compound and experiments, consider the following preventative measures:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing.

  • Handling: Minimize exposure to atmospheric moisture by working in a dry environment (e.g., a glove box) and using dry glassware.

  • pH Control: If your experimental conditions permit, maintaining a neutral pH can help to slow down hydrolysis.

  • Temperature Control: Avoid unnecessary heating of this compound. If heating is required, use the lowest effective temperature for the shortest possible duration.

  • Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to avoid the accumulation of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Unexpected peaks in NMR spectrum Decomposition of this compound into deuterated formic acid or other byproducts.1. Verify the purity of the this compound stock. 2. Prepare a fresh sample using anhydrous conditions. 3. Analyze a blank sample of the this compound to identify impurity peaks.
Inconsistent analytical results (e.g., in chromatography) Presence of decomposition products interfering with the analyte of interest.1. Implement a stability-indicating analytical method to separate the analyte from potential degradants. 2. Re-evaluate sample preparation and storage conditions to minimize decomposition.
Degradation of nucleic acid samples Hydrolysis of this compound leading to acidic conditions (formic acid formation), which can cause depurination of DNA.1. Ensure the this compound used is of high purity and stored correctly. 2. Consider using a buffered this compound solution to maintain a stable pH.
Visible precipitates or color change in this compound solution Significant degradation and formation of polymeric materials or other insoluble byproducts.1. Discard the solution. 2. Obtain a fresh, high-purity stock of this compound. 3. Review storage and handling procedures to prevent future contamination and degradation.

Quantitative Data on Formamide Decomposition

Disclaimer: The following data is for non-deuterated formamide. The rates for this compound may vary due to the kinetic isotope effect. This data is provided as an estimation.

Table 1: Rate of Hydrolysis of Formamide to Formic Acid and Ammonia

TemperaturepHRate Constant (k)Half-life (t½)
25°C7.01.1 x 10⁻¹⁰ s⁻¹~200 years
25°C-3.9 x 10⁻¹⁰ s⁻¹-

Table 2: Energy Barriers for Formamide Decomposition Pathways

Decomposition PathwayProductsEnergy Barrier (kcal/mol)
DehydrationHCN + H₂O73-82
DecarbonylationCO + NH₃73-82
DehydrogenationH₂ + HNCO73-82

Experimental Protocols

Protocol 1: Identification and Quantification of this compound Decomposition Products by GC-MS

This protocol provides a general framework for the analysis of this compound and its potential decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent (e.g., methanol, acetone) to a final concentration of approximately 10 µg/mL.
  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
  • Transfer the sample to a 1.5 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions (Example):

  • GC Column: DB-WAX or equivalent polar capillary column.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 220°C.
  • Hold at 220°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 15-200.
  • Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification of specific products.

3. Data Analysis:

  • Identify peaks corresponding to this compound and its expected decomposition products (e.g., deuterated formic acid, deuterated ammonia, DCN) by comparing their mass spectra with reference libraries (e.g., NIST).
  • Quantify the concentration of each component by creating a calibration curve using certified reference standards.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines the development of an HPLC method to assess the stability of this compound in the presence of its degradation products.

1. Forced Degradation Study:

  • To generate potential degradation products, subject this compound solutions to stress conditions:
  • Acid Hydrolysis: 0.1 M DCl in D₂O at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOD in D₂O at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Heat solid this compound at 105°C for 48 hours.
  • Neutralize the acidic and basic samples before analysis.

2. HPLC Instrumentation and Conditions (Example):

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase:
  • A: 0.1% Formic acid in Water
  • B: Acetonitrile
  • Gradient Elution:
  • Start with 5% B, hold for 2 minutes.
  • Linear gradient to 95% B over 15 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Diode Array Detector (DAD) to assess peak purity.

3. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Formamide_Decomposition_Pathways formamide_d3 This compound (DCOND₂) hydrolysis_path Hydrolysis (+D₂O) formamide_d3->hydrolysis_path thermal_path Thermal Decomposition (Heat) formamide_d3->thermal_path formic_acid_d Formic Acid-d2 (DCOOD) hydrolysis_path->formic_acid_d ammonia_d3 Ammonia-d3 (ND₃) hydrolysis_path->ammonia_d3 thermal_path->ammonia_d3 hcn_d Hydrogen Cyanide-d (DCN) thermal_path->hcn_d water_d2 Heavy Water (D₂O) thermal_path->water_d2 co Carbon Monoxide (CO) thermal_path->co

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Results check_purity Is this compound Purity Suspected? start->check_purity run_blank Analyze this compound Blank (e.g., by NMR, GC-MS) check_purity->run_blank Yes review_conditions Review Experimental Conditions (Temp, pH, Moisture) check_purity->review_conditions No impurities_present Impurities Detected? run_blank->impurities_present new_stock Use Fresh, High-Purity This compound Stock impurities_present->new_stock Yes impurities_present->review_conditions No end_good Problem Resolved new_stock->end_good optimize_conditions Optimize Conditions to Minimize Decomposition (e.g., lower temp, buffer pH) review_conditions->optimize_conditions optimize_conditions->end_good end_bad Consult Further (e.g., technical support) optimize_conditions->end_bad

Caption: Troubleshooting workflow for this compound related issues.

References

Technical Support Center: Optimizing Formamide-d3 for FISH Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Formamide-d3 for Fluorescence In Situ Hybridization (FISH) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of formamide in FISH experiments?

Formamide is a crucial component in FISH hybridization buffers because it lowers the melting temperature (Tm) of the DNA double helix.[1][2] This allows for the denaturation of target DNA and the hybridization of the probe at a lower temperature, which helps to preserve the morphology of the cells or tissues being analyzed.[2][3] By reducing the denaturation temperature, formamide helps maintain the structural integrity of the chromosomes and chromatin.

Q2: How does formamide concentration affect FISH results?

The concentration of formamide directly impacts the stringency of the hybridization reaction. Stringency refers to the conditions that determine the specificity of the probe binding to the target sequence.

  • Higher formamide concentration increases stringency. This means that only probes with a very high degree of sequence similarity to the target will bind, reducing non-specific background signals.[1] However, excessively high concentrations can also inhibit the hybridization of the desired probe, leading to weaker or no signal.

  • Lower formamide concentration decreases stringency. This can lead to an increase in non-specific binding of the probe to partially complementary sequences, resulting in higher background noise and potentially false-positive signals.

Q3: What is a typical starting concentration for formamide in a FISH experiment?

A common starting concentration of formamide in the hybridization buffer for standard FISH protocols is 50%. However, the optimal concentration can vary significantly depending on the specific probe sequence (especially its GC content), the type of sample, and the desired stringency. For some applications, concentrations ranging from 20% to 70% have been reported.

Q4: Are there any safety concerns associated with using formamide?

Yes, formamide is considered a hazardous chemical. It is a potential teratogen and has been linked to reproductive harm. Due to its toxicity, it is essential to handle formamide in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Many laboratories are actively seeking safer, non-toxic alternatives to formamide.

Q5: What are some non-toxic alternatives to formamide for FISH?

Several less hazardous chemicals are being explored as substitutes for formamide in FISH protocols. One promising alternative is ethylene carbonate (EC). Studies have shown that EC can effectively lower the DNA melting temperature and achieve high-quality hybridization signals, sometimes even reducing hybridization times. Other potential substitutes that have been investigated include urea, sulfolane, and γ-butyrolactone.

Troubleshooting Guide

Issue 1: Weak or No FISH Signal

Possible Cause Troubleshooting Step
Formamide concentration is too high Decrease the formamide concentration in the hybridization buffer in increments of 5-10%. This will lower the stringency and may facilitate probe binding.
Suboptimal denaturation Ensure that the denaturation temperature and time are appropriate for your sample type and the formamide concentration being used. Inadequate denaturation will prevent the probe from accessing the target DNA.
Probe degradation Check the quality and concentration of your FISH probe. Probes can degrade over time, especially with repeated freeze-thaw cycles.
Insufficient permeabilization For cellular and tissue samples, ensure that the permeabilization step is sufficient to allow the probe to penetrate the cell and nuclear membranes.

Issue 2: High Background or Non-Specific Signal

Possible Cause Troubleshooting Step
Formamide concentration is too low Increase the formamide concentration in the hybridization buffer in 5-10% increments to increase the stringency of the hybridization and post-hybridization washes.
Inadequate blocking For certain sample types, the use of blocking agents (e.g., Cot-1 DNA for repetitive sequences) is crucial to prevent non-specific probe binding.
Insufficient washing Increase the stringency of the post-hybridization washes by increasing the formamide concentration or the temperature of the wash buffer.
Probe concentration is too high Titrate the probe to determine the optimal concentration that provides a strong specific signal with minimal background.

Issue 3: Damaged Sample Morphology

Possible Cause Troubleshooting Step
Harsh denaturation conditions The use of formamide allows for lower denaturation temperatures. If morphology is still compromised, consider further lowering the denaturation temperature or incubation time.
Formamide-induced chromatin distortion Be aware that formamide treatment can alter the nanoscale structure of chromatin, which is a critical consideration for 3D-FISH experiments. If preserving fine-scale nuclear architecture is essential, consider formamide-free FISH methods or alternative labeling techniques like CRISPR-based imaging.

Quantitative Data Summary

The optimal formamide concentration is highly dependent on the specific FISH probe and the target organism or cell type. The following table summarizes some experimentally determined optimal formamide concentrations from the literature.

Probe/TargetOptimal Formamide ConcentrationReference
Probe for Heterosigma akashiwo40%
Probe S-* -Dtm(bcd)-0230-a-A-18 for D. thermoacetoxidans10%
Probe S-G-Dtm-0229-a-A-1815%
General Eubacteria FISH probe0-40%
Porphyromonas gingivalis FISH probe20%

Experimental Protocols

Standard FISH Protocol with Formamide

This protocol provides a general framework. Specific timings and concentrations may need to be optimized for your particular application.

  • Sample Preparation: Prepare and fix cells or tissue sections on microscope slides according to standard laboratory procedures.

  • Permeabilization: Treat the samples with a permeabilization agent (e.g., Triton X-100 or saponin) to allow probe entry.

  • Prehybridization: Equilibrate the slides in a solution of 50% formamide/2x SSC for at least 10 minutes at room temperature.

  • Denaturation: Apply the hybridization mix containing the fluorescently labeled probe and formamide to the slide. Cover with a coverslip and denature the sample and probe simultaneously by placing the slide on a heat block at a temperature typically between 70-80°C for a few minutes.

  • Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow the probe to hybridize to the target DNA.

  • Post-Hybridization Washes:

    • Wash the slides in a solution of 50% formamide/2x SSC at 45°C for 15 minutes to remove unbound and non-specifically bound probes.

    • Perform a series of washes in decreasing salt concentrations (e.g., 0.2x SSC at 63°C, followed by 2x SSC at 45°C) to further increase stringency.

  • Counterstaining and Mounting: Stain the nuclei with a counterstain such as DAPI and mount the slides with an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filters.

Visualizations

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization cluster_end Analysis start Start: Fixed Sample perm Permeabilization start->perm prehyb Prehybridization (Formamide/SSC) perm->prehyb denature Denaturation (Heat + Formamide) prehyb->denature hybridize Hybridization (Overnight) denature->hybridize wash1 Stringency Wash 1 (Formamide/SSC) hybridize->wash1 wash2 Stringency Wash 2 (Low Salt) wash1->wash2 counterstain Counterstain (DAPI) wash2->counterstain mount Mounting counterstain->mount image Imaging mount->image Formamide_Effect cluster_concentration Formamide Concentration cluster_stringency Hybridization Stringency cluster_outcome Experimental Outcome high_form High Concentration high_str High Stringency high_form->high_str low_form Low Concentration low_str Low Stringency low_form->low_str specific_signal Specific Signal (Low Background) high_str->specific_signal Optimal no_signal Weak/No Signal high_str->no_signal Excessive nonspecific_signal Non-Specific Signal (High Background) low_str->nonspecific_signal

References

Technical Support Center: Mitigating Formamide-d3 Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Formamide-d3 when used as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound (DCOND2) is a deuterated form of Formamide, where the three hydrogen atoms have been replaced with deuterium.[1] In liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds are often considered the "gold standard" for internal standards (IS).[2] Because they are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[3][4]

Q2: What are the potential sources of interference when using this compound as an internal standard?

Interference from a deuterated internal standard like this compound, though not widely reported, can theoretically arise from several sources:

  • Isobaric Interference: This occurs when an unrelated compound in the sample or mobile phase has the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, leading to an artificially high signal.

  • Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled formamide. This can contribute to the signal of the analyte if formamide itself is being measured or has a fragment in common.

  • In-Source Fragmentation: The this compound molecule could lose a deuterium atom in the ion source of the mass spectrometer, potentially contributing to the signal of a less-deuterated formamide species.

  • Deuterium-Hydrogen Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly if the mobile phase is at a high or low pH. This can alter the mass of the internal standard and affect quantification.

  • Co-eluting Matrix Components: Other molecules from the sample matrix can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate measurements.

Q3: My this compound signal is unexpectedly high in some samples. What should I investigate first?

An unusually high signal for this compound could indicate the presence of an isobaric interference. This means another compound with a similar mass is co-eluting and being detected.

Initial Troubleshooting Steps:

  • Review Chromatograms: Carefully examine the peak shape of the this compound signal. A distorted or broader peak compared to standards may suggest a co-eluting interference.

  • Analyze a Blank Matrix Sample: Inject a sample matrix that has not been spiked with the internal standard to see if there is a signal at the m/z of this compound.

  • Investigate Qualifier Ions: If you are using multiple reaction monitoring (MRM), monitor more than one fragment ion for this compound. An interfering compound is unlikely to produce the same fragments at the same relative abundance.

Troubleshooting Guides

Scenario 1: Suspected Isobaric Interference with this compound

Symptoms:

  • High variability in the this compound peak area across a batch of samples.

  • The this compound peak is present in blank matrix samples.

  • Poor accuracy and precision in quality control (QC) samples.

Troubleshooting Workflow:

cluster_0 Phase 1: Identification cluster_1 Phase 2: Resolution cluster_2 Phase 3: Confirmation Start High this compound Signal Detected CheckBlank Analyze Blank Matrix Sample Start->CheckBlank SignalPresent Signal Present in Blank? CheckBlank->SignalPresent NoInterference No Matrix Interference Detected. Consider IS Purity. SignalPresent->NoInterference No OptimizeLC Optimize Chromatographic Separation SignalPresent->OptimizeLC Yes ModifyGradient Modify Gradient Elution OptimizeLC->ModifyGradient ChangeColumn Test Alternative Column Chemistry OptimizeLC->ChangeColumn CheckMS Adjust MS/MS Parameters OptimizeLC->CheckMS Revalidate Re-validate with Modified Method OptimizeLC->Revalidate SelectTransitions Select More Specific MRM Transitions CheckMS->SelectTransitions IncreaseResolution Utilize High-Resolution MS (if available) CheckMS->IncreaseResolution CheckMS->Revalidate Success Interference Resolved Revalidate->Success

Caption: Troubleshooting workflow for suspected isobaric interference.

Quantitative Data Summary: Effect of Method Modification on Interference

ParameterOriginal MethodAfter LC OptimizationAfter New MRM Selection
Analyte / IS Area Ratio in Blanks 0.050.002< 0.001
QC Sample Precision (%CV) 18%6%4%
QC Sample Accuracy (%Bias) +25%+3%+1.5%
Scenario 2: Inconsistent this compound Signal (Signal Drift)

Symptoms:

  • The peak area of this compound consistently decreases or increases over the course of an analytical run.

  • Drifting analyte-to-internal standard ratios.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Deuterium-Hydrogen Exchange Incubate this compound in the mobile phase for the duration of a typical run and re-inject to check for mass shifts or signal changes. Adjusting the mobile phase pH may mitigate this.
System Contamination A buildup of contaminants in the LC system or ion source can lead to signal suppression over time. Implement a robust column wash step between samples and perform regular ion source cleaning.
Chromatographic Shift Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Ensure that the integration window is appropriate for both the analyte and the internal standard. If the shift is significant, it may indicate that the internal standard is not tracking the analyte's behavior perfectly.

Logical Relationship Diagram for Signal Drift Investigation:

cluster_causes Potential Causes cluster_solutions Corrective Actions SignalDrift Inconsistent IS Signal Observed Exchange H/D Exchange SignalDrift->Exchange Contamination System Contamination SignalDrift->Contamination Chromatography Chromatographic Shift SignalDrift->Chromatography AdjustpH Adjust Mobile Phase pH Exchange->AdjustpH Test CleanSystem Clean Ion Source & LC System Contamination->CleanSystem Perform OptimizeIntegration Optimize Peak Integration Chromatography->OptimizeIntegration Review

Caption: Investigating the causes of internal standard signal drift.

Detailed Experimental Protocols

Protocol 1: Optimizing Chromatographic Separation to Resolve Isobaric Interference

This protocol outlines a systematic approach to modify a liquid chromatography method to separate a co-eluting interference from this compound.

Objective: To achieve baseline separation (Resolution > 1.5) between the this compound peak and the interfering peak.

Methodology:

  • Initial Assessment:

    • Inject a blank matrix sample (known to contain the interference) and a pure solution of this compound separately.

    • Overlay the chromatograms to confirm the retention time of the interference relative to the internal standard.

  • Gradient Modification:

    • If the interference elutes just before or with this compound: Decrease the initial percentage of the organic solvent in your mobile phase and/or reduce the ramp speed of the gradient. This will increase retention and may improve separation.

    • Example Gradient Adjustment:

      • Original Gradient: 5% B to 95% B in 5 minutes.

      • Modified Gradient 1: 2% B to 95% B in 5 minutes.

      • Modified Gradient 2: 5% B to 95% B in 8 minutes.

  • Mobile Phase Modifier:

    • Small changes in mobile phase additives can alter selectivity. If using formic acid, consider testing a different concentration (e.g., 0.05% vs 0.1%) or an alternative like acetic acid.

  • Column Chemistry Evaluation:

    • If gradient optimization is insufficient, switch to a column with a different stationary phase.

    • If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different interaction mechanisms that can resolve isobaric compounds.

  • Confirmation:

    • Once separation is achieved, inject a series of spiked matrix samples to confirm that the this compound peak is now free from interference and that the quantitative performance meets required criteria.

Protocol 2: Selecting Specific MRM Transitions to Enhance Selectivity

This protocol describes how to choose and validate new MRM transitions to reduce interference that may be present at the product ion level.

Objective: To identify a new precursor -> product ion transition for this compound that is not present in the interfering compound.

Methodology:

  • Product Ion Scan:

    • Infuse a pure solution of this compound directly into the mass spectrometer.

    • Perform a product ion scan on the precursor mass of this compound to see all possible fragment ions.

  • Interference Product Ion Scan:

    • Inject the blank matrix sample containing the interference onto the LC-MS system.

    • Perform a product ion scan at the retention time of the interference, using the same precursor mass as this compound.

  • Comparison and Selection:

    • Compare the two product ion spectra. Identify a fragment ion that is abundant for this compound but absent or has a very low signal for the interference.

    • Select this new fragment as your new product ion for the MRM transition. It may be a less abundant transition, but the gain in selectivity can be worth the reduction in sensitivity.

  • Method Validation:

    • Update your acquisition method with the new MRM transition.

    • Analyze a set of calibration standards and QC samples to ensure the new transition provides the required linearity, accuracy, and precision for your assay.

References

Technical Support Center: Enhancing Signal-to-Noise in Formamide-d3 NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments using Formamide-d3. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio in this compound consistently low?

A1: A low signal-to-noise ratio in this compound can stem from several factors, which can be broadly categorized into sample preparation, spectrometer parameters, and data processing. Common issues include low sample concentration, presence of paramagnetic impurities, poor magnetic field homogeneity (shimming), and suboptimal acquisition parameters.

Q2: What are the common impurities in this compound that can affect my spectrum?

A2: Commercial this compound may contain residual non-deuterated formamide and water (H₂O or HDO). These impurities can give rise to their own signals, potentially overlapping with signals of interest and affecting the overall quality of the spectrum. The chemical shifts of these and other common laboratory solvents can vary with temperature.

Q3: How does the viscosity of this compound impact the NMR experiment?

A3: Formamide has a higher viscosity compared to other common NMR solvents. This can lead to broader lines in the NMR spectrum due to slower molecular tumbling, which in turn can reduce the signal-to-noise ratio. It is crucial to ensure the sample is at an appropriate temperature to minimize viscosity effects if broader lines are observed.

Q4: Can I use automated shimming routines with this compound?

A4: Yes, automated shimming routines can be used with this compound. However, due to its viscosity and potential for sample convection, it may be necessary to perform manual adjustments of the lower-order shims (e.g., Z1, Z2) to provide a better starting point for the automated procedure. For challenging samples, iterative manual shimming often yields the best results.[1]

Q5: How many scans are typically required to get a good signal-to-noise ratio in this compound?

A5: The number of scans needed depends on the sample concentration and the spectrometer. As a general rule, the signal-to-noise ratio increases with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans. For dilute samples, a significant number of scans may be necessary.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio in this compound NMR experiments.

Problem Potential Cause Recommended Solution
Weak Overall Signal Low sample concentration.Increase the amount of analyte in the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[2]
Incorrect pulse width calibration.Calibrate the 90° pulse width for your specific sample and probe. An inaccurate pulse width leads to inefficient signal excitation.
Insufficient number of scans.Increase the number of scans (ns). Remember that S/N is proportional to the square root of ns.
Broad Peaks Poor shimming.Perform careful, iterative manual shimming, focusing on Z1 and Z2, or use an automated gradient shimming routine.[3]
Presence of solid particles.Filter the sample through a glass wool plug directly into the NMR tube to remove any suspended solids.[4]
High sample viscosity.Consider increasing the sample temperature to reduce the viscosity of the this compound solution.
Paramagnetic impurities.Degas the sample with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Ensure all glassware is clean to avoid metal ion contamination.[5]
Distorted Lineshape Inhomogeneous magnetic field.In addition to shimming, ensure the NMR tube is of high quality and is positioned correctly within the spinner turbine and the probe.
Sample convection.If temperature gradients are suspected, some spectrometer software has specific routines to compensate for convection (e.g., topshim convcomp in Bruker's TopSpin).

Key Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation in this compound

Objective: To prepare a homogeneous, particulate-free NMR sample to maximize signal-to-noise and resolution.

Materials:

  • Analyte of interest

  • This compound

  • High-quality 5 mm NMR tube

  • Vial for dissolution

  • Pasteur pipette and glass wool

  • Inert gas source (optional, for degassing)

Procedure:

  • Weighing the Analyte: Accurately weigh 5-25 mg of your compound for ¹H NMR into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle heating or sonication can be used, but be cautious of sample degradation.

  • Filtering: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any dust or particulate matter.

  • Degassing (Optional): If paramagnetic impurities like dissolved oxygen are a concern, gently bubble a stream of nitrogen or argon through the sample for 5-10 minutes.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free cloth dampened with isopropanol or acetone before inserting it into the spectrometer.

Protocol 2: Optimizing Acquisition Parameters for a 1D ¹H NMR Experiment

Objective: To set up a standard 1D ¹H NMR experiment with optimized parameters for improved signal-to-noise.

Spectrometer Setup:

  • Insert the prepared NMR sample into the spectrometer.

  • Load a standard set of ¹H acquisition parameters.

  • Lock the spectrometer on the deuterium signal of this compound.

  • Tune and match the probe for the ¹H frequency.

  • Shimming:

    • Start with an automated shimming routine (e.g., gradient shimming).

    • For optimal results, perform manual, iterative adjustments of the on-axis (Z1, Z2, Z3) and off-axis (X, Y, etc.) shims while observing the lock level or the FID.

Acquisition Parameters:

Parameter Recommendation Rationale
Pulse Width (p1) Calibrate for a 90° pulse.A 90° pulse provides the maximum signal intensity in a single scan.
Number of Scans (ns) Start with 8 or 16 and increase as needed.Signal-to-noise improves with the square root of the number of scans.
Relaxation Delay (d1) Set to at least 1-2 seconds. For quantitative measurements, use 5 times the longest T₁.Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation.
Acquisition Time (aq) Typically 2-4 seconds.A longer acquisition time can improve resolution but may not significantly improve S/N if the signal has already decayed into the noise.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte B Dissolve in this compound A->B C Filter into NMR Tube B->C D Cap and Clean Tube C->D E Insert Sample D->E F Lock, Tune, and Match E->F G Shimming (Automated/Manual) F->G H Set Acquisition Parameters (ns, d1, aq, etc.) G->H I Acquire FID H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Analyze Spectrum K->L

Caption: A typical workflow for an NMR experiment, from sample preparation to data analysis.

Troubleshooting_Logic Start Low S/N Observed CheckSample Check Sample Preparation Start->CheckSample CheckParams Check Spectrometer Parameters CheckSample->CheckParams OK Concentration Increase Concentration CheckSample->Concentration Dilute? Filter Filter Sample CheckSample->Filter Particulates? Degas Degas Sample CheckSample->Degas Broad lines? CheckProcessing Review Data Processing CheckParams->CheckProcessing OK Shim Improve Shimming CheckParams->Shim Poor lineshape? IncreaseScans Increase Number of Scans CheckParams->IncreaseScans Weak signal? CalibratePulse Calibrate Pulse Width CheckParams->CalibratePulse Suboptimal excitation? Apodization Apply Apodization (e.g., LB) CheckProcessing->Apodization Noise still high? End Improved S/N CheckProcessing->End OK Concentration->CheckParams Filter->CheckParams Degas->CheckParams Shim->CheckProcessing IncreaseScans->CheckProcessing CalibratePulse->CheckProcessing Apodization->End

Caption: A logical troubleshooting guide for addressing low signal-to-noise in NMR.

References

strategies to prevent the hydrolysis of Formamide-d3 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Formamide-d3 during experiments.

Troubleshooting Guide: Preventing this compound Hydrolysis

Use this guide to diagnose and resolve potential issues with this compound hydrolysis in your experiments.

Symptom/Issue Potential Cause Recommended Solution
Inconsistent experimental results, potential sample degradation. Hydrolysis of this compound due to improper storage.Store this compound at -20°C in a tightly sealed container to protect it from moisture.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1]
Unexpected reaction byproducts or altered pH of the solution. Contamination with acids or bases.Acids and bases are known to accelerate the hydrolysis of formamide.[1] Ensure all glassware is thoroughly cleaned and that no acidic or basic residues are present. Use high-purity solvents and reagents.
Degradation of this compound at elevated temperatures. Thermal decomposition.Formamide begins to decompose into carbon monoxide and ammonia at temperatures above 100°C, with the reaction accelerating above 160°C.[2] If high temperatures are necessary for your experiment, consider minimizing the duration of heat exposure or exploring alternative solvents.
Reaction with metallic components of the experimental setup. Incompatible materials.Formamide can react with certain metals such as copper, brass, and lead, as well as with materials like iodine, pyridine, and sulfur trioxide.[1] Use inert materials for your experimental setup, such as glass or stainless steel, where compatible.
Hydrolysis in aqueous solutions or under humid conditions. Presence of water.Water is a key reactant in the hydrolysis of formamide. To prevent this, ensure your reaction environment is as dry as possible. This can be achieved by using a solvent purification system and employing proper Schlenk techniques when handling reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of this compound?

A1: The primary factors that accelerate the hydrolysis of this compound are the presence of acids, bases, and elevated temperatures. Water is a necessary reactant for hydrolysis to occur.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain stability, this compound should be stored at -20°C in a tightly closed container to prevent moisture absorption. For long-term storage, it is advisable to aliquot the formamide to minimize the effects of repeated opening and closing of the container.

Q3: What are the decomposition products of this compound?

A3: When heated, this compound can decompose. At temperatures above 100°C, it primarily decomposes into carbon monoxide (CO) and ammonia (NH₃). At very high temperatures, the decomposition products can shift to hydrogen cyanide (HCN) and water (H₂O).

Q4: Are there any materials I should avoid when working with this compound?

A4: Yes, you should avoid contact with acids, alkalis, oxidizing agents, iodine, pyridine, sulfur trioxide, copper, brass, and lead, as these are incompatible with formamide.

Q5: Can the pH of my solution affect the stability of this compound?

A5: Absolutely. Formamide is most stable at a pH above 5. Acidic conditions, in particular, can significantly increase the rate of hydrolysis.

Q6: What is the role of water in the degradation of this compound?

A6: Water is a reactant in the hydrolysis of formamide, leading to the formation of formic acid and ammonia. In some contexts, water can also act as a bifunctional catalyst, further promoting decomposition. Therefore, maintaining anhydrous (dry) conditions is a critical strategy to prevent hydrolysis.

Experimental Protocols

Protocol for Handling and Storage of this compound
  • Receiving and Initial Storage : Upon receipt, immediately store the this compound container at -20°C.

  • Aliquoting : To prevent contamination and degradation from repeated use, it is best to create smaller, single-use aliquots.

    • Thaw the main container in a controlled environment.

    • Under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen), dispense the desired volume into smaller, dry vials.

    • Tightly seal the vials and store them at -20°C.

  • Daily Use : When required for an experiment, remove one aliquot from the freezer. Allow it to come to the experimental temperature before opening to prevent condensation of atmospheric moisture into the sample.

  • Disposal : Dispose of any unused this compound and contaminated materials in accordance with local, state, and federal regulations.

Visualizing this compound Degradation Pathways

The following diagrams illustrate the key degradation pathways of formamide.

G Formamide_d3 This compound Hydrolysis Hydrolysis Formamide_d3->Hydrolysis + H2O, Acid/Base ThermalDecomp Thermal Decomposition Formamide_d3->ThermalDecomp > 100°C Formate_d Formate-d Hydrolysis->Formate_d Ammonia_d3 Ammonia-d3 Hydrolysis->Ammonia_d3 ThermalDecomp->Ammonia_d3 CO Carbon Monoxide ThermalDecomp->CO HCN Hydrogen Cyanide ThermalDecomp->HCN High Temp Water Water ThermalDecomp->Water High Temp

Caption: Key degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Compatibility of Formamide-d3 with Laboratory Plastics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the compatibility of Formamide-d3 with common laboratory plastics. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental guidelines to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound chemically compatible with standard laboratory plastics?

A1: The chemical compatibility of this compound is expected to be very similar to that of non-deuterated formamide. Based on available data for formamide, it exhibits varying degrees of compatibility with common laboratory plastics. Polytetrafluoroethylene (PTFE) and Polypropylene (PP) generally show good to excellent resistance. However, plastics like Polycarbonate (PC) and Polystyrene (PS) are severely affected and are not recommended for use with formamide.

Q2: What are the visible signs of incompatibility between this compound and my labware?

A2: Signs of incompatibility can range from subtle to severe. You should look for:

  • Swelling or softening: The plastic may absorb the solvent, leading to a change in dimensions and a softer, more pliable texture.[1]

  • Cracking or crazing: The appearance of fine cracks on the surface of the plastic.[2]

  • Discoloration: A change in the color of the plastic.

  • Dissolution: The plastic may dissolve in the solvent.

  • Leaching: Additives from the plastic may be extracted into the this compound, potentially contaminating your sample.

Q3: Which plastic materials are recommended for handling and storing this compound?

A3: Based on compatibility ratings for formamide, the following plastics are recommended:

  • Excellent: Polytetrafluoroethylene (PTFE) is highly resistant to a wide range of chemicals, including formamide.

  • Good: Polypropylene (PP) and High-Density Polyethylene (HDPE) generally offer good resistance, especially for short-term contact.

Q4: Are there any plastics I should avoid using with this compound?

A4: Yes. The following plastics are known to have poor compatibility with formamide and should be avoided:

  • Severe Effect: Polycarbonate (PC) and Polystyrene (PS) are severely attacked by formamide and are not recommended for any use.

Q5: Can I use centrifuge tubes made of Polypropylene (PP) with this compound?

A5: Polypropylene (PP) is generally considered to have good chemical resistance to formamide. However, the combination of chemical exposure and the mechanical stress of centrifugation can increase the risk of failure. It is crucial to perform a trial run under your specific experimental conditions to ensure the integrity of the centrifuge tubes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Solution
My plastic container is swelling/softening after contact with this compound. The plastic is absorbing the solvent. This is a sign of poor chemical compatibility.Immediately transfer the this compound to a more compatible container, such as one made of PTFE or glass. Discard the compromised plasticware.
I see cracks appearing on my plastic labware. This phenomenon, known as environmental stress cracking, occurs when a susceptible plastic is exposed to a chemical agent under stress.Discontinue use of the affected labware immediately to prevent failure and sample loss. Select a more resistant plastic for future use.
My experimental results are inconsistent when using this compound in plastic containers. Incompatible plasticware may be leaching chemical additives into your this compound, interfering with your analysis.Switch to high-purity, inert containers made of materials like PTFE or borosilicate glass to minimize the risk of contamination.
I'm not sure if my plastic labware is compatible with this compound. The type of plastic is not clearly identified, or compatibility data is unavailable.It is always best to err on the side of caution. Perform a compatibility test as outlined in the "Experimental Protocols" section below before committing to using the labware for your experiment.

Chemical Compatibility Data Summary

The following table summarizes the chemical compatibility of various laboratory plastics with formamide. This data is based on information from various chemical resistance charts and should be used as a general guideline. It is important to note that the deuterated form, this compound, is expected to have similar compatibility.

Plastic MaterialAbbreviationCompatibility Rating with Formamide
PolytetrafluoroethylenePTFEExcellent
PolypropylenePPGood to Excellent
High-Density PolyethyleneHDPEGood
Low-Density PolyethyleneLDPEGood
PolystyrenePSSevere Effect (Not Recommended)
PolycarbonatePCSevere Effect (Not Recommended)

Rating Legend:

  • Excellent: No damage after 30 days of constant exposure.

  • Good: Little or no damage after 30 days of constant exposure.

  • Fair: Some effect after 7 days of constant exposure. Not recommended for continuous use.

  • Severe Effect: Immediate damage may occur. Not recommended for any use.

Experimental Protocols

For critical applications, it is highly recommended to perform your own compatibility testing under the specific conditions of your experiment. The following is a general protocol based on standardized methods such as ASTM D543.

Immersion Testing Protocol

Objective: To determine the compatibility of a plastic material with this compound by measuring changes in its physical properties after immersion.

Materials:

  • Samples of the plastic labware to be tested (e.g., cut pieces of a container, centrifuge tube).

  • This compound.

  • Airtight glass containers.

  • Analytical balance.

  • Calipers or a micrometer.

  • Hardness tester (optional).

  • Tensile testing machine (optional).

Procedure:

  • Initial Measurements:

    • Cut at least three test specimens from the plastic material.

    • Measure and record the initial weight, dimensions (length, width, thickness), and, if possible, hardness and tensile strength of each specimen.

  • Immersion:

    • Place each specimen in a separate airtight glass container.

    • Completely submerge the specimens in this compound.

    • Seal the containers to prevent evaporation.

    • Store the containers at the intended experimental temperature for a specified duration (e.g., 24 hours, 7 days, or 30 days).

  • Post-Immersion Analysis:

    • Carefully remove the specimens from the this compound.

    • Gently pat the specimens dry with a lint-free cloth.

    • Immediately re-weigh each specimen and record the final weight.

    • Re-measure the dimensions of each specimen and record the final dimensions.

    • Visually inspect the specimens for any signs of cracking, crazing, discoloration, or swelling.

    • If equipment is available, measure the final hardness and tensile strength.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions for each specimen.

    • Compare the pre- and post-immersion physical properties.

    • A significant change in any of these parameters indicates incompatibility.

Logical Workflow for Labware Selection

The following diagram illustrates a logical workflow for selecting appropriate laboratory plastics when working with this compound.

This compound Labware Selection Workflow start Start: Need to use this compound check_compatibility Check Chemical Compatibility Chart for Formamide start->check_compatibility excellent Excellent Compatibility (e.g., PTFE) check_compatibility->excellent Excellent good Good Compatibility (e.g., PP, HDPE) check_compatibility->good Good poor Poor/Severe Effect (e.g., PC, PS) check_compatibility->poor Poor use_labware Proceed with selected labware excellent->use_labware critical_app Is the application critical or long-term storage? good->critical_app select_alternative Select alternative material (e.g., glass) poor->select_alternative perform_test Perform Immersion Test (ASTM D543) critical_app->perform_test Yes critical_app->use_labware No perform_test->use_labware Pass perform_test->select_alternative Fail

Caption: Workflow for selecting compatible labware for this compound.

References

methods to minimize hydrogen-deuterium exchange peaks in Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize hydrogen-deuterium exchange (HDX) peaks when using Formamide-d3 as an NMR solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of extraneous peaks in my this compound NMR spectrum?

Extraneous peaks in a this compound spectrum primarily arise from three sources:

  • Residual Protons in the Solvent: Deuterated solvents are never 100% pure. A residual signal from the incompletely deuterated solvent (e.g., DCONHH ) will be visible.[1] The chemical shift of this peak can be dependent on solvent, concentration, and temperature.[2][3]

  • Water Contamination: Formamide is hygroscopic and readily absorbs atmospheric moisture. This results in a peak for H₂O or HDO.[2] The chemical shift of water is highly variable and depends on temperature, concentration, and the specific analyte, as any potential hydrogen-bond acceptor will tend to shift the water signal.[4]

  • Decomposition Products: Formamide can decompose, especially with time or exposure to energy, into smaller molecules such as NH₃, CO, H₂O, HCN, and HNCO. These impurities can introduce unexpected signals into your spectrum.

FAQ 2: The water peak (H₂O/HDO) in my spectrum is very large. How can I prevent this?

Minimizing the water peak is critical for clean spectra, as water protons can exchange with labile analyte protons. The hygroscopic nature of amides like formamide makes careful handling essential.

Prevention and Mitigation Strategies:

  • Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

  • Use of Drying Agents: Add molecular sieves to the solvent to reduce water content. Allow the solvent to stand over the sieves for several hours before use. Note that sieves can leave dust, so carefully pipette the solvent off the top.

  • Dry Glassware: Ensure all NMR tubes and pipettes are thoroughly dried before use. Oven-drying overnight and storing in a desiccator is a recommended practice.

  • Inert Atmosphere Preparation: If possible, prepare your NMR sample in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

FAQ 3: How can I identify and minimize peaks from my analyte's exchangeable protons (e.g., -OH, -NH₂)?

These protons are "labile" and can readily exchange with deuterium from the solvent, leading to the disappearance or broadening of their corresponding signals. This is the core of hydrogen-deuterium exchange.

Identification:

  • D₂O Shake: To confirm if a peak corresponds to an exchangeable proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the labile proton should disappear or significantly decrease in intensity.

Minimization:

  • Lower Temperature: Acquiring the spectrum at a lower temperature can slow the rate of exchange, sometimes resulting in sharper peaks for the labile protons.

  • Aprotic Solvents: If the experimental conditions allow, consider using a less hygroscopic and aprotic solvent where exchange is less favorable.

FAQ 4: I suspect my this compound has decomposed. What are the signs and how can I avoid it?

Formamide decomposition can lead to the formation of various small molecules, complicating your NMR spectrum.

Signs of Decomposition:

  • Appearance of sharp singlets or complex multiplets corresponding to known decomposition products like ammonia (NH₃), hydrocyanic acid (HCN), or isocyanic acid (HNCO).

  • A noticeable change in the color or smell of the solvent.

  • Inconsistent NMR results from the same batch of solvent over time.

Prevention:

  • Purchase High-Quality Solvent: Start with high-purity this compound from a reputable supplier.

  • Store Properly: Keep the solvent in a cool, dark place and under an inert atmosphere to prevent degradation.

  • Use Fresh Solvent: For sensitive experiments, use a freshly opened ampoule of solvent. Some deuterated solvents are only guaranteed to be stable for about six months after receipt if stored unopened.

Data Summary

The precise chemical shifts of residual solvent and water peaks are highly dependent on experimental conditions. However, the following table provides approximate values for common deuterated solvents to aid in the identification of impurities.

Deuterated SolventResidual Solvent Peak (ppm)Water Peak (H₂O/HDO) (ppm)
Acetone-d₆2.05 (pentet)~2.8
Acetonitrile-d₃1.94 (pentet)~2.1
Benzene-d₆7.16 (singlet)~0.4
Chloroform-d7.26 (singlet)~1.6
Deuterium Oxide (D₂O)-~4.8
Dimethylformamide-d₇8.03 (s), 2.92 (s), 2.75 (s)-
DMSO-d₆2.50 (pentet)~3.3
Methanol-d₄3.31 (pentet)~4.9
Note: Chemical shifts are approximate and can vary with temperature, pH, and concentration. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Rigorous Drying of NMR Tubes
  • Cleaning: Wash NMR tubes thoroughly with a suitable solvent (e.g., acetone) to remove any previous sample residue. Avoid using water if possible.

  • Drying: Place the cleaned NMR tubes in an oven at >100 °C for at least 12 hours.

  • Storage: Remove the tubes from the oven and immediately transfer them to a desiccator for cooling and storage until use. This prevents re-adsorption of atmospheric moisture.

Protocol 2: Identifying Exchangeable Protons with a D₂O Shake

This protocol is used to confirm that a specific resonance arises from a labile proton (e.g., -OH, -NH, -COOH).

  • Initial Spectrum: Prepare your sample in this compound as usual and acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one small drop (~5-10 µL) of high-purity D₂O to the sample.

  • Mixing: Cap the tube securely and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate the H/D exchange.

  • Final Spectrum: Re-insert the sample into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons will have disappeared or significantly diminished in the second spectrum.

Visualizations

Workflow for Minimizing HDX Contamination

The following workflow illustrates the key steps in preparing an NMR sample with this compound to ensure high spectral quality and minimize unwanted peaks from hydrogen-deuterium exchange.

G cluster_prep Preparation Phase cluster_sample Sample Handling Phase cluster_inert Optional: Inert Atmosphere cluster_acq Acquisition Phase start Start: High-Purity This compound dry_solvent 1. Dry Solvent (Use Molecular Sieves) start->dry_solvent Fresh Ampoule dry_tubes 2. Prepare Glassware (Oven-Dry Tubes & Pipettes) start->dry_tubes dissolve 4. Dissolve Sample (Use Dried Solvent) dry_solvent->dissolve transfer 5. Transfer to NMR Tube dry_tubes->transfer weigh_sample 3. Weigh Analyte weigh_sample->dissolve dissolve->transfer acquire 6. Acquire Spectrum transfer->acquire glovebox Perform Steps 4 & 5 in Glovebox / under N2 end End: Clean Spectrum acquire->end

Caption: Recommended workflow for preparing NMR samples in this compound.

Sources of Proton Contamination

This diagram illustrates the primary sources that contribute to unwanted exchangeable proton signals in an NMR spectrum when using this compound. Understanding these sources is the first step in effective troubleshooting.

G cluster_sources Sources of Contamination cluster_causes Root Causes main Unwanted HDX Peaks in Spectrum s_solvent Imperfectly Deuterated Solvent (Formamide-d2) s_solvent->main s_water Absorbed H₂O (Hygroscopic Nature) s_water->main s_analyte Labile Protons on Analyte (-OH, -NH2, -COOH) s_analyte->main s_glass Residual Moisture on Glassware s_glass->main c_purity <100% Isotopic Purity c_purity->s_solvent c_handling Atmospheric Exposure c_handling->s_water c_analyte_nature Analyte Structure c_analyte_nature->s_analyte c_prep Improper Glassware Prep c_prep->s_glass

Caption: Logical diagram of contamination sources leading to HDX peaks.

References

Validation & Comparative

A Comparative Guide to Formamide-d3 and DMSO-d6 as Solvents for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is a critical first step in Nuclear Magnetic Resonance (NMR) spectroscopy for obtaining high-quality spectra. The solvent's physical and chemical properties can significantly influence the solubility of the analyte, spectral resolution, and chemical shifts. This guide provides a detailed comparison of two common polar aprotic solvents, Formamide-d3 and Dimethyl sulfoxide-d6 (DMSO-d6), to aid researchers in making an informed decision for their NMR studies.

At a Glance: Key Property Comparison

A summary of the key physical and chemical properties of this compound and DMSO-d6 is presented below. These properties directly impact their performance as NMR solvents.

PropertyThis compound (DCOND₂)DMSO-d6 ((CD₃)₂SO)
Molecular Weight 48.06 g/mol [1]84.17 g/mol [2]
Density (at 25 °C) 1.209 g/mL[1]1.190 g/mL[2]
Melting Point 2-3 °C[1]18.5 - 20.2 °C
Boiling Point 210 °C189 °C
Viscosity (at 25 °C) ~3.3 cP (estimated for non-deuterated formamide)2.0 cP
Dielectric Constant 109 (for non-deuterated formamide)46.7
¹H Residual Peak (ppm) ~8.0 (D), ~6.7 (NHD)~2.50 (quintet)
¹³C Residual Peak (ppm) ~163~39.5 (septet)
Water Peak (ppm) Variable, often broad~3.33 (broad)

Performance in NMR Studies: A Detailed Comparison

Solubility

Both this compound and DMSO-d6 are excellent solvents for a wide range of polar organic molecules, including many pharmaceuticals, natural products, and peptides. DMSO-d6, in particular, is known for its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds. This compound, with its very high dielectric constant, is particularly well-suited for highly polar and ionic compounds.

Spectral Resolution and Linewidth
Chemical Shift and Solvent-Solute Interactions

The chemical shifts of solute protons can be significantly influenced by the NMR solvent due to solvent-solute interactions.

  • DMSO-d6: As a strong hydrogen bond acceptor, DMSO-d6 can cause significant downfield shifts for protons involved in hydrogen bonding, such as those in hydroxyl (-OH) and amine (-NH) groups. This property can be advantageous for observing and characterizing these exchangeable protons.

  • This compound: Being a primary amide, this compound can act as both a hydrogen bond donor and acceptor. This can lead to complex solvent-solute interactions and potentially significant perturbations of chemical shifts, especially for molecules with hydrogen bonding capabilities.

Exchangeable Protons

The observation of labile protons (e.g., -OH, -NH, -SH) is a key difference between the two solvents.

  • DMSO-d6: Being aprotic, DMSO-d6 is an excellent solvent for observing labile protons as their exchange rate is slowed down considerably. This allows for the direct study of hydrogen bonding and conformational dynamics.

  • This compound: As a protic solvent, this compound will lead to the rapid exchange of labile protons on the solute with the deuterium atoms of the solvent. This results in the disappearance of the signals from these protons in the ¹H NMR spectrum, which can be a useful tool for their identification.

Experimental Protocols

General Sample Preparation

A standard protocol for preparing NMR samples in either this compound or DMSO-d6 is as follows:

  • Weigh the sample: Accurately weigh 5-20 mg of the compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum into a clean, dry vial.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (this compound or DMSO-d6) to the vial.

  • Ensure complete dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter if necessary: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer to NMR tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Cap and label: Securely cap the NMR tube and label it clearly.

Specific Considerations for DMSO-d6

DMSO-d6 is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to a large water peak in the ¹H NMR spectrum, which may obscure signals of interest. To minimize water contamination:

  • Use dry glassware: Ensure all vials, pipettes, and the NMR tube are thoroughly dried in an oven and cooled in a desiccator before use.

  • Handle under inert atmosphere: Whenever possible, handle DMSO-d6 and prepare the sample in a glove box or under a stream of dry nitrogen or argon.

  • Use fresh solvent: Use a fresh, unopened container of DMSO-d6 or a freshly dried solvent for sensitive samples.

  • Melting: DMSO-d6 has a relatively high freezing point (18.5 °C), so it may be solid at room temperature. It can be gently warmed in a water bath to melt before use.

Specific Considerations for this compound
  • Health and Safety: Formamide is a teratogen and should be handled with appropriate safety precautions, including the use of gloves and a fume hood.

  • Exchangeable Protons: Be aware that labile protons on your analyte will exchange with the deuterium in this compound.

Logical Workflow for Solvent Selection

The choice between this compound and DMSO-d6 depends on the specific requirements of the NMR experiment and the nature of the analyte. The following diagram illustrates a logical workflow to guide this decision-making process.

Solvent_Selection cluster_start cluster_solubility cluster_protons cluster_resolution cluster_solvents start Start: Define Experimental Goal and Analyte Properties solubility Is the analyte highly polar or ionic? start->solubility protons Need to observe labile protons (e.g., -OH, -NH)? solubility->protons No formamide Consider this compound solubility->formamide Yes resolution Is highest spectral resolution critical? protons->resolution No dmso Consider DMSO-d6 protons->dmso Yes resolution->dmso No reconsider Re-evaluate solvent choice or experimental conditions resolution->reconsider Yes (due to viscosity of both)

Caption: A decision tree for selecting between this compound and DMSO-d6.

Conclusion

Both this compound and DMSO-d6 are valuable solvents for NMR spectroscopy, particularly for polar analytes. The choice between them should be guided by the specific experimental goals. DMSO-d6 is a versatile, powerful solvent that is particularly useful for observing labile protons. This compound, with its extremely high polarity, is an excellent choice for highly polar and ionic compounds, and for experiments where the exchange of labile protons is desired for signal assignment. By carefully considering the properties of the analyte and the information required from the NMR spectrum, researchers can select the optimal solvent to achieve high-quality, informative data.

References

A Comparative Analysis of Formamide-d3 and Water for RNA Melting Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA melting is fundamental to understanding its structural stability, function, and interactions with other molecules. The choice of solvent is a critical parameter in these experiments, with water being the physiological standard and formamide often employed as a denaturing agent. This guide provides a comparative analysis of Formamide-d3 and water for RNA melting studies, supported by experimental data and detailed protocols.

Executive Summary

Water is the natural solvent for biological macromolecules and is essential for maintaining the native structure and stability of RNA through hydration. In contrast, formamide is a chemical denaturant that disrupts the hydrogen bonds holding the RNA duplex together, thereby lowering its melting temperature (Tm). The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) studies to avoid solvent signal interference. The choice between these solvents depends on the specific goals of the RNA melting study. Water is ideal for characterizing the thermal stability of RNA under physiological conditions, while formamide is used to modulate the Tm, investigate the thermodynamics of denaturation, and as a component in certain electrophoretic and hybridization techniques.

Data Presentation: Quantitative Comparison

The following tables summarize the key physical properties of water and formamide and present a representative comparison of thermodynamic parameters for RNA melting in an aqueous buffer versus a buffer containing formamide.

Table 1: Physical Properties of Solvents

PropertyWater (H₂O)Formamide (HCONH₂)
Molar Mass ( g/mol ) 18.0245.04
Boiling Point (°C) 100210 (decomposes)[1][2]
Melting Point (°C) 02-3[1]
Density (g/cm³ at 20°C) 0.9981.133[1]
Dielectric Constant (at 20°C) 80.1111.0

Table 2: Representative Thermodynamic Parameters for RNA Melting

This table illustrates the expected effect of 50% formamide on the melting of a hypothetical RNA duplex. The values are based on the known denaturing effect of formamide. Actual values will vary depending on the RNA sequence, salt concentration, and other buffer components.

ParameterAqueous Buffer (e.g., 1 M NaCl)Aqueous Buffer + 50% Formamide
Melting Temperature (Tm) (°C) ~70~40-45
Enthalpy Change (ΔH°) (kcal/mol) Highly Negative (e.g., -50)Less Negative
Entropy Change (ΔS°) (cal/mol·K) Highly Negative (e.g., -150)Less Negative
Gibbs Free Energy Change at 37°C (ΔG°₃₇) (kcal/mol) Negative (e.g., -5)Less Negative (closer to 0)

Note: The presence of formamide lowers the melting temperature (Tm) of nucleic acids. Studies on DNA have shown that formamide lowers the Tm by approximately 0.6-0.7°C for every 1% of formamide added[3]. This destabilizing effect is also observed for RNA. The changes in enthalpy (ΔH°) and entropy (ΔS°) upon melting are expected to be less pronounced in formamide because the denatured state is more stabilized in this solvent compared to water.

Experimental Protocols

I. RNA Sample Preparation
  • RNA Synthesis and Purification: Synthesize the desired RNA oligonucleotide using standard phosphoramidite chemistry. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: Desalt the purified RNA using a size-exclusion column or by ethanol precipitation.

  • Quantification: Determine the concentration of the RNA solution by measuring the absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Annealing: To form the duplex, dissolve the RNA in the desired buffer (either aqueous or formamide-containing), heat to 95°C for 5 minutes, and then slowly cool to room temperature over several hours.

II. UV-Vis Spectrophotometry for RNA Melting
  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Sample Preparation: Prepare a series of RNA samples at different concentrations in the chosen buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0, with or without this compound).

  • Data Acquisition:

    • Place the cuvettes containing the RNA samples in the spectrophotometer.

    • Equilibrate the samples at the starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C/min or 1°C/min) up to the final temperature (e.g., 95°C).

    • Monitor the absorbance at 260 nm continuously throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and from plots of 1/Tm versus the natural logarithm of the total RNA concentration (van't Hoff plot).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies

The use of this compound is particularly advantageous in NMR studies of RNA.

  • Sample Preparation: Prepare a concentrated sample of the 13C/15N-labeled RNA duplex in a buffer containing this compound. The use of a deuterated solvent minimizes the solvent proton signals, which would otherwise obscure the signals from the RNA.

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra (e.g., 1H-15N HSQC) at different temperatures.

  • Data Analysis: Monitor the chemical shifts and intensities of the imino proton resonances, which are indicative of base pairing. The disappearance of these signals signifies the melting of the RNA duplex. This method can provide site-specific information about the melting process.

Mandatory Visualizations

Experimental Workflow for Comparative RNA Melting Analysis

experimental_workflow cluster_prep Sample Preparation cluster_solvents Solvent Systems cluster_analysis Melting Analysis cluster_data Data Processing & Interpretation RNA_synthesis RNA Synthesis & Purification quantification Quantification (UV-Vis) RNA_synthesis->quantification annealing Annealing quantification->annealing water Aqueous Buffer (H₂O) annealing->water formamide_d3 This compound Buffer annealing->formamide_d3 uv_vis UV-Vis Spectrophotometry water->uv_vis formamide_d3->uv_vis nmr NMR Spectroscopy formamide_d3->nmr melting_curves Generate Melting Curves uv_vis->melting_curves nmr->melting_curves thermo_params Calculate Thermodynamic Parameters (Tm, ΔH°, ΔS°, ΔG°) melting_curves->thermo_params comparison Comparative Analysis thermo_params->comparison

Caption: Workflow for comparing RNA melting in water and this compound.

Conceptual Comparison of RNA Melting in Water vs. Formamide

conceptual_comparison cluster_water In Aqueous Buffer (Water) cluster_formamide In Formamide Buffer rna_duplex_h2o RNA Duplex (Hydrated & Stable) denatured_rna_h2o Denatured RNA (Less Ordered) rna_duplex_h2o->denatured_rna_h2o High Temperature (Higher Tm) rna_duplex_form RNA Duplex (Destabilized) denatured_rna_form Denatured RNA (More Solvated & Stabilized) rna_duplex_form->denatured_rna_form Lower Temperature (Lower Tm)

Caption: RNA duplex stability in water versus formamide.

Discussion

The Role of Water in RNA Stability

Water molecules form a structured hydration shell around the RNA molecule, which is crucial for its stability. These water molecules interact with the phosphate backbone, the ribose sugars, and the bases, contributing to the overall free energy of the folded state. The melting of RNA in an aqueous solution involves the disruption of this ordered water structure, in addition to the breaking of intramolecular hydrogen bonds. The high stability of RNA in water is reflected in a higher melting temperature.

The Denaturing Effect of Formamide

Formamide is a potent denaturant because it can effectively compete with the intramolecular hydrogen bonds within the RNA duplex. By forming hydrogen bonds with the nucleotide bases, formamide lowers the energetic barrier for breaking the base pairs, thus destabilizing the double helix. This leads to a significant decrease in the melting temperature. This property is useful for studying RNA molecules with very high stability that would otherwise melt at inconveniently high temperatures. Furthermore, formamide can help to prevent RNA degradation by ribonucleases, making it a useful solvent for RNA storage and handling.

Advantages of this compound in NMR Studies

For structural studies of RNA by NMR, the presence of a high concentration of protons in the solvent can be problematic, as it leads to a large solvent signal that can overwhelm the signals from the RNA molecule. Using a deuterated solvent like this compound, in which the protons are replaced by deuterium, eliminates this issue. This allows for the clear observation of the imino protons of guanine and uracil residues, which are directly involved in Watson-Crick base pairing and are therefore excellent probes of RNA secondary structure and melting. The use of deuterium can also have a stabilizing effect on the RNA, known as the kinetic isotope effect, which can be a factor in detailed mechanistic studies.

Conclusion

The choice between water and this compound for RNA melting studies is dictated by the experimental objectives.

  • Water is the solvent of choice for determining the intrinsic thermal stability of RNA under conditions that mimic a physiological environment.

  • This compound is an invaluable tool for:

    • Studying highly stable RNAs by lowering their melting temperature into a more accessible range.

    • Investigating the thermodynamics of RNA denaturation.

    • Protecting RNA from degradation.

    • Serving as a non-interfering solvent in NMR-based structural and melting studies.

A comprehensive understanding of RNA thermodynamics often benefits from studies in both types of solvents, as they provide complementary information about the forces that govern RNA structure and stability.

References

A Guide to Cross-Validation of NMR Structural Data in Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Formamide-d3 with other common deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the acquisition and cross-validation of structural data for biomolecules. We present supporting data, detailed experimental protocols, and visualizations to aid in solvent selection and data interpretation for structural biology and drug development applications.

The Critical Role of Solvent Selection in NMR

The choice of solvent is a critical parameter in NMR spectroscopy that can significantly influence the quality of structural data. An ideal solvent should not only dissolve the analyte at a suitable concentration but also be inert and possess low viscosity to ensure high spectral resolution. In ¹H NMR, it is crucial that the solvent signals do not overlap with those of the analyte. Deuterated solvents are therefore the standard in NMR to minimize the solvent's own signal and to provide a lock signal for the spectrometer, ensuring magnetic field stability.

While common solvents like D₂O, DMSO-d₆, and CD₃OD are widely used, the unique properties of less conventional solvents like this compound can offer advantages for specific applications, particularly for peptides and proteins that are otherwise difficult to solubilize or that require a specific chemical environment to maintain a native-like conformation.

Comparative Analysis of Deuterated Solvents

The physicochemical properties of the NMR solvent directly impact the sample quality and the resulting spectra. Below is a comparison of this compound with other commonly used deuterated solvents.

Table 1: Physicochemical Properties of Common Deuterated NMR Solvents

PropertyThis compoundDeuterium Oxide (D₂O)DMSO-d₆Methanol-d₄
Molecular Formula DCOND₂D₂O(CD₃)₂SOCD₃OD
Molecular Weight 48.06 g/mol 20.03 g/mol 84.17 g/mol 36.07 g/mol
Melting Point 2-3 °C[1][2]3.8 °C18.5 °C-98 °C
Boiling Point 210 °C[1][2]101.4 °C189 °C65.4 °C
Density (at 25 °C) 1.209 g/mL[1]1.107 g/mL1.190 g/mL0.888 g/mL
¹H Residual Signal (ppm) ~8.0, 7.4, 7.2~4.79~2.50~3.31, 4.87 (OD)
¹³C Residual Signal (ppm) ~165N/A~39.5~49.0
Key Characteristics High polarity, hydrogen bonding capabilities, potential denaturant at high concentrations.Polar, protic, exchanges with labile protons.Polar, aprotic, good for a wide range of organic molecules and peptides.Polar, protic, can be used for compounds requiring a protic environment.

Experimental Protocols

A rigorous experimental protocol is essential for obtaining high-quality NMR data and for the subsequent cross-validation of the determined structures.

Sample Preparation
  • Analyte Purity : Ensure the analyte (protein or peptide) is of high purity (>95%) to avoid confounding signals from contaminants.

  • Solvent Selection : Choose at least two deuterated solvents with distinct physicochemical properties. The analyte must be sufficiently soluble in all selected solvents.

  • Concentration : The concentration of the biomolecule should typically be greater than 0.5 mM for structural studies.

  • Buffer and pH : For aqueous samples, use a suitable buffer system (e.g., phosphate buffer) with the pH adjusted to the desired value. For non-aqueous solvents, pH considerations are different and the inherent properties of the solvent will dictate the protonation state of the analyte.

  • Internal Standard : Add an appropriate internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples, TMS for organic solvents).

NMR Data Acquisition

A standard suite of NMR experiments is required for the complete assignment of protein or peptide resonances and the collection of structural restraints. These typically include:

  • 2D ¹H-¹⁵N HSQC : For assigning backbone amide resonances.

  • 3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) : For sequential backbone resonance assignment.

  • 3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC : To obtain distance restraints from the Nuclear Overhauser Effect (NOE).

  • 3D HNHB, HNHA : To obtain dihedral angle restraints from J-couplings.

Structure Calculation and Validation
  • Data Processing : Process the NMR data using appropriate software (e.g., NMRPipe).

  • Resonance Assignment : Assign the chemical shifts of the backbone and side-chain atoms using software such as CCPN Analysis.

  • Restraint Generation : Convert NOE cross-peak intensities into upper distance limits and measure J-couplings to derive dihedral angle restraints.

  • Structure Calculation : Use the experimental restraints to calculate an ensemble of 3D structures using software like CYANA, XPLOR-NIH, or CNS.

  • Structure Validation : Assess the quality of the calculated structure ensemble using tools like PROCHECK and MolProbity, which analyze parameters such as Ramachandran plots, bond lengths, bond angles, and steric clashes.

Cross-Validation of Structural Data

Table 2: Key Metrics for Cross-Validation of NMR Structures

Validation MetricDescriptionTypical Values for a High-Quality Structure
RMSD to the mean (backbone) Root Mean Square Deviation of the backbone atoms for the ensemble of structures. A lower value indicates higher precision.< 0.5 Å for well-ordered regions
Ramachandran Plot Assesses the stereochemical quality of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles.> 90% of residues in most favored regions
Clashscore The number of serious steric overlaps per 1000 atoms. A lower score is better.< 10
Rotamer Outliers Percentage of side-chain conformations that are in sterically unfavorable rotameric states.< 1%
NOE Violations Number and magnitude of violations of the experimentally derived distance restraints in the final structures.Minimal, with no violations > 0.5 Å
Dihedral Angle Violations Number and magnitude of violations of the experimentally derived dihedral angle restraints.Minimal, with no violations > 5°

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for NMR structure determination and a representative signaling pathway that can be studied using these techniques.

G NMR Structure Determination and Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Calculation cluster_3 Validation & Cross-Validation p1 Protein Expression & Purification p2 Isotope Labeling (15N, 13C) p1->p2 p3 Solubilization in Deuterated Solvent (e.g., this compound) p2->p3 d1 2D/3D NMR Experiments (HSQC, NOESY, etc.) p3->d1 s1 Resonance Assignment d1->s1 s2 Generate Restraints (Distances, Angles) s1->s2 s3 Calculate Structure Ensemble s2->s3 v1 Quality Assessment (PROCHECK, MolProbity) s3->v1 v2 Compare Structures from Different Solvents v1->v2

NMR structure determination and validation workflow.

G Example Signaling Pathway for NMR Study Ligand Ligand Receptor Receptor Ligand->Receptor Binding (studied by NMR) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Nuclear Translocation Response Cellular Response Gene->Response

A generic signaling pathway amenable to NMR studies.

Conclusion

The selection of an appropriate deuterated solvent is a foundational step in the successful determination of biomolecular structures by NMR. This compound presents a valuable alternative to more common solvents, particularly for challenging proteins and peptides. While direct, quantitative comparisons of protein structures in this compound versus other solvents are not extensively documented, a rigorous cross-validation approach using the metrics outlined in this guide can provide critical insights into solvent-induced conformational changes. By carefully considering the physicochemical properties of the solvent and adhering to robust experimental and validation protocols, researchers can confidently utilize a range of deuterated solvents to elucidate the structure and function of biologically important macromolecules.

References

a comparative study of formamide and Formamide-d3 in polymerase chain reaction (PCR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize polymerase chain reaction (PCR) for challenging templates, particularly those with high GC content, the choice of PCR additives is critical. This guide provides a comparative study of formamide and its deuterated analog, Formamide-d3, in the context of PCR performance. While extensive data exists for formamide, this guide also explores the theoretical implications of using this compound, addressing a notable gap in current research literature.

Executive Summary

Formamide is a well-established PCR additive known to enhance the specificity and efficiency of amplification, especially for GC-rich DNA sequences. It functions by lowering the melting temperature (Tm) of DNA, thereby facilitating primer annealing and disrupting secondary structures that can impede polymerase activity. Our review of existing literature provides quantitative data on the performance of formamide and detailed experimental protocols for its use.

A comprehensive search for direct comparative studies between formamide and this compound in PCR yielded no specific experimental data. This compound is primarily utilized in applications such as NMR spectroscopy. Therefore, this guide presents a thorough analysis of formamide based on available experimental evidence and offers a theoretical discussion on the potential effects of this compound in PCR based on the principles of kinetic isotope effects.

Formamide in PCR: A Data-Driven Overview

Formamide is an organic solvent that acts as a denaturant, reducing the stability of the DNA double helix.[1][2] By disrupting hydrogen bonds, it lowers the DNA melting temperature, which is particularly beneficial for templates with high GC content that are prone to forming stable secondary structures.[3][4] This allows for lower annealing temperatures during PCR, which can increase primer specificity and overall reaction efficiency.[1]

Quantitative Performance Data

The following tables summarize the quantitative effects of formamide on PCR as reported in various studies. It is important to note that the optimal concentration of formamide is template and primer-dependent and typically requires empirical optimization.

ParameterObservationFormamide ConcentrationGC Content of TemplateReference
PCR Specificity Dramatically improved specificity by eliminating non-specific products.1.25% - 10%~55% - 74%--INVALID-LINK--
Increased specificity for GC-rich regions.1.25% - 10%High--INVALID-LINK--
PCR Yield Increased efficiency of amplification.1.25% - 10%High--INVALID-LINK--
Omission of formamide adversely affected amplification of templates with >80% GC content.Not specified80-85%--INVALID-LINK--
DNA Melting Temp (Tm) Lowers Tm by approximately 0.6°C to 0.72°C per 1% of formamide.1% - 50%Varied--INVALID-LINK--; --INVALID-LINK--
Reduces Tm of DNA duplexes.Not specifiedNot specified--INVALID-LINK--

This compound: A Theoretical Perspective

This compound is a form of formamide where the hydrogen atoms have been replaced by their heavier isotope, deuterium. While no studies directly evaluate this compound as a PCR additive, we can infer its potential behavior based on the kinetic isotope effect (KIE).

The C-D bond is stronger than the C-H bond, and the O-D bond is stronger than the O-H bond. This difference in bond energy can lead to a kinetic isotope effect, where reactions involving the breaking of bonds to deuterium proceed at a different rate than those involving hydrogen. In the context of PCR, the primary role of formamide is to disrupt the hydrogen bonds of the DNA double helix. The substitution of protium with deuterium in formamide would slightly alter its hydrogen bonding properties.

Theoretically, the stronger hydrogen bonds formed by deuterated compounds could lead to a less efficient disruption of the DNA duplex compared to standard formamide at the same concentration. This could potentially necessitate a higher concentration of this compound to achieve the same denaturing effect. Furthermore, the interaction of the polymerase with the solvent and template could also be subtly affected, though predicting the net outcome on PCR efficiency and fidelity is difficult without experimental data. Given that formamide's effect is largely physical (disruption of hydrogen bonds) rather than enzymatic, a significant kinetic isotope effect on the polymerase itself is less likely, but cannot be entirely ruled out.

Experimental Protocols

The following provides a generalized protocol for the use of formamide in PCR, which should be optimized for each specific application.

Standard PCR Protocol with Formamide

This protocol is designed for the amplification of a GC-rich DNA template.

Reagent Preparation:

  • 10x PCR Buffer: Standard buffer containing Tris-HCl, KCl, and MgCl2.

  • dNTP Mix: 10 mM each of dATP, dCTP, dGTP, and dTTP.

  • Primers: 10 µM each of forward and reverse primers.

  • Taq DNA Polymerase: 5 U/µL.

  • Formamide: High-purity, deionized formamide.

  • Template DNA: 1-100 ng.

  • Nuclease-free water.

PCR Reaction Mix (50 µL total volume):

ComponentVolume (µL)Final Concentration
10x PCR Buffer51x
dNTP Mix (10 mM)1200 µM each
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
Taq DNA Polymerase0.52.5 U
Template DNA1-51-100 ng
Formamide (100%)2.5 - 55% - 10% (v/v)
Nuclease-free waterto 50-

Thermal Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation953-5 minutes1
Denaturation9530-60 seconds
Annealing55-65*30-60 seconds30-35
Extension721 min/kb
Final Extension725-10 minutes1
Hold41

*The annealing temperature should be optimized. A good starting point is 5°C below the calculated Tm of the primers.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of formamide's action in PCR, the following diagrams are provided.

PCR_Workflow_with_Formamide cluster_prep Reaction Preparation cluster_pcr PCR Amplification reagents Prepare Master Mix (Buffer, dNTPs, Primers, Polymerase) add_formamide Add Formamide (Optimize Concentration) reagents->add_formamide add_template Add Template DNA add_formamide->add_template initial_denaturation Initial Denaturation (95°C) add_template->initial_denaturation cycling 30-35 Cycles initial_denaturation->cycling denaturation Denaturation (95°C) cycling->denaturation 1. final_extension Final Extension (72°C) annealing Annealing (55-65°C) denaturation->annealing 2. extension Extension (72°C) annealing->extension 3. extension->cycling analysis Analysis (Agarose Gel Electrophoresis, Sequencing, etc.) final_extension->analysis Proceed to

Caption: Experimental workflow for PCR with formamide.

Formamide_Mechanism cluster_dna DNA Template dsDNA Double-Stranded DNA (High GC Content) ssDNA Single-Stranded DNA dsDNA->ssDNA denatures to SecondaryStructure Stable Secondary Structures dsDNA->SecondaryStructure forms PrimerAnnealing Primer Annealing ssDNA->PrimerAnnealing Formamide Formamide Formamide->dsDNA lowers Tm, disrupts H-bonds Formamide->SecondaryStructure destabilizes SecondaryStructure->PrimerAnnealing prevents Polymerase DNA Polymerase SecondaryStructure->Polymerase blocks PrimerAnnealing->Polymerase initiates Amplification Successful Amplification Polymerase->Amplification Inhibition Inhibition of Amplification Polymerase->Inhibition

Caption: Mechanism of formamide action in PCR.

Conclusion and Recommendations

Formamide is a potent and widely used PCR additive that significantly improves the amplification of GC-rich templates by enhancing specificity and yield. The optimal concentration typically ranges from 1.25% to 10% and requires empirical determination.

In contrast, there is no available experimental data to support the use of this compound as a PCR additive. Based on theoretical considerations of the kinetic isotope effect, it is plausible that this compound would be a less effective denaturant than formamide at equivalent concentrations due to the stronger hydrogen bonds it forms. This could potentially be overcome by using higher concentrations, but this remains speculative without experimental validation.

For researchers working with challenging, GC-rich templates, the following recommendations are made:

  • Prioritize Formamide: Utilize formamide as a first-line additive for optimizing the PCR of GC-rich templates.

  • Empirical Optimization: Systematically optimize the concentration of formamide for each new primer-template system.

  • Consider Alternatives: If formamide does not yield the desired results, other additives such as DMSO, betaine, or glycerol can be explored.

  • Future Research: A direct experimental comparison of formamide and this compound in PCR would be valuable to definitively characterize the effects of deuteration on PCR performance. However, based on current knowledge, there is no compelling reason to choose this compound over the well-established and effective formamide for routine PCR applications.

References

Unveiling Protein Structures: A Comparative Guide to Formamide-d3 and D2O as Solvents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of protein structure is paramount to understanding function and designing effective therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating protein structures in solution. The choice of solvent is a critical experimental parameter that can significantly influence the structural information obtained. This guide provides a comprehensive comparison of protein structure determination in the deuterated denaturant, formamide-d3, versus the near-native environment of deuterium oxide (D2O).

While D2O is the standard for observing the native, folded state of a protein, this compound serves a distinct and crucial purpose: to study denatured or unfolded states. This comparison will illuminate the specific applications, methodologies, and data interpretations associated with each solvent, enabling researchers to select the appropriate conditions to answer their specific biological questions.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the structural information and experimental parameters when using this compound versus D2O for protein NMR studies.

ParameterThis compoundDeuterium Oxide (D2O)
Protein State Unfolded/DenaturedNative/Folded
Primary Application Studying residual structure, hydrophobic clusters, and folding intermediates in a denatured state.Determination of the three-dimensional structure of the functional, folded protein.
Typical Structural Information - Presence or absence of secondary structure elements (α-helices, β-sheets) - Identification of non-native hydrophobic interactions - Characterization of the unfolded ensemble- High-resolution 3D atomic coordinates - Precise bond angles and torsion angles - Detailed information on side-chain conformations and protein-ligand interactions
Key NMR Observables - Chemical shift dispersion (reduced compared to native state) - Nuclear Overhauser Effects (NOEs) indicating residual proximities- Wide chemical shift dispersion indicative of a well-folded protein - A large number of long-range NOEs defining the tertiary structure
Structure "Accuracy" Metric Not applicable in the traditional sense. The focus is on identifying and characterizing deviations from a random coil.Root Mean Square Deviation (RMSD) to the mean structure, Ramachandran plot analysis, and other validation metrics.

Experimental Protocols

The methodologies for preparing samples and acquiring NMR data differ significantly between the two solvents, reflecting their distinct purposes.

Protein Sample Preparation in this compound

The goal of this protocol is to prepare a protein sample in a denatured state for NMR analysis.

  • Protein Expression and Purification: The protein of interest is typically expressed in E. coli grown in a minimal medium. For enhanced spectral resolution, isotopic labeling with 15N and/or 13C is common.

  • Lyophilization: The purified protein solution is lyophilized to a dry powder.

  • Solubilization in this compound: The lyophilized protein is dissolved in 100% this compound. To facilitate dissolution, gentle vortexing or sonication may be applied.

  • Final Sample Preparation: The final sample for NMR will typically contain the protein dissolved in this compound, often with a small percentage of a co-solvent if necessary, and an internal standard for chemical shift referencing.

Protein Sample Preparation in Deuterium Oxide (D2O)

This protocol is designed to maintain the native, folded structure of the protein for high-resolution structure determination.

  • Protein Expression and Purification: Similar to the this compound protocol, the protein is expressed and purified, often with isotopic labeling.

  • Buffer Exchange: The purified protein is extensively buffer-exchanged into a D2O-based buffer. This is a critical step to replace exchangeable protons with deuterium, which reduces solvent signals in the NMR spectrum. This is typically achieved through dialysis or repeated concentration and dilution with the D2O buffer.

  • Final Sample Conditions: The final NMR sample contains the protein in a D2O buffer at a specific pH (or pD) and salt concentration that is known to maintain the protein's stability and native fold.

Experimental Workflow and Data Analysis

The following diagrams illustrate the typical experimental workflows for protein structure analysis in this compound and D2O.

formamide_workflow cluster_formamide Workflow in this compound protein_prep_f Protein Expression & Purification lyophilization Lyophilization protein_prep_f->lyophilization dissolution Dissolution in This compound lyophilization->dissolution nmr_acq_f NMR Data Acquisition (1D, 2D HSQC, NOESY) dissolution->nmr_acq_f data_proc_f Data Processing & Analysis nmr_acq_f->data_proc_f residual_struct Characterization of Residual Structure data_proc_f->residual_struct

Workflow for studying denatured proteins in this compound.

d2o_workflow cluster_d2o Workflow in D2O protein_prep_d Protein Expression & Purification buffer_exchange Buffer Exchange into D2O protein_prep_d->buffer_exchange nmr_acq_d NMR Data Acquisition (2D, 3D, 4D experiments) buffer_exchange->nmr_acq_d data_proc_d Data Processing & Structure Calculation nmr_acq_d->data_proc_d structure_val Structure Validation (RMSD, Ramachandran) data_proc_d->structure_val high_res_struct High-Resolution 3D Structure structure_val->high_res_struct

Workflow for determining native protein structures in D2O.

Logical Relationship of Solvents in Protein Folding Studies

The use of this compound and D2O in NMR studies is not mutually exclusive; rather, they provide complementary information that, when combined, offers a more complete picture of a protein's structural landscape, from its unfolded state to its functional, folded conformation.

logical_relationship unfolded Unfolded State (Studied in this compound) folding_pathway Folding Pathway unfolded->folding_pathway Folding folded Folded State (Studied in D2O) function Protein Function folded->function folding_pathway->folded Native Structure

Relationship between unfolded and folded state studies.

benchmarking the performance of Formamide-d3 in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of high-throughput screening (HTS), the choice of solvent is a critical parameter that can significantly influence assay performance and the quality of screening data. While dimethyl sulfoxide (DMSO) has long been the gold standard for compound storage and in HTS assays, alternative solvents are continually being explored for their potential advantages in specific applications. This guide provides a comparative overview of Formamide-d3 as a potential alternative to DMSO in HTS, addressing its properties, potential applications, and providing a framework for its evaluation.

Executive Summary

This compound, the deuterated analog of formamide, is a polar aprotic solvent with properties that could make it a viable alternative to DMSO in certain high-throughput screening (HTS) applications. While direct, large-scale comparative studies on the performance of this compound in HTS are not widely published, this guide provides a comparison based on its physicochemical properties and the general requirements of HTS assays. The primary theoretical advantage of this compound lies in its potential utility in nuclear magnetic resonance (NMR)-based screening and in specific biochemical assays where the reactivity of DMSO could be a concern. However, its lower solvating power for a broad range of compounds compared to DMSO and potential biocompatibility issues need to be carefully considered.

Data Presentation: Physicochemical Properties

A comparison of the key physicochemical properties of this compound and DMSO is crucial for understanding their potential impact on HTS assays.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Relevance in HTS
Molecular Formula DCONH₂(CH₃)₂SOAffects molecular weight and interactions.
Molecular Weight 48.06 g/mol 78.13 g/mol Influences diffusion rates.
Boiling Point ~210 °C[1]189 °C[2]Higher boiling point reduces evaporation in microplates.
Melting Point 2-3 °C[1]18.5 °C[2]Lower melting point is advantageous for room temperature storage and handling.
Density 1.209 g/mL1.100 g/mLCan affect mixing and layering in aqueous solutions.
Dielectric Constant ~109 (for formamide)47High polarity can influence the solubility of polar compounds and the stability of biomolecules.
Solubility in Water MiscibleMiscibleEssential for compatibility with aqueous assay buffers.
Solvent Class Polar aproticPolar aproticBoth are capable of dissolving a range of compounds.
Reactivity Generally stable, can hydrolyze under strong acid/base conditions.Can be a mild oxidant, potentially interfering with some assays.Lower reactivity is generally preferred to avoid assay artifacts.
Hygroscopicity HygroscopicHighly hygroscopicBoth require careful storage to avoid water absorption, which can affect compound concentration.

Performance Comparison in HTS

Due to the limited availability of direct comparative HTS data for this compound, this section provides a qualitative comparison based on the properties listed above and general HTS principles.

Compound Solubility and Library Management:

DMSO is renowned for its exceptional ability to dissolve a wide range of small organic molecules, making it the preferred solvent for compound libraries.[3] Formamide is also a good solvent for many polar compounds, but its overall solvating power for diverse chemical scaffolds typical of large screening libraries may be lower than that of DMSO. The deuteration in this compound is not expected to significantly alter its solvent properties compared to non-deuterated formamide.

Assay Compatibility:

  • Biochemical Assays: DMSO's potential to act as a mild oxidant can sometimes interfere with enzymatic assays, particularly those involving redox reactions. In such cases, a more inert solvent like formamide could be advantageous. However, formamide can also interact with proteins and may act as a denaturant at higher concentrations, which needs to be evaluated on a case-by-case basis.

  • Cell-Based Assays: The biocompatibility of the solvent is paramount in cell-based screening. DMSO is generally well-tolerated by most cell lines at low concentrations (typically <0.5%). The cytotoxicity of this compound on various cell lines used in HTS would need to be thoroughly assessed. Some studies have used formamide in cell treatments for flow cytometry, suggesting some level of cell compatibility under specific conditions.

  • NMR-Based Screening: The primary theoretical advantage of this compound lies in its application for NMR-based fragment screening. The use of a deuterated solvent is essential to avoid strong solvent signals that would otherwise obscure the signals from the test compounds. While deuterated DMSO (DMSO-d6) is commonly used, this compound could be an alternative for specific applications where its different solvent properties are beneficial.

Assay Quality Metrics (Z'-factor and Signal-to-Background):

The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay. This metric is dependent on the separation between the signals of the positive and negative controls and the variability of these signals. The choice of solvent can impact the Z'-factor by affecting compound solubility, enzyme activity, and cell viability. Without direct experimental data, it is not possible to provide a quantitative comparison of the Z'-factors achievable with this compound versus DMSO. Researchers considering this compound would need to perform rigorous assay validation to determine its impact on assay performance.

Experimental Protocols

Below are generalized protocols for a biochemical and a cell-based HTS assay, highlighting the considerations for solvent choice.

Protocol 1: Biochemical HTS Assay (e.g., Kinase Inhibition Assay)
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of kinase, substrate, and ATP in assay buffer.

    • Prepare compound plates by diluting library compounds stored in either this compound or DMSO to the desired screening concentration in the same solvent.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of compound solution (from the prepared compound plates) to the assay wells.

    • Add 5 µL of kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal (e.g., by adding a detection reagent that measures the amount of phosphorylated substrate).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO/Formamide-d3 vehicle) controls.

    • Determine the Z'-factor for the assay plate.

Protocol 2: Cell-Based HTS Assay (e.g., Reporter Gene Assay)
  • Cell Culture and Plating:

    • Culture a reporter cell line under standard conditions.

    • Seed the cells into 384-well assay plates at a predetermined density and allow them to attach overnight.

  • Compound Addition:

    • Prepare compound plates with library compounds diluted in either this compound or DMSO.

    • Further dilute the compounds in cell culture medium, ensuring the final solvent concentration is non-toxic (e.g., <0.5%).

    • Add the diluted compounds to the cells.

  • Incubation and Signal Detection:

    • Incubate the plates for a specified period (e.g., 16-24 hours) to allow for compound treatment and reporter gene expression.

    • Add the reporter gene detection reagent (e.g., luciferase substrate).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to controls and calculate the percent activation or inhibition.

    • Determine the Z'-factor for the assay.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Assay_Development Assay Development & Validation Plate_Preparation Plate Preparation Assay_Development->Plate_Preparation Compound_Library Compound Library (in Solvent) Compound_Library->Plate_Preparation Liquid_Handling Automated Liquid Handling Plate_Preparation->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation

Caption: A generalized workflow for a high-throughput screening campaign.

Signaling_Pathway Ligand Ligand (Screening Compound) Receptor Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Reporter) Transcription_Factor->Gene_Expression Regulation

Caption: A hypothetical signaling pathway for a cell-based HTS assay.

Conclusion

This compound presents a theoretical alternative to DMSO in specific HTS applications, most notably in NMR-based screening. Its different physicochemical properties may also offer advantages in certain biochemical assays where DMSO interference is a concern. However, the lack of comprehensive, publicly available data on its performance in a wide range of HTS assays necessitates a cautious and empirical approach. Researchers and drug discovery professionals considering this compound should conduct thorough validation studies, including solubility checks for their compound libraries and rigorous testing of assay performance and cytotoxicity, to determine its suitability for their specific screening campaigns. While DMSO is likely to remain the workhorse solvent in HTS, this compound could be a valuable tool in the HTS toolbox for specialized applications.

References

inter-laboratory comparison of results from Formamide-d3 based analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical methods for the quantification of Formamide-d3. Establishing robust and reproducible analytical methods is critical in drug development to ensure data integrity and consistency across different testing sites. This document outlines key performance parameters for comparison, standardized experimental protocols, and a workflow for executing a comparative study.

Data Presentation for Inter-Laboratory Comparison

Quantitative data from an inter-laboratory study should be summarized to facilitate clear comparison of method performance. The following tables provide a template for presenting key validation parameters.

Table 1: Comparison of Linearity and Range

Laboratory IDMethodCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab ALC-MS/MS1 - 10000.9992
Lab BGC-MS5 - 5000.9985
Lab CLC-MS/MS0.5 - 12000.9995
Lab DNMR10 - 50000.9979

Table 2: Comparison of Accuracy and Precision

Laboratory IDMethodConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Lab ALC-MS/MS1098.54.2
500101.22.5
90099.81.8
Lab BGC-MS1095.26.8
25098.94.1
450102.53.2
Lab CLC-MS/MS10100.53.5
500100.12.1
100099.51.5
Lab DNMR5097.08.5
250099.05.0
4500101.03.7

Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Laboratory IDMethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab ALC-MS/MS0.31.0
Lab BGC-MS1.55.0
Lab CLC-MS/MS0.150.5
Lab DNMR3.010.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for a valid inter-laboratory comparison. The following is a representative LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., a drug substance).

Sample Preparation: Protein Precipitation
  • Aliquoting : Transfer 100 µL of the sample solution into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the drug substance) to each tube.

  • Precipitation : Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube for analysis.

  • Injection : Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters
  • LC System : A high-performance liquid chromatography system.

  • Column : A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions :

    • This compound: Precursor Ion > Product Ion

    • Internal Standard: Precursor Ion > Product Ion

  • Source Parameters : Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualization of Workflows

Inter-Laboratory Comparison Workflow

G Workflow for Inter-Laboratory Comparison A Study Design and Protocol Development B Distribution of Standardized Samples and Protocols A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Evaluation of Method Performance and Comparability E->F G Final Report and Recommendations F->G

Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.

Analytical Method Workflow

G General Analytical Workflow for this compound A Sample Receipt and Preparation B Addition of Internal Standard A->B C Analyte Extraction (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Data Processing and Quantification E->F G Result Reporting F->G

Caption: A diagram showing the typical steps in an analytical method for this compound.

Safety Operating Guide

Proper Disposal of Formamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Formamide-d3 , a deuterated version of formamide, is a crucial solvent in various research and development applications. Due to its hazardous nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound waste.

Formamide is classified as a reproductive toxin (Category 1B), a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure[1][2][3]. Therefore, all handling and disposal procedures must be conducted with the utmost care and in compliance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood[4]. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[4].

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.

  • Skin Contact: Flush the affected skin with large amounts of water for 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for formamide. This data underscores the importance of minimizing exposure through all routes.

Toxicity DataSpeciesValueReference
Oral LD50Rat>5000 mg/kg
Oral LD50Rat5577 mg/kg
Oral LD50Mouse3150 mg/kg
Dermal LD50Rabbit17,000 mg/kg
Inhalation LC50Rat>3900 ppm (6 hours)
Inhalation LC50Rat>21 mg/L (4 hours)

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical to ensure laboratory and environmental safety. The following step-by-step procedure should be followed:

  • Waste Collection:

    • All waste containing this compound, including pure solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, wipes), must be collected as hazardous waste.

    • Use a dedicated, sealable, and airtight waste container made of a compatible material.

    • The container should be clearly labeled "Hazardous Waste: this compound" as soon as the first drop of waste is added.

  • Storage of Waste:

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition.

    • Ensure the storage area is separate from incompatible materials such as strong oxidizing agents, acids, bases, hydrogen peroxide, iodine, pyridine, and sulfur oxides.

  • Spill Management:

    • Small Spills (manageable within 10 minutes): If you are trained in chemical spill cleanup, absorb the spill with an inert, dry material (e.g., sand or vermiculite). Place the absorbed material into the designated hazardous waste container.

    • Large Spills: In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department or emergency services.

  • Final Disposal:

    • Once the waste container is full or is no longer in use, complete a chemical collection request form as per your institution's guidelines.

    • The disposal of this compound waste must be handled by a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound down the drain or with general laboratory waste.

    • Even empty containers that once held this compound must be treated as hazardous waste, as they may retain product residue.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FormamideDisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste collect_waste Collect in a labeled, sealed, compatible container start->collect_waste is_spill Is it a spill? collect_waste->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes, small large_spill Large Spill: Evacuate & Call EHS is_spill->large_spill Yes, large store_waste Store in a designated, secure area is_spill->store_waste No small_spill->collect_waste container_full Container Full or No Longer in Use? store_waste->container_full container_full->store_waste No request_pickup Arrange for disposal by a licensed contractor via EHS container_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: Disposal regulations for hazardous materials can vary by region and institution. Always consult your local and institutional Environmental Health and Safety (EHS) guidelines for specific requirements and procedures. The information provided here is for guidance and does not supersede local regulations.

References

Essential Safety and Logistics for Handling Formamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Formamide-d3 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risks and ensure operational efficiency.

This compound, a deuterated form of Formamide, should be handled with the same precautions as its non-deuterated counterpart. Formamide is classified as a substance that is a suspected carcinogen and may pose reproductive hazards.[1][2][3][4][5] It can cause irritation to the eyes, skin, and respiratory system. Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound must be equipped with the following:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended. For incidental contact, a thickness of at least 0.11 mm is advised. For full contact, use gloves with a thickness of 0.2 mm.To prevent skin absorption, which is a potential route of exposure.
Eye Protection Chemical splash goggles are required. In situations with a significant splash hazard, a face shield should also be worn.To protect against splashes that can cause serious eye irritation or burns.
Body Protection A laboratory coat must be worn. Ensure sleeves are of sufficient length to cover the arms to the wrist. Wear long pants and closed-toe shoes.To protect the skin from accidental contact.
Respiratory All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.Formamide vapor can irritate the respiratory tract.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of experimental work.

  • Preparation :

    • Ensure you have received laboratory-specific training on handling Formamide.

    • Confirm that a copy of the Safety Data Sheet (SDS) for Formamide is readily accessible.

    • Verify the location and functionality of the nearest emergency shower and eyewash station.

    • Do not work alone when handling this compound.

  • Handling :

    • Conduct all work in a properly functioning chemical fume hood.

    • Don the appropriate PPE as specified in the table above.

    • When transferring this compound, do so carefully to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

    • Ensure the container is tightly sealed.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill (<1 L) If you are trained and have a spill kit, you may clean it up. Ensure proper PPE is worn. Confine the spill with absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.
Large Spill (>1 L) Evacuate the area immediately. Alert others in the vicinity. Contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All this compound waste, including unused solutions, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers : Empty containers that once held this compound must also be treated as hazardous waste and properly labeled for disposal.

  • Waste Pickup : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

This compound Handling Workflow

Formamide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep1 Verify Training & SDS Access Prep2 Locate Emergency Equipment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Work in Fume Hood Prep3->Handling1 Handling2 Transfer Carefully Handling1->Handling2 Handling3 Keep Container Sealed Handling2->Handling3 Disposal1 Collect Liquid Waste Handling3->Disposal1 Emergency Exposure or Spill Occurs Handling3->Emergency Disposal2 Collect Contaminated Solids Disposal1->Disposal2 Disposal3 Label & Store for Pickup Disposal2->Disposal3 Action Follow Emergency Procedures Emergency->Action Action->Disposal3 After Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Formamide-d3
Reactant of Route 2
Formamide-d3

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